molecular formula C10H12INO B1306202 4-(4-Iodophenyl)morpholine CAS No. 87350-77-4

4-(4-Iodophenyl)morpholine

Katalognummer: B1306202
CAS-Nummer: 87350-77-4
Molekulargewicht: 289.11 g/mol
InChI-Schlüssel: YUEREUIIUISPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Iodophenyl)morpholine is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(4-iodophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEREUIIUISPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383632
Record name 4-(4-Iodophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87350-77-4
Record name 4-(4-Iodophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Iodophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(4-Iodophenyl)morpholine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Iodophenyl)morpholine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal synthetic intermediate, strategically employed in the realms of medicinal chemistry and materials science. This guide offers a detailed exploration of its chemical characteristics, molecular architecture, and established synthetic methodologies. We will delve into its significance as a foundational element in the creation of new therapeutic agents, providing detailed experimental procedures for its synthesis and characterization. This document is crafted for an audience of researchers, scientists, and professionals engaged in drug development who require a thorough understanding of this key chemical compound.

Introduction: The Strategic Importance of the Iodophenyl-Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." Its incorporation into drug candidates is a common strategy to enhance aqueous solubility, refine pharmacokinetic profiles, and modulate biological interactions. The fusion of this scaffold with an iodinated phenyl group, as seen in this compound, creates a highly versatile building block for subsequent chemical modifications. The iodine atom acts as a reactive center for a multitude of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This facilitates the straightforward introduction of a wide array of molecular fragments. The strategic positioning of this reactive site on a biochemically significant scaffold highlights the critical role of this compound in the synthesis of intricate molecules with potential therapeutic value.

Molecular Structure and Chemical Properties

A fundamental comprehension of the physical and chemical attributes of this compound is essential for its effective application.

Chemical Structure

The molecular framework of this compound is characterized by a morpholine ring attached to a phenyl group via its nitrogen atom. The phenyl ring is further functionalized with an iodine atom at the para-position.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1, providing essential data for its handling and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 114-118 °C
Solubility Soluble in methanol and chloroform
CAS Number 33698-67-0
PubChem CID 148181

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Buchwald-Hartwig amination, a powerful and versatile method for forming carbon-nitrogen bonds. The selection of this synthetic strategy is often guided by factors such as the availability of starting materials, the desired reaction scale, and overall efficiency.

Synthetic Workflow: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands out as a highly effective method, celebrated for its high yields and broad tolerance of various functional groups.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1,4-Diiodobenzene 1,4-Diiodobenzene Reaction Mixture Reaction Mixture 1,4-Diiodobenzene->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃)->Reaction Mixture Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->Reaction Mixture Base (e.g., Cs₂CO₃) Base (e.g., Cs₂CO₃) Base (e.g., Cs₂CO₃)->Reaction Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Heat Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Crude Product This compound This compound Column Chromatography->this compound Purified Product

Figure 2: A generalized workflow illustrating the synthesis of this compound via the Buchwald-Hartwig amination.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

  • 1,4-Diiodobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Introduce anhydrous toluene to the flask, followed by the addition of morpholine (1.2 eq).

  • The reaction mixture is heated to 100 °C and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, it is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The organic layers are combined and washed with brine.

  • The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane, to yield this compound as a solid.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is susceptible to oxidation, particularly at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high catalytic efficiency.

  • Ligand Selection (Xantphos): Xantphos, a bulky and electron-rich bisphosphine ligand, is employed to facilitate the reductive elimination step of the catalytic cycle. It also aids in the prevention of β-hydride elimination, which can lead to unwanted side products.

  • Base (Cesium Carbonate): A strong, non-nucleophilic base is necessary to deprotonate the morpholine, thereby enabling its coordination to the palladium center. Cesium carbonate is an ideal choice due to its high solubility in organic solvents and its ability to promote rapid reaction rates.

Applications in Drug Discovery and Medicinal Chemistry

The primary significance of this compound is its function as a versatile intermediate in the synthesis of biologically active compounds. The carbon-iodine bond provides a key point for the introduction of molecular diversity through a variety of cross-coupling reactions.

Utility in the Synthesis of Kinase Inhibitors

A significant number of kinase inhibitors incorporate a heterocyclic core, with the morpholine moiety frequently included to enhance solubility and improve pharmacokinetic properties. The iodophenyl group of this compound enables the coupling of diverse aromatic and heteroaromatic fragments, which can be tailored to interact with specific amino acid residues within the ATP-binding site of kinases.

kinase_inhibitor_synthesis cluster_final_product Product A This compound E Biphenyl-Morpholine Derivative (Kinase Inhibitor Scaffold) A->E B Arylboronic Acid B->E C Pd Catalyst C->E D Base D->E

Figure 3: The application of this compound in the synthesis of a kinase inhibitor scaffold through a Suzuki coupling reaction.

Conclusion

This compound is an indispensable synthetic intermediate in the field of modern medicinal chemistry. Its distinctive combination of a privileged morpholine scaffold and a reactive iodophenyl group offers a robust platform for the assembly of complex and diverse molecular structures. The synthetic accessibility and versatility of this compound ensure its ongoing relevance in the discovery and development of novel therapeutic agents. This guide has presented a thorough overview of its properties, synthesis, and applications, providing valuable insights for researchers and scientists in the field.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to 4-(4-Iodophenyl)morpholine: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 4-(4-Iodophenyl)morpholine (CAS No. 87350-77-4), a pivotal heterocyclic building block in medicinal chemistry and synthetic research. We will explore its fundamental physicochemical properties, outline robust synthetic strategies, and delve into its critical applications, particularly in palladium-catalyzed cross-coupling reactions that are foundational to the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Aryl-Morpholine Scaffold

This compound is a bifunctional organic compound featuring a rigid, planar iodophenyl group and a saturated, conformationally flexible morpholine ring. This unique combination of structural motifs makes it an exceptionally valuable intermediate in the synthesis of complex molecules. The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting features for target engagement.[1][2] The aryl iodide functionality serves as a highly reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The strategic importance of this molecule lies in its ability to act as a linchpin, connecting different molecular fragments to construct the complex architectures required for biologically active compounds, including potent kinase inhibitors.[3][4]

Physicochemical & Structural Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 87350-77-4[5][6]
Molecular Formula C₁₀H₁₂INO[5][6]
Molecular Weight 289.11 g/mol [5][6]
Appearance Solid[7]
Melting Point 114-118 °C (lit.) to 158-163 °C[7][8]
SMILES String Ic1ccc(cc1)N2CCOCC2
InChI Key YUEREUIIUISPFV-UHFFFAOYSA-N[8]
Purity ≥97%[5]
Topological Polar Surface Area (TPSA) 12.47 Ų[5]
logP 2.1278[5]

Synthesis of the Core Scaffold

The most direct and industrially scalable approach to this compound is through a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide and an amine. Using a readily available starting material like 1,4-diiodobenzene allows for a selective mono-amination, preserving one iodo-group for subsequent functionalization.

G cluster_reactants Reactants cluster_reagents Reagents Diiodobenzene 1,4-Diiodobenzene Product This compound Diiodobenzene->Product + Morpholine Morpholine Morpholine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product G Start This compound Catalyst Pd Catalyst Cycle (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Start->Catalyst Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Catalyst Product Biaryl Morpholine Product Catalyst->Product C-C bond formation G Start This compound Catalyst Pd Catalyst Cycle (e.g., Pd₂(dba)₃/Ligand) + Base (e.g., NaOtBu) Start->Catalyst Amine Primary or Secondary Amine (R₂NH) Amine->Catalyst Product Diarylamine Morpholine Product Catalyst->Product C-N bond formation

Sources

An In-depth Technical Guide to 4-(4-Iodophenyl)morpholine (C10H12INO): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Iodophenyl)morpholine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, detail a robust and reproducible synthetic protocol, and explore its strategic applications as a versatile building block in modern drug discovery. The narrative emphasizes the rationale behind experimental design and the compound's utility, particularly highlighting the synergistic roles of the morpholine scaffold and the aryl iodide functional group.

Part 1: Core Physicochemical and Structural Characterization

This compound is a substituted aromatic compound featuring a morpholine ring N-linked to a phenyl ring, which is further substituted with an iodine atom at the para position. This unique combination of a privileged heterocyclic scaffold (morpholine) and a reactive functional handle (aryl iodide) makes it a valuable intermediate in organic synthesis.

Key Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂INO[1][2]
Molecular Weight 289.11 g/mol [1][2]
CAS Number 87350-77-4[1][2]
Appearance Off-white to yellow solid[1]
Melting Point 158-163 °C[1]
Boiling Point 358.6 ± 37.0 °C (Predicted)[1]
Density 1.653 ± 0.06 g/cm³ (Predicted)[1]
Synonym 4-Iodomorpholinobenzene[2]
Structural Analysis

The formal IUPAC name for this compound is This compound . Its structure is unambiguously defined by the following identifiers:

  • SMILES: Ic1ccc(cc1)N2CCOCC2

  • InChI: InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2

  • InChIKey: YUEREUIIUISPFV-UHFFFAOYSA-N

The morpholine ring typically adopts a stable chair conformation, which can influence its interaction with biological targets when incorporated into larger molecules.

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The formation of the C-N bond between the morpholine nitrogen and the iodophenyl ring is the key step in synthesizing this compound. While several methods can achieve this, the Buchwald-Hartwig amination stands out as a modern, reliable, and highly versatile protocol.[3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and generally high yields, making it superior to harsher classical methods like nucleophilic aromatic substitution, which may require high temperatures or strongly activated substrates.[3]

The choice of an aryl iodide as the electrophilic partner is strategic. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[4]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound using the Buchwald-Hartwig amination protocol.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output A 1,4-Diiodobenzene Setup Reaction Setup (Inert Atmosphere, Solvent) A->Setup B Morpholine B->Setup C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) C->Setup D Phosphine Ligand (e.g., XPhos) D->Setup E Base (e.g., NaOtBu) E->Setup Reaction Heating & Stirring (e.g., 80-100 °C) Setup->Reaction Combine & Heat Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product QC Quality Control (NMR, MS, MP) Product->QC Verification

Caption: Buchwald-Hartwig synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target compound with the expected yield and purity validates the chosen conditions and reagents.

Objective: To synthesize this compound from 1,4-diiodobenzene and morpholine.

Reagents & Equipment:

  • 1,4-Diiodobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried sealed tube

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-Up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (289.11 g/mol ).

  • Melting Point (MP): To compare with the literature value (158-163 °C) as an indicator of purity.

Part 3: Applications in Medicinal Chemistry and Drug Development

The value of this compound in drug discovery stems from the distinct advantages conferred by its two primary structural components.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a "privileged pharmacophore," frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles.[5] Its presence can:

  • Enhance Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, often improving the solubility and absorption of the parent molecule.

  • Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life.

  • Provide a Favorable Vector: It acts as a rigid, low-basicity scaffold that can orient other functional groups toward a biological target without introducing excessive reactivity. This is seen in numerous kinase inhibitors, where the morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket.[6][7]

The Aryl Iodide: A Versatile Handle for Diversification

The aryl iodide group is not merely a structural component but a reactive handle for molecular diversification.[4] It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of compound libraries. This enables extensive Structure-Activity Relationship (SAR) studies.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Products Start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd cat. Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu cat. Heck Heck Coupling (+ Alkene) Start->Heck Pd cat. Buchwald Buchwald-Hartwig (+ Amine/Amide) Start->Buchwald Pd cat. P1 Aryl-Aryl Biaryl Structures Suzuki->P1 P2 Aryl-Alkynyl Structures Sonogashira->P2 P3 Aryl-Alkenyl Structures Heck->P3 P4 Di-Aryl Amine Structures Buchwald->P4

Caption: Diversification via cross-coupling.

Case Study: A Key Intermediate in Apixaban Synthesis

A prominent application of a derivative of this compound is in the synthesis of Apixaban (Eliquis) , a widely used direct factor Xa inhibitor for preventing and treating thromboembolic disorders.[2][8] In several reported synthetic routes, the 1-(4-iodophenyl) moiety is a crucial precursor.[2][8] For instance, 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a key intermediate that undergoes further coupling reactions to build the final, complex structure of Apixaban.[8] This underscores the industrial and pharmaceutical relevance of this structural motif.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Hazards: Harmful if swallowed. May cause skin and eye irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and air.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its molecular architecture provides a stable, pharmacokinetically favorable scaffold through the morpholine ring, while the aryl iodide offers a versatile point for synthetic elaboration via robust cross-coupling chemistry. Its demonstrated utility in the synthesis of complex pharmaceuticals like Apixaban validates its importance. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel therapeutics.

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1 - EPO. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • US8884016B2 - Apixaban preparation process - Google P
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed. [Link]

  • Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent - PubMed. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC - NIH. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The morpholine ring is one such "privileged structure," a distinction earned due to its unique combination of advantageous properties.[1][2] Its inherent polarity, conferred by the ether oxygen, enhances aqueous solubility, while the basic nitrogen atom provides a crucial handle for salt formation and molecular interactions. This balance of lipophilic and hydrophilic character, coupled with its metabolic stability and synthetic accessibility, makes morpholine a ubiquitous pharmacophore in modern drug discovery.[2][3][4]

4-(4-Iodophenyl)morpholine serves as a quintessential example of a high-value molecular building block. It combines the favorable properties of the morpholine scaffold with a strategically placed iodine atom on the phenyl ring. This iodo-substituent is not merely a placeholder; it is a versatile functional group, primed for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the elaboration of complex molecular architectures. Its utility as a key intermediate in the synthesis of advanced pharmaceutical agents underscores the importance of robust and well-characterized methods for its preparation.[5][6] This guide provides an in-depth exploration of a field-proven synthetic protocol and a comprehensive characterization strategy for this compound.

Part 1: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl ring and the morpholine nitrogen is the critical step in this synthesis. While several methods could be envisioned, the Buchwald-Hartwig amination stands out as the preeminent choice for its reliability, broad substrate scope, and high yields.[7][8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a direct and efficient pathway that avoids the harsh conditions or limited applicability of older methods.[8][9]

The causality behind this choice rests on the catalytic cycle's efficiency. A palladium(0) complex undergoes oxidative addition into the aryl-iodide bond of 1,4-diiodobenzene. Subsequent coordination of the morpholine and the base-mediated deprotonation of the amine leads to a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The selection of an appropriate phosphine ligand is critical to stabilize the palladium intermediates and facilitate the reductive elimination step.[8]

Visualized Synthetic Workflow

Caption: Buchwald-Hartwig amination workflow for this compound synthesis.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure success.

Materials & Equipment:

  • Reactants: 1,4-Diiodobenzene, Morpholine

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser), magnetic stirrer/hotplate, nitrogen or argon source.

  • Reagents for workup and purification: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for reproducibility and high yield.

  • Reagent Addition: To the flask, add 1,4-diiodobenzene (1.0 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), Xantphos (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq). Rationale: Using a slight excess of the base ensures complete deprotonation of the amine. The catalyst and ligand loadings are optimized for efficiency and cost-effectiveness.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq). Rationale: A slight excess of the amine can help drive the reaction to completion. Anhydrous solvent is critical to prevent quenching of the strong base and interference with the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. Rationale: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps. Consistent monitoring prevents unnecessary heating and potential side-product formation.

  • Reaction Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine. Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent applications.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized compound. The data presented below serve as a benchmark for researchers to validate their results.

Physicochemical Properties

The macroscopic properties of the compound provide the first layer of verification.

PropertyValueSource(s)
Appearance Solid[10]
Molecular Formula C₁₀H₁₂INO[10]
Molecular Weight 289.11 g/mol [10]
Melting Point 158-163 °C[10]
CAS Number 87350-77-4[10]
Spectroscopic Data & Structural Elucidation

Spectroscopic analysis provides definitive proof of the molecular structure at an atomic level.

NMR is the most powerful tool for elucidating the structure of organic molecules. The morpholine moiety presents a distinctive NMR pattern.[11]

¹H NMR Spectroscopy (Expected Resonances):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to Iodine)~7.55 - 7.65Doublet2HDeshielded by the electron-withdrawing effect of iodine.
Ar-H (ortho to Nitrogen)~6.70 - 6.80Doublet2HShielded by the electron-donating effect of the nitrogen atom.
-O-CH ₂- (Morpholine)~3.80 - 3.90Triplet4HProtons adjacent to the electronegative oxygen atom are deshielded.
-N-CH ₂- (Morpholine)~3.10 - 3.20Triplet4HProtons adjacent to the nitrogen atom.

¹³C NMR Spectroscopy (Expected Resonances):

CarbonChemical Shift (δ, ppm)Rationale
C -N (Aromatic)~151Quaternary carbon attached to the electron-donating nitrogen.
C H (Aromatic)~138Aromatic CH ortho to the iodine.
C H (Aromatic)~117Aromatic CH ortho to the morpholine group.
C -I (Aromatic)~85Quaternary carbon attached to iodine; a characteristic upfield shift.
-O-C H₂- (Morpholine)~67Carbon adjacent to the highly electronegative oxygen.[11]
-N-C H₂- (Morpholine)~49Carbon adjacent to the nitrogen.[12]

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

  • Low-Resolution MS (EI/ESI): Expect a prominent molecular ion peak [M]⁺ at m/z ≈ 289.1.

  • High-Resolution MS (HRMS): This analysis will provide an exact mass measurement, which should correspond to the calculated value for C₁₀H₁₂INO (Calculated: 289.0015), thereby confirming the elemental formula.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound via Buchwald-Hartwig amination, a cornerstone reaction in modern synthetic chemistry. The causality-driven protocol and comprehensive characterization data provide researchers with a self-validating framework to produce and verify this critical building block with high confidence. The strategic application of such well-defined intermediates is fundamental to accelerating the discovery and development of next-generation therapeutics.

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 4-(4-Nitrophenyl)morpholine. PMC - NIH. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]

  • Morpholine, 4-methyl-. NIST WebBook. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

Spectroscopic Characterization of 4-(4-Iodophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Iodophenyl)morpholine is a halogenated aromatic amine with significant potential in medicinal chemistry and materials science. As a versatile building block, its utility in drug development and organic synthesis necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and predicting reactivity. This in-depth technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

While a complete set of publicly available, experimentally derived spectra for this specific molecule is limited, this guide synthesizes information from analogous compounds, established spectroscopic principles, and available manufacturer data to provide a robust and predictive analytical profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify, characterize, and employ this compound in their work.

Molecular Structure and Key Features

The molecular structure of this compound, with the IUPAC name 1-iodo-4-(morpholin-4-yl)benzene, consists of a morpholine ring attached to a phenyl ring at the para position with respect to an iodine atom. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 4-phenylmorpholine and 4-(4-bromophenyl)morpholine.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine protons. The symmetry of the para-substituted phenyl ring will result in two distinct aromatic signals, each integrating to two protons. The morpholine ring protons will appear as two triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.55Doublet2HAr-H (ortho to I)
~ 6.70Doublet2HAr-H (ortho to N)
~ 3.85Triplet4H-O-CH₂- (morpholine)
~ 3.15Triplet4H-N-CH₂- (morpholine)

Disclaimer: The ¹H NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The electron-withdrawing nature of the iodine atom is expected to deshield the ortho protons, causing them to resonate at a lower field compared to the ortho protons of the nitrogen-bound morpholine ring. The chemical shifts of the morpholine protons are consistent with those observed for other N-aryl morpholine derivatives.[3][4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals: four for the aromatic carbons and two for the morpholine carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 150C-Ar (C-N)
~ 138C-Ar (CH, ortho to I)
~ 118C-Ar (CH, ortho to N)
~ 85C-Ar (C-I)
~ 67-O-CH₂- (morpholine)
~ 49-N-CH₂- (morpholine)

Disclaimer: The ¹³C NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The carbon attached to the electronegative iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons. The chemical shifts for the morpholine carbons are typical for N-substituted morpholines.[3]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into a 400 MHz (or higher) NMR spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire ft Fourier transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals and pick peaks for ¹³C baseline->integrate

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A Certificate of Analysis from a commercial supplier confirms that the IR spectrum of their this compound product conforms to its structure. Based on this and data from analogous compounds, the following characteristic absorption bands are expected.[5][6]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch (morpholine)
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1250-1200StrongAryl-N stretch
1120-1080StrongC-O-C stretch (morpholine)
~ 820Strongp-disubstituted benzene C-H out-of-plane bend
~ 600-500MediumC-I stretch

The presence of a strong band around 820 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring. The strong C-O-C stretching vibration is characteristic of the morpholine ring.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of the solid sample on the ATR crystal pressure Apply pressure with the anvil place->pressure background Collect a background spectrum pressure->background sample_scan Collect the sample spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) background->sample_scan correction Perform ATR correction sample_scan->correction baseline Apply baseline correction correction->baseline peak_pick Identify and label significant peaks baseline->peak_pick

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The following predictions are based on the expected behavior of N-arylmorpholines under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
289[M]⁺ (Molecular Ion)
232[M - C₂H₅NO]⁺
204[M - C₄H₈NO]⁺
162[C₁₀H₁₂N]⁺
104[C₆H₄N]⁺
77[C₆H₅]⁺

The molecular ion peak at m/z 289 should be readily observable. A characteristic fragmentation pathway for N-arylmorpholines involves the cleavage of the morpholine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) inject Inject the sample into the GC-MS system dissolve->inject separate Separate the compound on a suitable GC column inject->separate ionize Ionize the eluted compound using electron ionization (70 eV) separate->ionize analyze Analyze the ions in the mass analyzer ionize->analyze identify_M Identify the molecular ion peak analyze->identify_M analyze_frag Analyze the fragmentation pattern identify_M->analyze_frag compare Compare with library spectra (if available) analyze_frag->compare

Sources

The Strategic Application of 4-(4-Iodophenyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures"—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient lead generation and optimization. The morpholine ring is one such scaffold, prized for its advantageous physicochemical and metabolic properties. When coupled with a reactive iodophenyl group, as in 4-(4-Iodophenyl)morpholine, it transforms into a highly versatile building block, poised for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical exploration of this compound, not as a therapeutic agent in itself, but as a strategic starting point for the development of novel therapeutics. We will delve into the rationale behind its design, its synthetic utility, and its potential applications across various therapeutic areas, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Deconstructing the Scaffold: The Intrinsic Value of the Iodophenyl and Morpholine Moieties

The therapeutic potential of this compound as a synthetic intermediate is best understood by examining its constituent parts: the morpholine ring and the iodophenyl group.

The Morpholine Moiety: A Privileged Element in Drug Design

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1] Its prevalence is not coincidental but rather a consequence of its favorable properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

  • Physicochemical and Metabolic Advantages: The morpholine ring imparts a unique balance of lipophilicity and hydrophilicity. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility, while the overall ring structure contributes to a desirable lipophilic character.[3] The nitrogen atom's pKa is typically in a range that provides a degree of aqueous solubility at physiological pH without excessive basicity, which can be a liability for other amine-containing compounds.[3] This modulation of physicochemical properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Pharmacodynamic Contributions: Beyond its role as a pharmacokinetic modifier, the morpholine ring can be an integral part of a molecule's pharmacophore, directly interacting with biological targets.[4] It can serve as a rigid scaffold to correctly orient other functional groups for optimal binding with receptors or enzyme active sites.[3] In many instances, the morpholine moiety itself forms key interactions, such as hydrogen bonds, with target proteins like kinases.[2][5]

  • Synthetic Tractability: From a synthetic chemistry perspective, the morpholine ring is readily accessible and can be incorporated into molecules through various established methodologies.[1][6]

The Iodophenyl Group: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the iodophenyl group. The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[7] This reactivity provides a robust platform for introducing molecular complexity and diversity, a critical aspect of structure-activity relationship (SAR) studies.[8]

Key cross-coupling reactions that leverage the reactivity of the aryl iodide include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.

  • Heck Reaction: Vinylation of the aryl iodide.[7]

  • Sonogashira Coupling: Coupling with terminal alkynes to form arylalkynes.[7]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

  • Negishi Coupling: Coupling with organozinc reagents.[7]

The ability to readily participate in these reactions allows for the late-stage functionalization of drug candidates, a highly desirable strategy in medicinal chemistry.[7]

Potential Therapeutic Applications: A Landscape of Opportunity

The combination of the pharmacologically favorable morpholine ring and the synthetically versatile iodophenyl group positions this compound as an ideal starting material for libraries targeting a range of diseases.

Kinase Inhibitors in Oncology and Inflammation

The morpholine moiety is a well-established component of many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[5] For instance, derivatives of morpholine are known to inhibit mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase), key enzymes in cell growth and proliferation pathways implicated in cancer.[3][9]

Using this compound, one could envision a general synthetic strategy employing a Suzuki-Miyaura coupling to introduce various heterocyclic systems, known to be important for kinase binding, at the para-position of the phenyl ring.

G start This compound product Potential Kinase Inhibitor (Morpholine-Phenyl-Heteroaryl) start->product Pd Catalyst, Base reagent Heteroaryl-B(OH)₂ (Suzuki Reagent) reagent->product

Caption: Suzuki coupling for kinase inhibitor synthesis.

This approach allows for the rapid generation of a library of compounds where the morpholine acts as a constant "anchor" while the appended heterocycle can be varied to fine-tune selectivity and potency against different kinases.

Modulators of Central Nervous System (CNS) Targets

The physicochemical properties of the morpholine ring, particularly its ability to improve solubility and brain permeability, make it a valuable scaffold for CNS-active compounds.[3] It is found in drugs targeting receptors and enzymes involved in mood disorders, neurodegenerative diseases, and pain.[3]

The synthetic versatility of this compound can be exploited to develop ligands for CNS targets. For example, a Sonogashira coupling could be employed to introduce alkynyl moieties, which can then be further elaborated to access a variety of structures with potential activity at G-protein coupled receptors (GPCRs) or ion channels.

PropertyValueSource
Molecular Formula C10H12INO[10]
Molecular Weight 289.11 g/mol [10]
CAS Number 87350-77-4[10]
Melting Point 114-118 °C[10]
Appearance Solid[10]

Table 1: Physicochemical Properties of this compound

Antiviral and Antimicrobial Agents

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][11] The ability to systematically modify the phenyl ring of this compound via cross-coupling reactions provides a strategic advantage in the search for novel anti-infective agents. By introducing different functional groups, researchers can probe the SAR of these compounds to optimize their activity against specific pathogens while minimizing toxicity.

Experimental Protocols: From Synthesis to Derivatization

The following protocols are representative methodologies for the synthesis and functionalization of this compound, grounded in established chemical principles.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, analogous to the synthesis of similar N-aryl morpholines.[12]

Reaction Scheme:

1-fluoro-4-iodobenzene + morpholine → this compound

Step-by-Step Protocol:

  • To a solution of 1-fluoro-4-iodobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

This compound + Aryl-B(OH)₂ → 4-(4'-Aryl-[1,1'-biphenyl]-4-yl)morpholine

G cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound product Coupled Product (4-(Biphenyl-4-yl)morpholine derivative) start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture to 80-100 °C, with stirring, until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Conclusion and Future Outlook

This compound represents a quintessential example of a strategic building block in modern medicinal chemistry. While it may not possess intrinsic biological activity of note, its true value is realized in its potential as a versatile scaffold. The pharmacologically advantageous morpholine ring provides a solid foundation for drug-like properties, while the highly reactive iodophenyl group serves as a launchpad for diversification through robust and reliable cross-coupling chemistry. For research organizations looking to expand their chemical libraries and explore novel chemical space, the incorporation of this compound into their synthetic programs offers a logical and efficient pathway to a wide array of potential therapeutic candidates. The continued development of novel cross-coupling methodologies will only further enhance the utility of this and similar building blocks in the ongoing quest for new and improved medicines.

References

  • B. S. J. Dener, et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • R. K. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • G. K. T. T. T. and P. P. K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • A. Jain and S. K. Sahu. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • C. G. G. G. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • C.-Y. C. et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • S. S. S. et al. (2020). Coupling of aryl iodides with phenyldithiocarbamates. ResearchGate. [Link]

  • P. P. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • K. Niranjan. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]

  • Y. Y. et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. RSC. [Link]

  • S. K. et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Various Authors. (2018). aryl iodide cross-coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • A. R. K. and V. A. M. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Consensus. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Consensus. [Link]

  • M. K. et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • National Center for Biotechnology Information. 4-(4-Nitrophenyl)-morpholin-3-ON. PubChem. [Link]

  • National Center for Biotechnology Information. 4-Phenylmorpholine. PubChem. [Link]

Sources

A Comprehensive Safety and Handling Guide for 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-(4-Iodophenyl)morpholine (CAS No. 87350-77-4). As a crucial building block in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical data from safety data sheets (SDS) and chemical supplier information to offer a field-proven perspective on risk mitigation.

Chemical and Physical Identity

This compound is a halogenated heterocyclic compound.[1] Its core structure consists of a morpholine ring attached to an iodophenyl group. This substitution pattern makes it a valuable synthon in cross-coupling reactions and medicinal chemistry.

Identifier Value Source
CAS Number 87350-77-4[1]
Molecular Formula C₁₀H₁₂INO[2][3]
Molecular Weight 289.11 g/mol [1][3]
Synonyms 4-Iodomorpholinobenzene, N-(4-iodophenyl)morpholine[1][3][4]
Appearance Solid[1][5]
Melting Point 158-163 °C[1][5]

Hazard Identification and GHS Classification

According to available safety data, this compound is classified as harmful if swallowed.[1][6] The primary hazards are associated with acute oral toxicity.

GHS Classification Summary

Classification Code Description Pictogram Signal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)[1]Warning[1]

It is important to note that while the primary classification is for acute oral toxicity, related morpholine compounds can exhibit other hazards such as skin and eye irritation. Therefore, a cautious approach assuming potential for mild irritation is prudent.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound. The hierarchy of controls, from most to least effective, should always be prioritized.

Engineering Controls

The primary engineering control for handling this compound, as with most solid chemical reagents, is a certified chemical fume hood. This provides adequate ventilation, captures any dust generated during handling, and protects the user from inhalation exposure.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for preventing accidental exposure.

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166)Protects eyes from any airborne dust particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Logical Flow for PPE Selection

PPE_Selection start Assess Task: Handling this compound (Solid) q1 Is there a risk of dust generation (e.g., weighing, transferring)? start->q1 eng_control Work in a Chemical Fume Hood q1->eng_control Yes eye_protection Wear Safety Glasses with Side Shields (or Goggles) eng_control->eye_protection hand_protection Wear Nitrile Gloves eye_protection->hand_protection body_protection Wear a Laboratory Coat hand_protection->body_protection end Proceed with Experiment body_protection->end

Caption: PPE Selection Workflow for Handling Solid this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Handling
  • Weighing and Transfer: All weighing and transfer of the solid material should be conducted within a chemical fume hood to contain any dust.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

Storage
  • Container: Keep the container tightly closed.[2]

  • Conditions: Store in a dry, cool, and well-ventilated place.[2] Some suppliers recommend refrigerated storage (2-8°C).[5]

  • Storage Class: This compound is classified under Storage Class 11 (Combustible Solids) in Germany.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. The primary hazard is acute oral toxicity.[6]

  • If on Skin: Wash off with soap and plenty of water. Remove any contaminated clothing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

Accidental Release Measures

In the case of a spill, the following workflow should be initiated to ensure safe and effective cleanup.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate and Secure the Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if large spill) evacuate->ppe contain Cover with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect dispose Place in a Sealed Container for Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Neutralized decontaminate->end

Caption: Emergency Workflow for a Solid Chemical Spill.

Toxicological and Stability Information

  • Acute Toxicity: The primary toxicological concern is harm if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Chemical Stability: The compound is stable under normal storage and handling conditions.[2]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[2]

  • Conditions to Avoid: Incompatible materials (strong oxidizing agents).[2]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, nitrogen oxides, and hydrogen iodide.

Disposal Considerations

All waste material, including contaminated absorbent material and empty containers, should be disposed of in accordance with local, state, and federal regulations. It is essential to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

  • Chemical Label. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Reactivity Profile and Functional Groups of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Iodophenyl)morpholine is a pivotal building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive aryl iodide with a pharmaceutically privileged morpholine scaffold, makes it an exceptionally versatile substrate for constructing complex molecular architectures. This guide provides a comprehensive analysis of the molecule's core functional groups, delves into its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for its synthetic transformations. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies and accelerating drug discovery programs.

Molecular Architecture and Strategic Importance

This compound, with the empirical formula C₁₀H₁₂INO, is a solid compound at room temperature with a melting point in the range of 158-163 °C.[1] Its structure is characterized by two key functional domains whose distinct properties are central to its synthetic utility.

  • The Aryl Iodide Moiety: The carbon-iodine (C-I) bond on the phenyl ring is the primary center of reactivity. Iodine's large atomic radius and high polarizability result in a weak, long C-I bond, making iodide an excellent leaving group. This feature renders the molecule an ideal electrophilic partner in a vast array of transition-metal-catalyzed cross-coupling reactions.

  • The Morpholine Moiety: The morpholine ring is a saturated heterocycle widely regarded as a "privileged structure" in medicinal chemistry.[2][3] Its presence in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[2][3][4][5] The tertiary amine nitrogen atom is sp³-hybridized, and the ring typically adopts a stable chair conformation.[6][7] Electronically, the morpholine group acts as a moderate electron-donating group to the aromatic ring through the nitrogen lone pair.

The strategic value of this compound lies in its ability to serve as a robust scaffold. The morpholine group can be incorporated early in a synthetic sequence to impart drug-like properties, while the aryl iodide provides a reactive handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][[“]]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 87350-77-4[1]
Molecular Formula C₁₀H₁₂INO[1]
Molecular Weight 289.11 g/mol [1]
Appearance Off-white to yellow solid[9]
Melting Point 158-163 °C[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the molecule's workhorse, serving as a premier substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of aryl iodides compared to bromides or chlorides allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a biaryl C-C bond between an aryl halide and an organoboron species.[10][11] For this compound, this reaction is the principal method for introducing new carbon-based substituents onto the phenyl ring.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.

  • Catalyst/Ligand System: The ligand stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Phosphine ligands like XPhos or triphenylphosphine (PPh₃) are commonly used.[12] The Pd₂(dba)₃ complex is a convenient and stable Pd(0) source that becomes catalytically active in the presence of the phosphine ligand.[11][12]

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step.[11][12] It activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[12]

Suzuki_Miyaura_Cycle cluster_caption Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_ArI Ar-Pd(II)-I(L)₂ OxAdd->PdII_ArI Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArI->Transmetal + [R-B(OR)₂(Base)]⁻ PdII_ArR Ar-Pd(II)-R(L)₂ Transmetal->PdII_ArR - I⁻ RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product caption_node

Suzuki-Miyaura Catalytic Cycle

Objective: To synthesize 4-(4'-methyl-[1,1'-biphenyl]-4-yl)morpholine.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 289 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 equiv., 163 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv., 14 mg, 0.015 mmol), and a suitable ligand, such as XPhos (0.03 equiv., 14 mg, 0.03 mmol).[12] Add this catalyst mixture to the Schlenk flask.

    • Causality: The ligand-to-metal ratio is crucial. A 2:1 ratio of monodentate ligand to Pd(0) is often optimal to ensure the formation of the active L₂Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13][14] This reaction allows this compound to be coupled with a diverse range of primary or secondary amines, amides, or other nitrogen nucleophiles, further expanding its synthetic utility.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but requires a specialized ligand and base system tailored for C-N bond formation.

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential.[13][15] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent the formation of undesired side products.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material, forming the corresponding amide anion in situ. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used for sensitive substrates.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle cluster_caption Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_ArI Ar-Pd(II)-I(L)₂ OxAdd->PdII_ArI AmineCoord Amine Coordination / Deprotonation PdII_ArI->AmineCoord + R¹R²NH + Base PdII_Amido [Ar-Pd(II)-NR¹R²(L)] AmineCoord->PdII_Amido - Base-H⁺ - I⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product caption_node

Buchwald-Hartwig Amination Cycle

Objective: To synthesize 4-(4-(phenylamino)phenyl)morpholine.

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction vial or flask.

    • Trustworthiness: NaOtBu is highly hygroscopic. Handling under an inert atmosphere is critical to prevent decomposition and ensure reproducibility.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv., 18 mg, 0.02 mmol), the biaryl phosphine ligand (e.g., BINAP, 0.04 equiv., 25 mg, 0.04 mmol), this compound (1.0 equiv., 289 mg, 1.0 mmol), and aniline (1.1 equiv., 102 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired diarylamine.

Table 2: Representative Cross-Coupling Reaction Conditions
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
SuzukiPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane100>90
SuzukiThiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O9085-95
BuchwaldMorpholinePd(OAc)₂ / BINAPNaOtBuToluene11080-90
BuchwaldBenzylaminePd₂(dba)₃ / RuPhosLiHMDSToluene100>90

Note: Yields are representative and can vary based on specific substrate and exact conditions.

Conclusion: A Versatile Scaffold for Innovation

This compound stands out as a preeminent building block for chemical synthesis and drug discovery. Its reactivity is overwhelmingly dominated by the aryl iodide moiety, which serves as a highly efficient handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the precise and predictable installation of a wide range of carbon and nitrogen substituents. Concurrently, the integrated morpholine ring provides a stable, pharmaceutically desirable scaffold that positively influences the pharmacokinetic properties of the final compounds. Understanding the distinct roles of these functional groups and the causal factors behind the associated reaction protocols is paramount for any scientist aiming to leverage this molecule to its full potential.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kourounakis, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • ResearchGate. (2014). Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. [Link]

Sources

A-Z Guide to 4-(4-Iodophenyl)morpholine: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Iodophenyl)morpholine is a versatile synthetic intermediate whose value lies in the unique combination of the electron-rich morpholine moiety and the reactive carbon-iodine bond on the phenyl ring. This guide provides an in-depth review of its synthesis, core physicochemical properties, and its pivotal role as a building block in the fields of medicinal chemistry and materials science. We will explore its application in the construction of complex molecules, particularly kinase inhibitors, and delve into the causality behind its utility in modern synthetic strategies, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

In the landscape of chemical synthesis, certain building blocks emerge as "privileged" scaffolds due to their versatile reactivity and their prevalence in biologically active compounds. This compound is one such molecule. It elegantly combines two key chemical features:

  • The Morpholine Moiety: A saturated heterocycle widely recognized as a "privileged pharmacophore" in medicinal chemistry.[1][2] Its presence in a molecule can improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3][4] The morpholine ring is a common feature in numerous approved drugs, where it often contributes to target binding and overall drug-like properties.[2][5]

  • The Iodophenyl Group: The iodine atom serves as an exceptionally efficient leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward and predictable formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, making it a cornerstone of modern molecular construction.

The synergy of these two components makes this compound a highly sought-after precursor for creating diverse libraries of compounds for drug discovery and for synthesizing advanced organic materials.

Synthesis and Characterization

The most common and direct route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitably activated halo-nitrobenzene, followed by reduction and subsequent iodination, or directly via N-arylation of morpholine with 1,4-diiodobenzene.

Representative Synthetic Protocol: N-Arylation of Morpholine

This protocol outlines a common laboratory-scale synthesis. The causality behind this choice is the high reactivity of the aryl iodide under palladium catalysis, which allows for efficient C-N bond formation.

Step 1: Buchwald-Hartwig Amination This reaction couples morpholine with 1,4-diiodobenzene. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.

  • Reactants: 1,4-diiodobenzene, Morpholine, Sodium tert-butoxide (NaOtBu)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)2) and a biarylphosphine ligand (e.g., SPhos or XPhos).

  • Solvent: Toluene or Dioxane.

  • Temperature: 80-110 °C.

Detailed Methodology:

  • To a dry, argon-flushed round-bottom flask, add 1,4-diiodobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Workflow for Synthesis and Verification

The following diagram illustrates the logical flow from synthesis to a fully characterized, research-grade compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization S1 Reactant Dosing (1,4-Diiodobenzene, Morpholine) S2 Catalyst & Base Addition (Pd(OAc)2, Ligand, NaOtBu) S1->S2 S3 Inert Atmosphere Reaction (Toluene, 100°C) S2->S3 W1 Aqueous Quench S3->W1 W2 Liquid-Liquid Extraction (Ethyl Acetate) W1->W2 W3 Purification (Silica Gel Chromatography) W2->W3 C1 Structure Confirmation (¹H NMR, ¹³C NMR) W3->C1 C2 Purity Analysis (HPLC/LC-MS) C1->C2 C3 Identity Confirmation (HRMS) C1->C3 Result Pure this compound C2->Result C3->Result

Caption: General workflow for the synthesis and validation of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₂INO[6][7]
Molecular Weight 289.11 g/mol [6][7]
Appearance Off-white to yellow solid[8]
Melting Point 158-163 °C[6][7]
CAS Number 87350-77-4[6][7]
SMILES Ic1ccc(cc1)N2CCOCC2[6]
InChI Key YUEREUIIUISPFV-UHFFFAOYSA-N[6]

Chemical Reactivity and Key Applications

The primary utility of this compound stems from the reactivity of the C-I bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of the morpholinophenyl scaffold into a vast array of organic molecules.

Suzuki-Miyaura Cross-Coupling

This is one of the most powerful and widely used reactions for forming C-C bonds. This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters.

Reaction Scheme:

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt/PKB PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Inhibitor(e.g., ZSTK474-like)Derived fromthis compound Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway and the site of action for inhibitors.

Central Nervous System (CNS) Drug Discovery

The morpholine heterocycle is also valuable in developing drugs that target the central nervous system. Its physicochemical properties can help molecules achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier. [9]this compound provides a reliable platform for building CNS drug candidates, allowing for the systematic exploration of chemical space around this key scaffold.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its robust synthesis and the predictable reactivity of its aryl-iodide bond provide chemists with a reliable and versatile platform for accessing complex molecular architectures. Its importance is most pronounced in medicinal chemistry, where the embedded morpholine pharmacophore offers a proven strategy for enhancing the drug-like properties of new therapeutic agents, particularly in oncology and neurology. As synthetic methodologies continue to advance, the utility of well-designed building blocks like this compound will only continue to grow, enabling the rapid and efficient discovery of the next generation of medicines and materials.

References

  • B. Singh, R. K. Singh, A. K. Singh, A. K. Singh, Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR), Bioorganic Chemistry, 2020, 96, 103578. [Link]

  • E. Tzara, G. E. Magoulas, A. A. K. T. T. Afantitis, G. Melagraki, Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules, Medicinal Research Reviews, 2020, 40(2), 709-752. [Link]

  • P. G. M. Reddy, G. D. Reddy, K. R. Kumar, A. N. S. Kumar, G. O. Reddy, PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW, International Journal of Pharmaceutical Research and Education for Medical Sciences, 2023. [Link]

  • A. Gupta, S. Kumar, Synthesis and SAR of morpholine and its derivatives: A review update, E3S Web of Conferences, 2024, 556, 01051. [Link]

  • A. A. K. T. T. Afantitis, G. Melagraki, Biological activities of morpholine derivatives and molecular targets involved, ResearchGate, 2024. [Link]

  • Various Authors, Morpholine synthesis, Organic Chemistry Portal. [Link]

  • A. C. R. Bonham, K. A. Heist, D. P. Dilrukshi, et al., Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors, Molecules, 2022, 27(3), 963. [Link]

  • A. M. D. C. Campillo, N. E. Campillo, Synthesis of N‐homoallyl morpholines, ResearchGate, 2021. [Link]

  • P. V. Solanki, P. A. Dhokrat, S. B. Uppelli, V. T. Mathad, A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, Rasayan Journal of Chemistry, 2015. [Link]

  • M. Zhu, S. Liu, Z. Deng, G. Wang, Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate, Asian Journal of Chemistry, 2013. [Link]

  • A. C. R. Bonham, K. A. Heist, D. P. Dilrukshi, et al., Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors, PubMed, 2022. [Link]

  • R. O. M. A. de Souza, Morpholines. Synthesis and Biological Activity, ResearchGate, 2014. [Link]

  • A. M. Elmenier, M. A. A. M. Gad, Several reported potent morpholine based PI3K inhibitors with examples of binding mode, ResearchGate, 2024. [Link]

  • A. Contino, M. T. C. Runfola, S. Brogi, Occurrence of Morpholine in Central Nervous System Drug Discovery, ACS Chemical Neuroscience, 2021, 12(13), 2259-2283. [Link]

  • G. S. L. Banks, G. A. R. L. Gorsline, Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines, Molecules, 2016, 21(12), 1640. [Link]

  • L. Wang, Y. Li, 4-(4-Nitrophenyl)morpholine, ResearchGate, 2011. [Link]

  • A. Peeters, M. C. A. M. van Haperen, Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry, Molbank, 2021, 2021(2), M1229. [Link]

  • T. J. T. T. T. Donck, S. G. M. G. M. St-Jean, Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, Beilstein Journal of Organic Chemistry, 2016, 12, 2747-2789. [Link]

  • C. Glas, R. Wirawan, F. Bracher, Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, Thieme Chemistry, 2021. [Link]

Sources

The Strategic Role of 4-(4-Iodophenyl)morpholine in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Modern Drug Discovery

In the intricate world of medicinal chemistry, the morpholine moiety has long been celebrated as a "privileged scaffold." Its favorable physicochemical properties—enhancing aqueous solubility, metabolic stability, and target binding affinity—have cemented its place in the design of numerous approved therapeutics.[1][2][3] Within this esteemed class of building blocks, 4-(4-Iodophenyl)morpholine emerges as a particularly powerful and versatile intermediate. The presence of the iodo-substituent on the phenyl ring transforms this otherwise simple molecule into a highly reactive linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are the bedrock of modern drug synthesis.[4][5][6][7] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive understanding of its pivotal role in the construction of complex bioactive molecules.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a key starting material begins with its fundamental properties and a reliable method for its preparation.

Physicochemical Data

The physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, storage, and for predicting its behavior in chemical reactions.[4][5][6][7]

PropertyValue
CAS Number 87350-77-4
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Appearance Off-white to yellow solid
Melting Point 158-163 °C
Boiling Point ~358.6 °C (Predicted)
Density ~1.65 g/cm³ (Predicted)
Solubility Soluble in common organic solvents like THF, DMF, and DMSO.
pKa ~4.22 (Predicted for the morpholinium ion)
Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction between 1,4-diiodobenzene and morpholine. The reaction is typically catalyzed by a copper or palladium catalyst. Below is a representative, self-validating protocol.

Reaction Scheme:

Synthesis of this compound reactant1 1,4-Diiodobenzene product This compound reactant1->product CuI, K₂CO₃ DMF, 120 °C reactant2 Morpholine reactant2->product CuI, K₂CO₃ DMF, 120 °C

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 equiv.), morpholine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a 0.5 M concentration of the 1,4-diiodobenzene.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is a cost-effective and efficient catalyst for this type of Ullmann condensation.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the morpholine and facilitate the reaction without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Temperature: The reaction requires elevated temperatures to overcome the activation energy for the C-N bond formation.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for mild reaction conditions and broad functional group tolerance.[8]

Cross-Coupling Reactions A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (with Amines) A->C Pd Catalyst, Base D Sonogashira Coupling (with Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Heck Reaction (with Alkenes) A->E Pd Catalyst, Base F Diverse Bioactive Molecules B->F C->F D->F E->F

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[9] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.

Generalized Protocol for Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate or cesium carbonate (2.0 equiv.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Field-Proven Insight: The choice of base and solvent system is critical and often needs to be optimized for specific substrates to maximize yield and minimize side products like homocoupling of the boronic acid.[10][11]

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] This reaction is indispensable for synthesizing aryl amines, a common motif in a vast number of bioactive molecules.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: Combine this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.) in an oven-dried flask under an inert atmosphere.

  • Solvent: Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, extract with an organic solvent, and purify the product.

Expertise in Action: The selection of the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reductive elimination step and lead to higher yields.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[16][17] This functional group is a valuable component in many natural products and synthetic drugs.[18][19]

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base such as triethylamine or diisopropylethylamine.[1][20][21][22]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the resulting arylalkyne by chromatography.

Trustworthiness of the Protocol: The use of a copper co-catalyst is a hallmark of the traditional Sonogashira reaction, as it facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[23][24] This reaction is a powerful tool for the synthesis of substituted alkenes.[25][26][27]

Generalized Protocol for the Heck Reaction:

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent such as acetonitrile or DMF.

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Work-up and Purification: After cooling, filter the reaction mixture, perform an aqueous work-up, and purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a synthetic intermediate is best illustrated by its application in the synthesis of a diverse range of bioactive molecules.

Case Study 1: Apixaban - A Direct Factor Xa Inhibitor

Apixaban is a widely used anticoagulant medication.[28][29] While this compound is not a direct precursor in all reported syntheses, a closely related derivative, 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is a key intermediate.[25][28][30][31][32] The synthesis of this intermediate often starts from 4-iodoaniline, which can be prepared from 1,4-diiodobenzene, a precursor to this compound. This highlights the importance of the iodophenyl-morpholine scaffold in accessing this class of compounds.

Apixaban_Intermediate cluster_0 Key Intermediate Synthesis cluster_1 Apixaban Synthesis Iodoaniline 4-Iodoaniline Lactam Lactam Intermediate Iodoaniline->Lactam + Bromovaleryl 5-Bromovaleryl chloride Bromovaleryl->Lactam + Apixaban_int 1-(4-iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Lactam->Apixaban_int 1. PCl₅ 2. Morpholine PCl5 PCl₅ Morpholine Morpholine Apixaban_int_2 Key Intermediate Apixaban Apixaban Apixaban_int_2->Apixaban + Hydrazone Ethyl chloro[(4-methoxyphenyl) hydrazono]acetate Hydrazone->Apixaban +

Caption: Synthetic pathway to Apixaban involving a key iodophenyl-morpholine derivative.

Case Study 2: Kinase Inhibitors

The 4-morpholinophenyl moiety is a common feature in many kinase inhibitors, where the morpholine group often forms crucial hydrogen bonds in the ATP-binding pocket of the kinase. This compound serves as a valuable starting point for the synthesis of these inhibitors, with the iodine atom providing a handle for further elaboration through cross-coupling reactions.

  • PI3K Inhibitors: Several PI3K inhibitors feature a morpholino-substituted heterocyclic core.[21][33][34][35][36] For example, derivatives of 4-morpholino-2-phenylquinazolines have shown potent and selective inhibition of PI3Kα.[34] The synthesis of such compounds can be envisioned starting from this compound, which can be coupled with a suitable boronic acid derivative of a quinazoline precursor via a Suzuki reaction.

  • Aurora Kinase Inhibitors: The 4-aminoquinazoline scaffold is a well-established pharmacophore for Aurora kinase inhibitors.[24] By using this compound as a building block, novel derivatives can be synthesized where the morpholinophenyl group is attached to the quinazoline core, potentially modulating the selectivity and pharmacokinetic properties of the resulting inhibitor.

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategic tool in the arsenal of the medicinal chemist. Its inherent reactivity, conferred by the iodo-substituent, combined with the favorable properties of the morpholine ring, makes it an ideal starting point for the efficient construction of complex and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions discussed in this guide represent the most powerful methods for leveraging the synthetic potential of this intermediate. As the demand for novel therapeutics continues to grow, the strategic application of versatile and reactive building blocks like this compound will undoubtedly play an increasingly important role in accelerating the drug discovery and development process.

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • Intro to Organometallics: The Heck Reaction - Odinity. [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. [Link]

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1 - EPO. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [Link]

  • The Sonogashira Coupling. [Link]

  • Synthesis of the Anticoagulant Drug Apixaban - 中国医药工业杂志. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. [Link]

  • An Improved Process For Preparing Intermediate Of Apixaban - Quick Company. [Link]

  • A process for the preparation of apixaban and its intermediates - Eureka | Patsnap. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • Some naturally occurring bioactive compounds having morpholine moiety. - ResearchGate. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC - NIH. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - MDPI. [Link]

  • Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity - PubMed. [Link]

Sources

The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Iodophenyl)morpholine, a pivotal intermediate in contemporary pharmaceutical synthesis. While its recent prominence is intrinsically linked to the development of the blockbuster anticoagulant Apixaban, the historical context of N-arylmorpholines and the evolution of synthetic methodologies provide a deeper understanding of its significance. This document will delve into the discovery and historical context of related compounds, detail the established and modern synthetic protocols for its preparation, and explore its critical application in drug development, with a particular focus on the synthesis of Apixaban. The guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Introduction: A Molecule of Modern Significance

This compound, a crystalline solid with the chemical formula C₁₀H₁₂INO, has emerged from relative obscurity to become a molecule of significant interest within the pharmaceutical industry.[1][2][3] Its primary claim to fame lies in its role as a crucial starting material in the synthesis of Apixaban, a direct factor Xa inhibitor used extensively as an anticoagulant.[4] The morpholine moiety, a saturated heterocycle containing both oxygen and nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical properties of drug candidates. The introduction of the 4-iodophenyl group provides a reactive handle for cross-coupling reactions, making this compound a versatile building block in the construction of complex molecular architectures.

While the specific discovery of this compound is not extensively documented in early literature, its conceptual origins can be traced back to the broader history of N-arylmorpholine synthesis. The development of methods to form carbon-nitrogen bonds between an aromatic ring and a secondary amine like morpholine has been a long-standing area of research in organic chemistry.

Historical Context: The Evolution of N-Aryl Amine Synthesis

The journey to efficient and scalable methods for the synthesis of N-arylmorpholines, including this compound, reflects the broader advancements in synthetic organic chemistry. Early approaches were often harsh and limited in scope, paving the way for the development of more sophisticated and versatile catalytic systems.

Classical Approaches: The Ullmann Condensation

Historically, the formation of N-aryl bonds was often achieved through reactions like the Ullmann condensation. This classical method typically involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures. While groundbreaking for its time, the Ullmann condensation often required stoichiometric amounts of copper and harsh reaction conditions, limiting its functional group tolerance and overall efficiency.

The Dawn of Modern Cross-Coupling: The Buchwald-Hartwig Amination

A paradigm shift in N-aryl bond formation occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the coupling of a wide range of aryl halides and pseudo-halides with various amines, including morpholine, under significantly milder conditions than the Ullmann condensation. The use of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, making it a cornerstone of modern synthetic chemistry and the preferred method for constructing molecules like this compound in many contemporary settings.

Synthesis of this compound: From Bench to Scale

The synthesis of this compound is now well-established, with several routes available to chemists. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.

Nucleophilic Aromatic Substitution (SNA)

One of the most direct and commonly employed methods for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of morpholine with an activated 4-iodo-substituted benzene ring. A common precursor is 1-fluoro-4-iodobenzene or 1-chloro-4-iodobenzene, where the halogen atom is displaced by the nucleophilic nitrogen of morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • To a solution of 1-fluoro-4-iodobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are less reactive towards SNAr, the Buchwald-Hartwig amination offers a highly efficient alternative. This method involves the palladium-catalyzed coupling of 1,4-diiodobenzene or 4-iodoaniline with morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic routes to this compound.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its identity and purity are typically confirmed using a combination of spectroscopic and analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
CAS Number 87350-77-4
Appearance White to off-white solid
Melting Point 158-163 °C

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 8.8 Hz, 2H), 3.86 (t, J = 4.8 Hz, 4H), 3.14 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.1, 138.0, 118.9, 83.2, 66.9, 49.3.

  • Mass Spectrometry (ESI): m/z 290.0 [M+H]⁺.

Application in Drug Discovery: The Synthesis of Apixaban

The primary and most significant application of this compound is as a key building block in the synthesis of Apixaban. In the established synthetic route, the iodophenyl moiety of the molecule serves as a crucial electrophilic partner in a palladium-catalyzed cross-coupling reaction, typically a Suzuki or a related coupling, to introduce the pyrazole-containing fragment of the Apixaban core structure.

Signaling Pathway of Apixaban (Simplified)

Apixaban_MOA FactorX Factor X FactorXa Factor Xa (Activated) FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Catalyzes conversion Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FactorXa Directly Inhibits

Caption: Simplified coagulation cascade and the inhibitory action of Apixaban.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry in modern drug discovery. While its own discovery may not be marked by a singular, celebrated event, its importance has grown in tandem with the development of powerful synthetic methodologies and the increasing demand for complex, life-saving pharmaceuticals. As a key intermediate for Apixaban, it plays a vital role in the production of a medication that has had a profound impact on cardiovascular medicine. The continued exploration of efficient and sustainable routes to this and other key building blocks will undoubtedly remain a central theme in the ongoing quest for new and improved therapeutics.

References

  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1835-1843.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Morpholine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from commodity chemicals to complex natural products and pharmaceuticals.[1]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 4-(4-iodophenyl)morpholine with various boronic acids. The resulting biaryl morpholine scaffolds are of significant interest in medicinal chemistry and drug development, as the morpholine moiety is a prevalent feature in numerous bioactive molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The C-I bond of this compound is highly reactive in the Suzuki coupling, making it an excellent electrophilic partner for this transformation.[1]

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[1]

  • Transmetalation: In this crucial step, the organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) complex, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination Product->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable starting point for the synthesis of 4-(4-phenylphenyl)morpholine. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents:
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., tricyclohexylphosphine, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(4-phenylphenyl)morpholine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Reactants: This compound, Phenylboronic Acid, Base B Add Catalyst System: Pd(OAc)2 + Ligand A->B C Establish Inert Atmosphere B->C D Add Solvents: Dioxane/Water C->D E Heat to 90 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Quench with Water and Extract F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[5] The electron-rich nature of the this compound substrate informs the optimal choice of these parameters.

Parameter Recommendation for this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(II) and palladium(0) precursors, respectively.[3]
Ligand Electron-rich, bulky phosphines (e.g., PCy₃, P(t-Bu)₃, SPhos, XPhos)Electron-rich ligands facilitate the oxidative addition step, which can be slower for electron-rich aryl halides. Bulky ligands promote reductive elimination.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃These inorganic bases are effective in promoting the formation of the active boronate species. The choice of base can significantly impact the reaction rate and yield.[4]
Solvent Toluene, 1,4-Dioxane, THF, DMF (often with added water)A polar aprotic solvent, often in combination with water, is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion in a reasonable timeframe.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of palladium catalyst and ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Protodeboronation of Boronic Acid Prolonged reaction time at high temperature with a strong baseUse a milder base if possible, or shorten the reaction time.
Dehalogenation of Aryl Iodide Certain palladium-hydride speciesAdd a mild oxidant or use a different ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl morpholine derivatives from this compound. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Available at: [Link]

  • Lee, H. W., et al. (2009). Palladium-catalyzed cross-coupling of aryl halides using organotitanium nucleophiles. Angewandte Chemie International Edition in English, 48(40), 7436-9. Available at: [Link]

  • Wolf, C., et al. (2008). Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. The Journal of Organic Chemistry, 73(19), 7638-50. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Buchwald-Hartwig amination for the synthesis of 4-(4-Iodophenyl)morpholine, designed for researchers, scientists, and professionals in drug development.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[3][4] It offers a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]

This guide focuses on the application of the Buchwald-Hartwig amination for the synthesis of this compound. This compound serves as a valuable building block, incorporating a secondary cyclic amine (morpholine) and a reactive iodophenyl group, which can be used for further functionalization in multi-step syntheses. We will explore the mechanistic underpinnings of the reaction, provide a detailed analysis of critical reaction parameters, and present a practical, step-by-step protocol.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, reacting with the aryl halide (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[4][7]

  • Amine Coordination & Deprotonation : The amine (in this case, morpholine) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.[4][6]

  • Reductive Elimination : This final step involves the formation of the new C-N bond as the desired arylamine product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Below is a diagram illustrating this fundamental catalytic process.

Buchwald_Hartwig_Catalytic_Cycle cluster_output Pd0 L-Pd(0) Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(L)-NR₂ Palladium Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR₂ & Base) Product Ar-NR₂ Product Amido_Complex->center_point Reductive Elimination

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Iodophenyl)morpholine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl-Morpholine Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, certain chemical scaffolds have emerged as "privileged," demonstrating a remarkable ability to bind effectively to the ATP-binding pocket of various kinases. The phenyl-morpholine motif is a prominent example of such a scaffold. Its incorporation into drug candidates is often associated with enhanced potency, selectivity, and favorable pharmacokinetic properties. Specifically, the morpholine ring can improve aqueous solubility and metabolic stability, while also serving as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

This guide focuses on a critical building block for introducing this valuable scaffold: 4-(4-Iodophenyl)morpholine . The presence of the iodine atom on the phenyl ring transforms this molecule into a versatile precursor for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic and modular assembly of complex kinase inhibitors, enabling medicinal chemists to fine-tune structure-activity relationships (SAR) and optimize drug-like properties. We will explore the application of this compound in the synthesis of inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The true synthetic utility of this compound lies in the reactivity of its aryl iodide group. Aryl iodides are highly effective coupling partners in numerous palladium-catalyzed reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst—the first and often rate-limiting step in the catalytic cycle.

Key reactions involving this compound include:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond, ideal for constructing biaryl or heteroaryl-aryl scaffolds.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing a rigid alkynyl linker into the molecule.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, a powerful method for linking the phenyl-morpholine core to amine-containing heterocyclic systems.

The choice of reaction is dictated by the desired final structure of the kinase inhibitor. For many PI3K inhibitors, a central heterocyclic core, such as a thienopyrimidine or a purine, is linked to the 4-morpholinophenyl group.

Workflow for Kinase Inhibitor Synthesis using this compound

Below is a generalized workflow illustrating the integration of this key building block into a kinase inhibitor discovery program.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Assembly via Cross-Coupling cluster_2 Phase 3: Final Product Generation A This compound (Building Block A) D Suzuki-Miyaura Coupling Reaction A->D B Heterocyclic Core (e.g., Thienopyrimidine with Boronic Ester) (Building Block B) B->D C Palladium Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/Water) C->D Reaction Conditions E Purification (e.g., Chromatography) D->E Crude Product F Characterization (NMR, MS, HPLC) E->F G Final Kinase Inhibitor (e.g., Pictilisib analogue) F->G G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pictilisib (Synthesized via This compound) Inhibitor->PI3K Inhibits

Application Notes & Protocols: Leveraging 4-(4-Iodophenyl)morpholine as a Versatile Precursor for the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PI3K Signaling and the Strategic Importance of the Morpholine Moiety

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer, but also inflammation, metabolic disorders, and cardiovascular disease.[1][3] Consequently, the development of small-molecule inhibitors targeting PI3K has become a major focus in drug discovery.[1][3][4][5]

A recurring and pivotal structural feature in a vast number of potent and selective PI3K inhibitors is the morpholine moiety.[6][7][8][9] The oxygen atom within the morpholine ring frequently serves as a crucial hydrogen bond acceptor, anchoring the inhibitor molecule within the ATP-binding pocket of the PI3K enzyme.[6] This interaction with the hinge region of the kinase domain is fundamental to achieving high-potency inhibition.[6][7][8] The compound 4-(4-Iodophenyl)morpholine has emerged as a highly valuable and versatile precursor in the synthesis of these inhibitors. Its aryl iodide functionality provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular scaffolds for PI3K inhibitor discovery and development.

This guide provides a comprehensive overview of the application of this compound in the synthesis of PI3K inhibitors, complete with a detailed, field-proven protocol for a representative synthetic route.

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[2] This co-localization facilitates the phosphorylation and subsequent activation of AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[2][5]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Sonogashira Coupling: A Protocol for the Synthesis of an Alkyne-Linked PI3K Inhibitor Scaffold

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This protocol details the synthesis of a representative PI3K inhibitor scaffold using this compound and a terminal alkyne.

Experimental Workflow:

Caption: Workflow for the Sonogashira coupling of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal Alkyne (e.g., Ethynyl-pyrimidine)≥97%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)≥98%Commercially Available
Copper(I) Iodide≥99%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available

Protocol:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (10 mL per mmol of this compound). To this solution, add the terminal alkyne (1.1 eq.), triethylamine (2.5 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq.), and copper(I) iodide (0.05 eq.).

    • Causality: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) species, which is the active catalytic species. Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[11] Copper(I) iodide serves as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Self-Validation: The ammonium chloride wash helps to remove the copper catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Summary (Representative):

ParameterValue
Starting MaterialThis compound
Coupling PartnerEthynyl-pyrimidine
Yield85-95%
Purity (by HPLC)>98%
¹H NMRConsistent with expected structure
HRMSm/z calculated and found values agree

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile precursor for the synthesis of a wide array of PI3K inhibitors. The protocols outlined herein, utilizing robust and well-established palladium-catalyzed cross-coupling reactions, provide a reliable and efficient pathway for the generation of novel chemical entities for drug discovery programs. The ability to readily diversify the molecular scaffold through these methods allows for the fine-tuning of inhibitory potency, isoform selectivity, and pharmacokinetic properties. Future work will continue to explore novel coupling partners and reaction conditions to further expand the chemical space accessible from this valuable starting material.

References

  • Small-molecule inhibitors of the PI3K signaling network. PMC - PubMed Central. Available from: [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. Available from: [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. Available from: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. Available from: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PubMed. Available from: [Link]

  • A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. Royal Society of Chemistry. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • Improved process for the preparation of idelalisib. Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. Available from: [Link]

  • A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. ResearchGate. Available from: [Link]

  • Processes for preparation of idelalisib and intermediates thereof. Google Patents.
  • Synthesis of idelalisib, 1 by Laurus Labs Ltd. ResearchGate. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available from: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available from: [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Available from: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. SynArchive. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 4-(4-Iodophenyl)morpholine in the Development of Novel Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-(4-Iodophenyl)morpholine in modern oncology drug discovery. While not an active therapeutic agent in itself, this compound serves as a pivotal, high-value building block for the synthesis of targeted kinase inhibitors. We will explore its utility, focusing on the rationale behind its molecular design and providing detailed, field-proven protocols for its application in the synthesis and evaluation of novel anti-cancer agents, with a particular emphasis on inhibitors of the PI3K/Akt/mTOR signaling pathway.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The pursuit of targeted therapies has revolutionized oncology, with small molecule kinase inhibitors at the forefront of this paradigm shift. The design of these inhibitors is a meticulous process, relying on the strategic assembly of molecular fragments that confer specific binding affinities, desirable pharmacokinetic profiles, and potent biological activity. This compound is a prime example of a bifunctional synthetic intermediate that embodies key attributes for modern drug design.

  • The Morpholine Moiety: A "Privileged" Pharmacophore : The morpholine ring is a recurring motif in a multitude of approved and experimental drugs.[1][2] Its prevalence is attributed to several favorable properties it imparts to a parent molecule, including enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic parameters.[3][4] In the context of kinase inhibitors, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase.[5]

  • The 4-Iodophenyl Group: A Versatile Synthetic Handle : The iodo-substituent on the phenyl ring is a key feature that makes this compound particularly valuable. It serves as a highly efficient leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the facile and modular introduction of diverse aromatic and heteroaromatic systems, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

The combination of these two features in a single, readily available molecule makes this compound an ideal starting point for the synthesis of complex, multi-ring systems characteristic of many contemporary kinase inhibitors.

Core Application: Synthesis of PI3K Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one ofthe most frequently dysregulated pathways in human cancers, making it a high-priority target for drug development.[7][8] Numerous PI3K inhibitors incorporate a morpholine-substituted heterocyclic core. This compound is an excellent precursor for the synthesis of such inhibitors, where the morpholino-phenyl moiety can be coupled to a core heterocyclic scaffold.

Below is a representative synthetic workflow illustrating the use of this compound in the synthesis of a hypothetical PI3K inhibitor based on a thieno[2,3-d]pyrimidine core, a scaffold present in several known PI3K inhibitors.[5]

Diagram: Synthetic Workflow for a PI3K Inhibitor

G A This compound C Suzuki Coupling Reaction A->C Reactant 1 B Pinacol Boronic Ester of Heterocycle (e.g., Thienopyrimidine) B->C Reactant 2 D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Purified Product F Final PI3K Inhibitor Candidate E->F Verified Structure G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibits

Sources

Application Notes and Protocols for the Derivatization of 4-(4-Iodophenyl)morpholine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Phenylmorpholine Scaffold and the Role of SAR

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." Its frequent appearance in approved drugs and clinical candidates stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity is attenuated, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles.[1][2] When appended to a phenyl ring, as in the 4-phenylmorpholine core, a versatile platform for exploring chemical space is established. These derivatives have shown a wide range of biological activities, acting as, for example, stimulants by releasing monoamine neurotransmitters.[3][4]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery. By systematically modifying a lead compound's structure and assessing the impact on its biological activity, researchers can identify the key molecular features responsible for potency, selectivity, and desired pharmacokinetic properties.[5] This iterative process of design, synthesis, and testing is crucial for transforming a hit into a viable drug candidate.

This guide focuses on 4-(4-Iodophenyl)morpholine as a strategic starting material for SAR studies. The aryl iodide moiety is a highly versatile functional group, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[6][7] This allows for the rapid and efficient generation of a diverse library of analogs, enabling a thorough exploration of the SAR around the phenylmorpholine core. We will provide detailed, field-proven protocols for three key transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Derivatization Strategies for this compound

The carbon-iodine bond in this compound is the key to its utility as a scaffold for derivatization. Its reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of structural modifications.

I. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing a variety of aryl and heteroaryl substituents.[8][9] This allows for the exploration of how different electronic and steric properties at this position influence biological activity.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. We will use a Pd(II) precatalyst, Palladium(II) acetate, which is reduced in situ.

  • Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Tricyclohexylphosphine tetrafluoroborate is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation. Cesium carbonate is a strong, yet often well-tolerated base for this purpose.

  • Solvent System: A mixture of an organic solvent (toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 289 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl morpholine derivative.

II. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes.[10][11] These linear and rigid alkynyl linkers can probe specific interactions within a binding pocket and serve as handles for further functionalization via "click" chemistry.

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Sonogashira couplings.

  • Copper(I) Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base, such as triethylamine, is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 289 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Solvent Addition: Add anhydrous and degassed tetrahydrofuran (15 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Substrate Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

III. Buchwald-Hartwig Amination: Introduction of Amino Substituents

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][13][14] This enables the exploration of hydrogen bonding interactions and the modulation of basicity at the para-position of the phenyl ring.

Causality of Experimental Choices:

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos is essential for promoting the catalytic cycle, particularly the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 289 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the application of these derivatization strategies, consider a hypothetical SAR study where the goal is to develop a potent and selective inhibitor of a target protein (e.g., a kinase). The initial hit is this compound, which exhibits weak activity.

Data Presentation: Hypothetical SAR Data for this compound Derivatives

Compound IDR GroupSynthetic MethodTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Parent -I-5,000>10,000>2
SZ-1 -PhenylSuzuki8505,0005.9
SZ-2 -4-FluorophenylSuzuki3208,00025
SZ-3 -3-PyridylSuzuki1501,50010
SO-1 -C≡C-PhenylSonogashira1,200>10,000>8.3
SO-2 -C≡C-CyclopropylSonogashira950>10,000>10.5
BH-1 -NH-PhenylBuchwald-Hartwig4502,0004.4
BH-2 -N(Me)-PhenylBuchwald-Hartwig6003,0005
BH-3 -NH-CH₂-CyclohexylBuchwald-Hartwig2,500>10,000>4

Interpretation of Hypothetical SAR Data:

  • Suzuki Derivatives (SZ-1 to SZ-3): The introduction of an aryl group via Suzuki coupling (SZ-1) significantly improves potency compared to the parent compound. Adding an electron-withdrawing fluorine atom (SZ-2) further enhances activity and selectivity. The introduction of a heteroaromatic ring like pyridine (SZ-3) leads to the most potent compound in this series, suggesting a potential hydrogen bond interaction with the target.

  • Sonogashira Derivatives (SO-1, SO-2): The linear alkyne linker (SO-1, SO-2) leads to a moderate increase in potency. This suggests that extending the molecule in a linear fashion is tolerated but may not be optimal for binding.

  • Buchwald-Hartwig Derivatives (BH-1 to BH-3): The introduction of an amino linker (BH-1) improves potency, indicating a potential hydrogen bond donor is beneficial. Methylation of the amine (BH-2) slightly reduces activity, suggesting the N-H may be important. Replacing the aromatic amine with an aliphatic one (BH-3) leads to a significant drop in potency.

Visualizations

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino Derivatives Buchwald->Amino

Caption: Derivatization workflow for this compound.

SAR_Logic cluster_0 Design & Synthesize cluster_1 Test cluster_2 Analyze cluster_3 Iterate Synthesize Library Synthesize Library (Suzuki, Sonogashira, Buchwald-Hartwig) Biological Assay Biological Assay (e.g., Kinase Inhibition) Synthesize Library->Biological Assay Iterative Cycle Analyze Data Analyze Data (Potency, Selectivity) Biological Assay->Analyze Data Iterative Cycle Formulate SAR Formulate SAR Hypothesis Analyze Data->Formulate SAR Iterative Cycle Design Next Generation Design Next-Generation Analogs Formulate SAR->Design Next Generation Iterative Cycle Design Next Generation->Synthesize Library Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile starting material for conducting comprehensive SAR studies. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide robust and reliable methods for generating diverse libraries of analogs. By systematically exploring the chemical space around the 4-phenylmorpholine scaffold, researchers can efficiently identify key structural features that govern biological activity, ultimately accelerating the journey from a preliminary hit to a promising drug candidate.

References

  • Baskin, J. M., & Wang, K. (2020). Morpholine as a privileged scaffold in medicinal chemistry: An update on synthetic strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of ChemTech Research, 8(7), 163-171. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, Z., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(14), 5439. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11483. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Fantoni, T., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 126-136. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein journal of organic chemistry, 10, 318–329. [Link]

  • ResearchGate. (2022, January 22). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106–1110. [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5866. [Link]

  • ResearchGate. (n.d.). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Retrieved from [Link]

Sources

Experimental procedure for N-arylation with "4-(4-Iodophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Arylation using 4-(4-Iodophenyl)morpholine: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the N-arylation of amines using this compound. The focus is on providing practical, field-tested insights into reaction setup, optimization, and troubleshooting, grounded in the fundamental principles of modern cross-coupling chemistry.

Introduction: The Strategic Importance of N-Aryl Amines

N-aryl amines are a cornerstone of modern medicinal chemistry and materials science. This structural motif is present in a vast array of FDA-approved pharmaceuticals, agrochemicals, and organic electronic materials. The carbon-nitrogen (C-N) bond is central to their function, and the ability to form this bond efficiently and selectively is a critical capability in any synthetic chemistry laboratory.

The transition-metal-catalyzed cross-coupling of an amine with an aryl halide, commonly known as Buchwald-Hartwig amination (for palladium catalysis) or the Ullmann condensation (for copper catalysis), represents the state-of-the-art for C-N bond formation. These methods have largely supplanted older, harsher techniques due to their broad substrate scope, functional group tolerance, and milder reaction conditions.

This compound is an excellent aryl halide substrate for these reactions. The electron-donating nature of the morpholine ring can influence the electronic properties of the aryl iodide, while the iodide itself is a highly reactive leaving group, particularly in palladium-catalyzed cycles, due to the relatively weak C-I bond which facilitates oxidative addition.

Mechanistic Foundations: Palladium vs. Copper Catalysis

While both palladium and copper can effectively catalyze N-arylation, their mechanisms and optimal conditions differ significantly. Understanding these differences is key to rational reaction design and troubleshooting.

The Palladium Catalytic Cycle (Buchwald-Hartwig Amination)

The generally accepted mechanism for the Buchwald-Hartwig amination is a testament to the principles of organometallic chemistry. It proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming an amido-palladium complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(I) OxAdd->PdII_Aryl Ar-I Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR'R'')]^+I^- Amine_Coord->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido -HB, -I RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Figure 1: Buchwald-Hartwig Catalytic Cycle

The Copper Catalytic Cycle (Ullmann Condensation)

The Ullmann condensation is often a more cost-effective alternative to palladium-catalyzed reactions. While historically requiring harsh conditions (high temperatures), modern ligand-accelerated protocols have significantly broadened its applicability. The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve Cu(I) and Cu(III) intermediates.

Ullmann_Condensation_Cycle Figure 2: Ullmann Condensation Cycle CuI Cu(I)L OxAdd_Cu Oxidative Addition CuI->OxAdd_Cu CuIII_Complex L-Cu(III)(Ar)(I) OxAdd_Cu->CuIII_Complex Ar-I Amine_React Amine Reaction CuIII_Complex->Amine_React CuIII_Amido L-Cu(III)(Ar)(NR'R'') Amine_React->CuIII_Amido HNR'R'' / Base RedElim_Cu Reductive Elimination CuIII_Amido->RedElim_Cu RedElim_Cu->CuI Ar-NR'R''

Caption: Figure 2: Ullmann Condensation Cycle

Experimental Design and Optimization

The success of an N-arylation reaction hinges on the careful selection of several key parameters. The following table summarizes common choices for palladium-catalyzed reactions, which are often the first choice for aryl iodides due to their high reactivity.

ComponentChoiceRationale & Expert Insight
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), Josiphos-type ferrocenyl phosphinesThe ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. The choice of ligand can dramatically affect reaction rate and scope.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required. NaOtBu (sodium tert-butoxide) is a common choice for its high basicity and solubility in organic solvents. Carbonates and phosphates are often used for more sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Aprotic solvents with moderate polarity are generally preferred. Toluene is a robust and common choice.
Temperature 80-110 °CMost reactions require heating to overcome the activation energy barriers of the catalytic cycle, particularly for less reactive substrates.

Detailed Laboratory Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound using a palladium/XPhos catalyst system.

Safety Precautions: Always work in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • XPhos (0.02 eq, 2 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • TLC plates, silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

Caption: Figure 3: Inert Atmosphere Reaction Setup Workflow

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 303 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.02 mmol, 9.5 mg).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a nitrogen or argon manifold and evacuate and backfill the flask with the inert gas three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) via syringe. Stir the mixture for a few minutes. Then, add the amine (1.2 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for the determined reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl iodide is a good indicator of reaction completion.

Workup and Purification

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and quench by slowly adding water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure rigorous exclusion of air and use freshly opened/purified solvents and reagents.
Insufficiently strong base.Switch to a stronger base like NaOtBu or K₃PO₄.
Low reaction temperature.Increase the temperature, but be mindful of potential decomposition.
Formation of Side Products Hydrodehalogenation (aryl iodide is reduced to an arene).This can be caused by moisture. Ensure all reagents and solvents are anhydrous.
Homocoupling of the amine.This may indicate an issue with the catalyst/ligand ratio or reaction concentration.
Poor Reproducibility Inconsistent quality of reagents.Use high-purity reagents. The quality of the base (especially NaOtBu) is critical.

Conclusion

The N-arylation of amines using this compound is a robust and highly valuable transformation in synthetic chemistry. By understanding the underlying mechanisms of palladium- or copper-catalyzed cross-coupling reactions and by carefully controlling the experimental parameters—catalyst, ligand, base, solvent, and atmosphere—researchers can reliably construct complex N-aryl amine structures. The protocol provided herein serves as a validated starting point, which can be further optimized for specific amine substrates to achieve high yields and purity, accelerating discovery in drug development and materials science.

References

  • Title: Ullmann Condensation Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig cross-coupling Source: Royal Society of Chemistry URL: [Link]

The Strategic Incorporation of 4-(4-Iodophenyl)morpholine in the Synthesis of Central Nervous System (CNS) Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Phenylmorpholine Scaffold in CNS Drug Discovery

The development of effective central nervous system (CNS) therapeutics is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). The morpholine ring, a simple heterocycle, has emerged as a "privileged scaffold" in CNS drug design.[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances solubility and permeability, make it an invaluable component in the medicinal chemist's toolkit.[1] When appended to an aryl system, the resulting 4-phenylmorpholine moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, enhancing a molecule's potential as a CNS drug candidate.[1]

This technical guide focuses on the strategic application of a key building block, 4-(4-Iodophenyl)morpholine , in the synthesis of CNS drug candidates. The presence of the iodo group provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. We will delve into detailed synthetic protocols, with a particular focus on the synthesis of neurokinin-3 (NK3) receptor antagonists, a promising class of drugs for treating sex-hormone disorders and other CNS-related conditions.[2]

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for the synthesis of biaryl compounds. In the context of our topic, this compound can be either directly coupled with a suitable boronic acid or, more commonly, converted into a boronic acid derivative itself, which then serves as the nucleophilic partner in a subsequent coupling reaction. The latter approach offers greater flexibility in the design of convergent synthetic routes.

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OH)2 R'-B(OH)2 R-B(OH)2->Transmetalation Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (4-Morpholinophenyl)boronic acid

A key intermediate for Suzuki-Miyaura coupling is the corresponding boronic acid. This protocol details its preparation from this compound via a lithium-halogen exchange followed by borylation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (example)Moles (mmol)
This compound34357-56-1289.125.78 g20.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
n-Butyllithium (2.5 M in hexanes)109-72-864.068.8 mL22.0
Triisopropyl borate5419-55-6188.085.65 mL24.0
1 M Hydrochloric acid (HCl)7647-01-036.46~50 mL-
Diethyl ether60-29-774.12100 mL-
Hexanes110-54-386.1850 mL-

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (5.78 g, 20.0 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (5.65 mL, 24.0 mmol) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexanes to afford (4-morpholinophenyl)boronic acid as a white solid.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in many CNS drugs.[3] This reaction allows for the direct coupling of an aryl halide, such as this compound, with a primary or secondary amine.

Diagram 2: Generalized Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination and Deprotonation (Base) Ar-Pd(II)-NR'R''_L Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Product Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of a Neurokinin-3 (NK3) Receptor Antagonist Core

Neurokinin-3 (NK3) receptor antagonists are a class of non-hormonal drugs being developed for the treatment of sex-hormone-related disorders, including menopausal vasomotor symptoms.[2] A prominent example is Fezolinetant.[1] The 4-phenylmorpholine moiety is a common feature in many NK3 receptor antagonists, contributing to their CNS activity. The following protocol outlines a convergent synthesis of a key biaryl intermediate for an NK3 receptor antagonist, utilizing the (4-morpholinophenyl)boronic acid prepared in Protocol 1.

Diagram 3: Proposed Synthetic Workflow for an NK3 Antagonist Intermediate

NK3_Synthesis_Workflow cluster_0 Synthesis of Boronic Acid cluster_1 Heterocyclic Core Iodo_Morpholine This compound Boronic_Acid (4-Morpholinophenyl)boronic acid Iodo_Morpholine->Boronic_Acid Protocol 1 Suzuki_Coupling Suzuki-Miyaura Coupling (Protocol 2) Boronic_Acid->Suzuki_Coupling Heterocycle_Halide Heterocyclic Halide (e.g., Bromo-triazolopyrazine) Heterocycle_Halide->Suzuki_Coupling NK3_Intermediate NK3 Antagonist Intermediate Suzuki_Coupling->NK3_Intermediate

Caption: Convergent synthesis of an NK3 antagonist intermediate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl NK3 Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of (4-morpholinophenyl)boronic acid with a generic brominated heterocyclic core, representative of those found in NK3 receptor antagonists.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (example)Moles (mmol)
(4-Morpholinophenyl)boronic acid186498-02-2207.04228 mg1.1
Brominated Heterocyclic Core--1.0 mmol1.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.0
1,4-Dioxane123-91-188.118 mL-
Water7732-18-518.022 mL-

Procedure:

  • In a round-bottom flask, combine (4-morpholinophenyl)boronic acid (228 mg, 1.1 mmol), the brominated heterocyclic core (1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl NK3 intermediate.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of CNS drug candidates. Its utility is primarily derived from the strategic placement of the iodine atom, which allows for the facile introduction of the beneficial 4-phenylmorpholine scaffold via robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols provided herein for the synthesis of a key boronic acid intermediate and its subsequent application in a Suzuki-Miyaura coupling to form a core structure of an NK3 receptor antagonist serve as a practical guide for researchers in the field. By leveraging these powerful synthetic methodologies, medicinal chemists can continue to explore and optimize novel CNS therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • (Reference to a general organic chemistry textbook or review on palladium c
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591-613. [Link]

  • (Reference to a review on Suzuki-Miyaura coupling)
  • (Reference for the synthesis of (4-morpholinophenyl)boronic acid, if a specific one is found, otherwise a general reference for boronic acid synthesis)
  • (Reference to a review on Buchwald-Hartwig amin
  • (Reference for a specific Buchwald-Hartwig amination protocol with similar substr
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • (Reference for the synthesis of a specific NK3 receptor antagonist)
  • Fraser, G. L., Mitchell, J. C., & Hoveyda, A. H. (2015). Discovery of a potent and orally bioavailable neurokinin-3 receptor antagonist. ACS Medicinal Chemistry Letters, 6(7), 736-740. [Link]

  • (Reference for a specific Suzuki coupling protocol for a similar biaryl synthesis)

Sources

Application Notes & Protocols: Leveraging 4-(4-Iodophenyl)morpholine in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Scaffolding in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The morpholine ring is one such scaffold, prized for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[3][4][5]

This guide focuses on 4-(4-Iodophenyl)morpholine , a versatile and commercially available building block. Its structure combines the beneficial morpholine moiety with an iodophenyl group, which serves as a reactive handle for a variety of powerful cross-coupling reactions. This unique combination makes it an ideal starting point for generating diverse libraries of compounds aimed at discovering next-generation anti-inflammatory agents.

Here, we provide a comprehensive overview of the strategic application of this compound in a typical drug discovery workflow, complete with detailed protocols for synthesis, in vitro screening, and in vivo validation.

Chemical Profile & Strategic Importance

This compound (C₁₀H₁₂INO, MW: 289.11 g/mol ) is a solid with a melting point of 158-163 °C. Its strategic value lies in the ortho/para-directing morpholine group and the reactive carbon-iodine bond. This C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the systematic and efficient introduction of a wide array of substituents. This modularity is critical for exploring the structure-activity relationships (SAR) necessary for lead optimization.[5]

The Drug Discovery Workflow: From Scaffold to Lead Candidate

The journey from a simple building block to a viable drug candidate is a multi-step process. The following sections outline the key experimental stages where this compound serves as a foundational element.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce diverse boronic acids/amines C Diverse Compound Library B->C D Primary Screening: Cell-Based Assays (e.g., LPS-stimulated Macrophages) C->D Screen for anti- inflammatory activity E Secondary Screening: Enzymatic Assays (e.g., COX-2, p38 MAPK) D->E Confirm target engagement F Hit Identification E->F G Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema) F->G Test promising hits in animal models H Mechanism of Action Studies (Western Blot, Cytokine Profiling) G->H Evaluate efficacy & MoA I Lead Candidate Selection H->I

Caption: Drug Discovery Workflow using this compound.

Part 1: Synthesis of Phenylmorpholine-Based Compound Libraries

The primary application of this compound is as a scaffold for generating novel chemical entities. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle: This reaction creates a new carbon-carbon bond between the iodophenyl group and a boronic acid or ester, allowing for the introduction of diverse aryl or heteroaryl substituents.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates. The inert atmosphere is essential to prevent the degradation of the palladium catalyst. This protocol enables the rapid synthesis of a wide range of biaryl structures, which are common motifs in anti-inflammatory drugs.[6][7]

G start This compound product Product (4-(Biphenyl-4-yl)morpholine derivative) start->product Suzuki Coupling boronic R-B(OH)₂ (Arylboronic Acid) boronic->product reagents Pd Catalyst Base, Solvent reagents->product

Caption: Suzuki coupling reaction with this compound.

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

Once a library of compounds is synthesized, the next step is to screen for biological activity. A tiered approach, starting with cell-based assays and moving to more specific enzymatic assays, is most efficient.

Protocol 2: Screening for Inhibition of Pro-inflammatory Mediators in Macrophages

Principle: Macrophages (like the RAW 264.7 cell line) are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[7] This assay identifies compounds that can suppress this response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • MTT or similar reagent for cell viability testing

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement:

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Use the remaining cell supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's instructions for the specific ELISA kits.

  • Cell Viability Assay: Add MTT reagent to the cells remaining in the original plate to assess compound cytotoxicity. This is a critical control to ensure that the observed anti-inflammatory effect is not due to cell death.[7]

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values.

Compound IDNO Production IC₅₀ (µM)TNF-α Secretion IC₅₀ (µM)Cell Viability at 25 µM (%)
Lead-0018.211.5>95%
Lead-002>50>50>95%
Dexamethasone0.50.2>95%

Rationale: This primary screen provides a robust and high-throughput method to identify "hits" with general anti-inflammatory properties. By measuring multiple inflammatory outputs (NO, TNF-α, IL-6), it offers a broader picture of the compound's cellular activity. The cytotoxicity assay is non-negotiable for validating the results.

Part 3: Mechanism of Action (MoA) Elucidation

Active compounds from the primary screen must be further investigated to determine their molecular targets. Many anti-inflammatory drugs work by inhibiting key signaling pathways or enzymes.[8][9]

Key Inflammatory Pathways and Targets:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for producing prostaglandins, which are key mediators of pain and inflammation.[8][10] Selective COX-2 inhibition is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][11] Morpholine-containing compounds have been successfully developed as COX-2 inhibitors.[12][13][14]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[1][15][16] Inhibiting this pathway is a highly sought-after therapeutic strategy.[2][17]

  • p38 MAP Kinase (MAPK) Pathway: The p38 MAPK pathway is another critical signaling cascade that regulates the production of inflammatory cytokines.[18] It is a well-established target for anti-inflammatory drug discovery, and various inhibitors with different scaffolds have been developed.[19][20][21]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription

Caption: Simplified NF-κB Signaling Pathway.

Protocol 3: Western Blot Analysis for NF-κB Pathway Inhibition

Principle: In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[16][17] This protocol assesses whether a test compound can prevent the degradation of IκB or the phosphorylation of the NF-κB p65 subunit.

Materials:

  • Cell lysates from Protocol 2 (RAW 264.7 cells treated with compound and/or LPS)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-IκBα) overnight at 4 °C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., β-actin as a loading control) to ensure equal protein loading across all lanes.

Expected Outcome: In LPS-stimulated cells, a decrease in the IκBα band and an increase in the phospho-p65 band should be observed. An effective inhibitor will prevent these changes, maintaining IκBα levels and reducing p65 phosphorylation similar to the unstimulated control.

Part 4: In Vivo Validation of Efficacy

Promising compounds with a well-defined MoA must be tested in a living organism to confirm their efficacy and assess their safety profile.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic and widely used model of acute inflammation.[22][23][24] Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.[25][26]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • 1% Carrageenan solution in saline

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Dosing: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Rationale: This model provides crucial proof-of-concept data on the in vivo efficacy of a lead compound. It assesses the compound's ability to not only engage its target but also to have favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) that allow it to reach the site of inflammation at a therapeutic concentration.[24]

Conclusion and Future Directions

This compound is an exceptionally valuable starting material for the development of novel anti-inflammatory agents. Its synthetic tractability allows for the creation of large, diverse compound libraries targeting key inflammatory pathways like NF-κB, p38 MAPK, and COX-2. The protocols detailed in this guide provide a robust framework for a discovery campaign, from initial synthesis and screening to in vivo validation. By systematically applying these methodologies, researchers can efficiently identify and optimize new chemical entities with the potential to become next-generation treatments for a wide range of inflammatory disorders.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Available at: [Link]

  • Moynagh, P. N. (2005). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of Neurochemistry, 92(4), 747-59. Available at: [Link]

  • Various Authors. (n.d.). NF-kappaB pathway: Significance and symbolism. ScienceDirect.
  • Medina-Torres, L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 27(19), 6296. Available at: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 365(1-2), 268-73. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Various Authors. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Various Authors. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Various Authors. (n.d.).
  • Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Available at: [Link]

  • Various Authors. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 18(1), 4-25. Available at: [Link]

  • Various Authors. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(7), 779-795. Available at: [Link]

  • Various Authors. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355. Available at: [Link]

  • Various Authors. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor.
  • Various Authors. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355. Available at: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. Available at: [Link]

  • Various Authors. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5132-7. Available at: [Link]

  • Various Authors. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemistrySelect, 9(14). Available at: [Link]

  • Various Authors. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & medicinal chemistry, 11(18), 4005-11. Available at: [Link]

  • Various Authors. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997-2016. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available at: [Link]

  • Various Authors. (2012). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. Acta poloniae pharmaceutica, 69(5), 863-72. Available at: [Link]

  • Various Authors. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Various Authors. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Pharmacological research, 199, 106997. Available at: [Link]

  • Various Authors. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & medicinal chemistry, 55, 116593. Available at: [Link]

  • Various Authors. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Bioorganic & medicinal chemistry, 55, 116593. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation research, 47 Suppl 2, S78-87. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences.
  • Various Authors. (n.d.). Mechanism of action of Anti-inflammatory drugs.
  • Various Authors. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(11), 4386. Available at: [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Available at: [Link]

  • Various Authors. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Available at: [Link]

  • Various Authors. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 282. Available at: [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S. Available at: [Link]

  • Various Authors. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Future medicinal chemistry, 15(11), 939-952. Available at: [Link]

Sources

Application Note: 4-(4-Iodophenyl)morpholine as a Versatile Building Block in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4-(4-Iodophenyl)morpholine in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These transformations are indispensable in pharmaceutical and materials science for their reliability and broad functional group tolerance.[2][3]

Within this context, this compound emerges as a particularly valuable building block. Its structure marries two key features:

  • A Highly Reactive Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides in the crucial oxidative addition step of Pd-catalyzed cycles, often allowing for milder reaction conditions and lower catalyst loadings compared to analogous bromides or chlorides.[4]

  • A Privileged Morpholine Scaffold: The morpholine moiety is a ubiquitous and significant core in medicinal chemistry, found in numerous approved drugs and bioactive compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[5][6]

This unique combination makes this compound an ideal starting material for introducing a morpholine-substituted phenyl ring into a target molecule, providing a direct route to compounds of high pharmaceutical interest.[5] This guide provides detailed protocols and mechanistic insights for leveraging this reagent in four major classes of palladium-catalyzed cross-coupling reactions.

General Experimental Workflow

A standardized workflow is crucial for achieving reproducible results in palladium-catalyzed reactions. The following diagram outlines the typical sequence from setup to analysis.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Assemble Oven-Dried Glassware (e.g., Schlenk Flask) B Add Solid Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base A->B C Seal, Evacuate & Backfill with Inert Gas (Ar or N2) B->C D Add Anhydrous, Degassed Solvent(s) C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to RT & Quench Reaction F->G H Aqueous Workup (e.g., Liquid-Liquid Extraction) G->H H->H I Dry Organic Layer & Concentrate H->I J Purify via Column Chromatography or Recrystallization I->J K Characterize Pure Product (NMR, MS, HRMS) J->K

Caption: General laboratory workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[4][7]

Mechanistic Rationale

The catalytic cycle proceeds through three key stages: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a boronate complex (formed by the activation of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][7][8]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product ArI Ar-I (Substrate) ArI->OA_Complex Boronic R'-B(OH)₂ + Base [R'-B(OH)₃]⁻ Boronic->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 4-Phenyl-N-(4-morpholinophenyl)aniline

Reaction Scheme: this compound + Phenylboronic Acid → 4-(4-Morpholinobiphenyl-4-yl)phenylamine

ComponentRoleTypical Conditions
Catalyst Pd(OAc)₂1-5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃1.1-1.5 eq. relative to Pd
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous, degassed
Temperature 80-110 °CReaction specific
Time 4-24 hoursMonitored by TLC/LC-MS

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 317 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg).

  • Seal the flask with a rubber septum, then evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction's completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[9][10][11] This reaction is critical for synthesizing aryl amines, which are prevalent in pharmaceuticals.[2]

Mechanistic Rationale

The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. Subsequent reductive elimination furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[9][11]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)L₂(NR'R'') OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArI Ar-I (Substrate) ArI->OA_Complex Amine HNR'R'' + Base Amine->Amido_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Benzyl-4-(4-morpholinophenyl)aniline

Reaction Scheme: this compound + Benzylamine → N-Benzyl-4-(4-morpholinophenyl)aniline

ComponentRoleTypical Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, BINAP1.1-1.5 eq. relative to Pd
Base NaOt-Bu, K₃PO₄, LHMDS1.2-2.0 equivalents
Solvent Toluene, DioxaneAnhydrous, degassed
Temperature 80-110 °CReaction specific
Time 2-18 hoursMonitored by TLC/LC-MS

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 17 mg).

  • Add this compound (1.0 mmol, 317 mg).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (4 mL) followed by the amine coupling partner (e.g., benzylamine, 1.2 mmol, 129 mg) via syringe.

  • Place the vial in a preheated block at 100 °C and stir vigorously.

  • After 4 hours, or upon completion as indicated by LC-MS, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether, filter through a pad of Celite®, and rinse the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to afford the desired triarylamine product.

Heck Reaction: C(sp²)–C(sp²) Vinylation

The Mizoroki-Heck reaction forges a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted alkenes like stilbenes and cinnamates.[12][13]

Mechanistic Rationale

The cycle begins with the standard oxidative addition of this compound to Pd(0).[14] The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the Aryl-Pd bond. The final steps involve a β-hydride elimination (syn-elimination) to release the substituted alkene product and subsequent reductive elimination of HX with a base to regenerate the Pd(0) catalyst.[14][15]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition Alkene_Complex Ar-Pd(II)L₂(Alkene) OA_Complex->Alkene_Complex Alkene Coordination Insertion_Complex R-Pd(II)L₂ Alkene_Complex->Insertion_Complex Migratory Insertion HPdI H-Pd(II)L₂(I) Insertion_Complex->HPdI β-Hydride Elimination Product Ar-Alkene Insertion_Complex->Product HPdI->Pd0 Reductive Elimination ArI Ar-I ArI->OA_Complex Alkene Alkene Alkene->Alkene_Complex Base Base Base->HPdI

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Synthesis of 4-(4-Styrylphenyl)morpholine

Reaction Scheme: this compound + Styrene → 4-(4-Styrylphenyl)morpholine

ComponentRoleTypical Conditions
Catalyst Pd(OAc)₂1-5 mol%
Ligand PPh₃, P(o-tol)₃ (often ligandless for aryl iodides)2-4 eq. relative to Pd
Base Et₃N, NaOAc, K₂CO₃1.5-3.0 equivalents
Solvent DMF, NMP, AcetonitrileAnhydrous
Temperature 80-140 °CReaction specific
Time 6-48 hoursMonitored by GC-MS

Step-by-Step Procedure:

  • To a pressure tube, add this compound (1.0 mmol, 317 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add the alkene (e.g., styrene, 1.5 mmol, 156 mg).

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours. Monitor progress by taking aliquots and analyzing via GC-MS.

  • After completion, cool the reaction to room temperature and dilute with 30 mL of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the substituted alkene.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[16][17] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[17]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species. This key intermediate is generated in a separate copper cycle where the base helps form the copper acetylide from the terminal alkyne.[18] Reductive elimination from the palladium center yields the aryl-alkyne product.[19]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)L₂(C≡CR') OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR' Alkynyl_Complex->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Deprotonation Cu_Acetylide->OA_Complex from Cu Cycle Cu_Acetylide->CuI Alkyne R'C≡CH + Base Alkyne->CuI ArI Ar-I ArI->OA_Complex

Sources

Application Notes & Protocols: Monitoring the Synthesis of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of specialty chemicals and pharmaceutical intermediates like 4-(4-Iodophenyl)morpholine, rigorous in-process control is paramount. This molecule, containing an aryl iodide and a morpholine moiety, is a valuable building block in medicinal chemistry. Its synthesis, likely proceeding through a nucleophilic aromatic substitution or a cross-coupling reaction such as a Buchwald-Hartwig or Ullmann condensation, requires careful monitoring to ensure optimal yield, minimize byproduct formation, and confirm reaction completion.[1][2][3][4] Inefficient monitoring can lead to complex purification challenges and inconsistent product quality.

This guide provides detailed protocols for two fundamental analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), tailored for monitoring the formation of this compound. The methodologies are designed to be robust and adaptable, providing researchers and process chemists with the tools to make informed decisions throughout the synthetic process.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is an indispensable tool for the qualitative monitoring of chemical reactions due to its speed, simplicity, and low cost.[5] It allows for the simultaneous analysis of the starting materials, product, and potential byproducts, providing a visual snapshot of the reaction's progress.

Causality Behind Experimental Choices for TLC

The selection of the stationary and mobile phases is critical for achieving good separation. For a molecule like this compound, which has a moderate polarity due to the morpholine ring, and its likely starting materials (e.g., 1,4-diiodobenzene and morpholine, or 4-iodoaniline and a dihaloethane derivative), a standard silica gel plate is an appropriate choice. Silica gel is a polar stationary phase.[6]

The mobile phase (eluent) must be optimized to achieve differential migration of the components. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. The less polar starting material, such as 1,4-diiodobenzene, will travel further up the plate (higher Retention Factor, Rf), while the more polar morpholine will remain closer to the baseline. The product, this compound, will have an intermediate polarity and thus an intermediate Rf value.

Visualization is achieved primarily by UV light, as the aromatic ring in the starting material and product will quench the fluorescence of the indicator-impregnated TLC plate.[7][8] Staining with potassium permanganate can also be used as a secondary, destructive visualization method, which is particularly useful for identifying compounds with oxidizable functional groups like the amine in morpholine.[7]

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot Spot Plate (Reaction mix, SMs, Co-spot) prep_plate->spot prep_chamber Prepare Developing Chamber (e.g., Hexanes:EtOAc 7:3) develop Develop Plate prep_chamber->develop prep_sample Prepare Sample (Dilute reaction aliquot) prep_sample->spot spot->develop dry Dry Plate develop->dry visualize Visualize (UV 254 nm, Stain) dry->visualize calculate Calculate Rf Values visualize->calculate

Caption: Workflow for TLC-based reaction monitoring.

Detailed Protocol for TLC Analysis

Materials:

  • TLC plates: Silica Gel 60 F₂₅₄

  • Developing chamber with lid

  • Capillary spotters

  • Mobile Phase: 7:3 mixture of Hexanes and Ethyl Acetate (v/v) - initial recommendation, may require optimization

  • Samples: Reaction mixture aliquot, starting material standards (e.g., 1,4-diiodobenzene and morpholine)

  • Visualization tools: UV lamp (254 nm), potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary spotter, apply small spots of the diluted reaction mixture, and the individual starting material standards on the baseline. A "co-spot" where the reaction mixture is spotted on top of the starting material mixture is highly recommended to confirm spot identities.[5]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[9] Allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background.[8] Circle the spots with a pencil.

    • For further visualization, dip the plate in the potassium permanganate stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[7]

  • Analysis: Measure the distance traveled by each spot and by the solvent front. Calculate the Rf value for each spot. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For more precise, quantitative monitoring of the reaction, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10] It offers superior separation, sensitivity, and the ability to quantify each component accurately, which is crucial for determining reaction kinetics and final purity.

Causality Behind Experimental Choices for HPLC

Stationary Phase: A C18 column is a robust and widely applicable stationary phase for the separation of moderately polar to non-polar aromatic compounds.[11][12] The hydrophobic C18 chains interact with the aromatic ring of this compound and its likely precursors. For separating halogenated aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could also offer alternative selectivity due to π-π interactions.[13]

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is recommended for separating components with a range of polarities.[11] A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for the basic morpholine nitrogen by suppressing silanol interactions with the stationary phase.

Detection: The aromatic nature of this compound and its precursors makes UV detection ideal. A Diode Array Detector (DAD) or a variable wavelength detector set at a wavelength of high absorbance (e.g., 254 nm) will provide excellent sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_mobile Prepare Mobile Phases (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample (Quench, Dilute, Filter) inject Inject Sample prep_sample->inject equilibrate->inject run Run Gradient Method inject->run detect Detect at 254 nm run->detect integrate Integrate Peaks & Quantify detect->integrate

Caption: Workflow for HPLC-based reaction monitoring.

Detailed Protocol for HPLC Analysis

Instrumentation and Consumables:

  • HPLC system with a binary pump, autosampler, column oven, and DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Syringe filters: 0.45 µm PTFE or nylon.

HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detection 254 nm
Gradient 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of the sample diluent. This prevents further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup:

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the gradient method as detailed in the table above.

    • Monitor the chromatogram for the elution of starting materials and the product. The expected elution order would be the most polar component first (e.g., morpholine), followed by the product, and then the least polar starting material (e.g., 1,4-diiodobenzene).

  • Quantification:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percentage conversion of the limiting reagent and the relative purity of the product. This data provides a quantitative measure of the reaction's progress and efficiency.

Conclusion

The effective monitoring of the synthesis of this compound is achievable through the complementary use of TLC and HPLC. TLC serves as a rapid, qualitative tool for initial screening and progress checks, while HPLC provides the robust, quantitative data necessary for process optimization, kinetic analysis, and quality control. The protocols outlined in this guide are built upon established chromatographic principles for aromatic amines and aryl halides and provide a solid foundation for any researcher or chemist working with this class of compounds.

References

  • CDC Stacks. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Retrieved from [Link]

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(21), 13236–13244. Retrieved from [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • Chromatography Online. (2002). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Journal of Chromatographic Science. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ChemRxiv. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]

  • Cambridge Open Engage. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Victoria. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]

  • ResearchGate. (2021). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Analytical Methods. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • International Journal of PharmTech Research. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • Labster Theory Pages. TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • The Good Scents Company. 4-methyl morpholine, 109-02-4. Retrieved from [Link]

  • PubChem. 4-Phenylmorpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2018). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(4-Iodophenyl)morpholine as a Versatile Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-(4-iodophenyl)morpholine, a pivotal intermediate in modern organic synthesis. The morpholine moiety is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of drug candidates.[1][2][3] The strategic placement of an iodine atom on the phenyl ring provides a highly reactive functional handle for a suite of palladium-catalyzed cross-coupling reactions. This document details the synthesis of this compound and presents robust, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

Physicochemical Properties and Safe Handling

This compound is a solid compound at room temperature. Its structure combines the desirable morpholine group with a reactive aryl iodide, making it an invaluable building block.

PropertyValueReference
CAS Number 87350-77-4[4]
Molecular Formula C₁₀H₁₂INO[4]
Molecular Weight 289.11 g/mol [4]
Appearance Solid
Melting Point 114-118 °C

Safety & Handling:

  • Pictograms: GHS07

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid ingestion and inhalation. Handle in a chemical fume hood.

Synthesis of this compound via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that is highly effective for coupling amines with aryl halides.[5] To synthesize the title compound, we utilize 1,4-diiodobenzene as the starting material. The key challenge is achieving selective mono-amination. By carefully controlling the stoichiometry—using a slight excess of the dihalide relative to morpholine—the formation of the di-substituted by-product can be minimized. The higher reactivity of the C-I bond facilitates the reaction under relatively mild conditions.

reagents Reagents: - 1,4-Diiodobenzene (1.2 equiv) - Morpholine (1.0 equiv) - Pd₂(dba)₃ (1 mol%) - Xantphos (2 mol%) - NaOtBu (1.4 equiv) - Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Heating (100 °C, 12-18 h) setup->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Product: This compound purification->product 5. Isolate

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-diiodobenzene (1.2 equiv) followed by anhydrous toluene via syringe.

  • Stir the mixture for 5 minutes, then add morpholine (1.0 equiv) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle for numerous cross-coupling reactions. This reactivity makes it a superior substrate compared to the analogous aryl bromides or chlorides.[6]

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-I(L)₂ ox_add->pd2_complex transmetal Transmetalation (Suzuki, Sonogashira) pd2_complex->transmetal pd2_coupled Ar-Pd(II)-R(L)₂ transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 output Ar-R red_elim->output input1 Ar-I input1->ox_add input2 R-M input2->transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

Application Focus: The Suzuki-Miyaura reaction is one of the most robust methods for C(sp²)-C(sp²) bond formation.[7] Using this compound, chemists can readily synthesize complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other classes of pharmaceuticals.

Protocol:

  • To a reaction vessel (e.g., microwave vial or Schlenk tube), add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Add the palladium catalyst. For general screening, Pd(PPh₃)₄ (2-5 mol%) is a reliable choice.[8]

  • Add the solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DME/H₂O 3:1) is typical.[7][8]

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction to 80-100 °C under an inert atmosphere for 2-12 hours. Microwave irradiation (e.g., 90 °C for 10-30 minutes) can significantly accelerate the reaction.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Section 2.

  • Purify the product by column chromatography or recrystallization.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 90 °C110 °C
Sonogashira Coupling: Synthesis of Arylalkynes

Application Focus: The Sonogashira coupling introduces an alkynyl group, creating a linear, rigid C-C triple bond.[6] This reaction is fundamental in synthesizing materials with unique electronic properties, natural products, and complex drug molecules where conformational rigidity is desired.[9] The protocol below uses the classic palladium/copper co-catalyzed system.

Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and a bulky amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction is often rapid with aryl iodides.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the 4-(4-(alkynyl)phenyl)morpholine derivative.

Heck Reaction: Synthesis of Substituted Alkenes

Application Focus: The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between the aryl iodide and an alkene, providing access to substituted styrenes and cinnamates.[10][11] These products are valuable intermediates for polymerization and the synthesis of pharmacologically active compounds.[12]

Protocol:

  • In a reaction flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand if necessary (e.g., PPh₃ or P(o-tol)₃, 4 mol%). Note: Phosphine-free conditions are also common.[10]

  • Add a polar aprotic solvent such as DMF or NMP.[13]

  • Add the alkene (1.2-2.0 equiv) and an organic or inorganic base (e.g., Et₃N or NaOAc, 1.5-2.5 equiv).

  • Heat the reaction mixture to 80-120 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide for Cross-Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently degassed system- Base is too weak or insoluble- Low reaction temperature- Use a fresh bottle of catalyst or a pre-catalyst.- Ensure thorough degassing; use freeze-pump-thaw for sensitive reactions.- Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃).- Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid (Suzuki) - High catalyst loading- Presence of oxygen- Decrease palladium loading.- Improve degassing procedure to rigorously exclude oxygen.
Dehalogenation (Loss of Iodine) - Presence of water or protic impurities- Base is too strong or reaction time too long- Use anhydrous solvents and reagents.- Switch to a milder base or reduce reaction time.
Glaser Coupling of Alkyne (Sonogashira) - Reaction run in the presence of air/oxygen- Maintain a strict inert atmosphere throughout the reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its facile synthesis and the exceptional reactivity of the carbon-iodine bond in palladium-catalyzed reactions provide a reliable and efficient entry point to a vast array of complex molecules. The protocols outlined in this guide offer robust starting points for Suzuki-Miyaura, Sonogashira, and Heck couplings, empowering scientists to accelerate their research and development programs in drug discovery and materials science.

References

  • This compound 97 87350-77-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.
  • This compound 97 87350-77-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
  • Heck Reaction. (n.d.).
  • Sonogashira Coupling - SynArchive. (n.d.). SynArchive.
  • Jain, A., & Sahu, S. K. (2024).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (n.d.). PubMed.
  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). PubMed.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (n.d.).
  • Heck reaction – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Master Organic Chemistry.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

The Strategic Application of 4-(4-Iodophenyl)morpholine in the Synthesis of Advanced mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of mTOR in Cellular Signaling and Disease

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2] Functioning within two distinct multiprotein complexes, mTORC1 and mTORC2, it integrates a wide array of intracellular and extracellular signals, such as growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, where it drives tumor growth, proliferation, and resistance to therapies.[1][3] This has firmly established mTOR as a critical therapeutic target in oncology and other disease areas.

The development of mTOR inhibitors has evolved through several generations. First-generation inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[2] While clinically useful, their efficacy can be limited by an inability to fully suppress mTORC1 activity and the activation of feedback loops that promote cell survival.[4] This has spurred the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of mTOR and inhibit both mTORC1 and mTORC2.[2] Many of these advanced inhibitors share a common structural feature: a morpholine moiety.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Iodophenyl)morpholine as a key building block in the synthesis of potent and selective mTOR inhibitors. We will delve into the rationale behind its use, provide exemplary synthetic protocols, and discuss its significance in the context of modern drug discovery.

The Morpholine Moiety: A Privileged Scaffold in mTOR Inhibitor Design

The morpholine ring is a recurring motif in a multitude of successful kinase inhibitors, including those targeting mTOR and the closely related phosphoinositide 3-kinases (PI3Ks).[5][6][7] Its prevalence is not coincidental; the morpholine group imparts several advantageous properties to a drug candidate:

  • Enhanced Aqueous Solubility: The presence of the oxygen and nitrogen heteroatoms in the morpholine ring increases the polarity of the molecule, often leading to improved aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Key Hinge-Binding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase's ATP-binding pocket.[8] This interaction is a common feature in the binding mode of many ATP-competitive inhibitors.

  • Metabolic Stability: The morpholine ring is generally metabolically stable, contributing to a more favorable pharmacokinetic profile.

  • Modulation of Selectivity: Strategic substitution on the morpholine ring can be exploited to enhance selectivity for mTOR over other kinases, particularly the structurally similar PI3Ks. For instance, the introduction of steric bulk on the morpholine can create inhibitors that are too large to fit into the ATP-binding pocket of PI3Ks but can be accommodated by the deeper pocket of mTOR.[6]

This compound: A Versatile Building Block for Cross-Coupling Reactions

This compound is a commercially available and synthetically versatile building block that is ideally suited for the introduction of the 4-morpholinophenyl moiety into a target molecule. The presence of the iodine atom on the phenyl ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the efficient and modular construction of complex molecules from simpler, readily available starting materials.

The most relevant cross-coupling reactions for the application of this compound in mTOR inhibitor synthesis include:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

These reactions provide a powerful toolkit for medicinal chemists to rapidly synthesize libraries of analogs for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling and Synthetic Pathways

To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the mTOR signaling pathway and a general synthetic workflow for the synthesis of mTOR inhibitors.

mTOR_Signaling_Pathway cluster_intracellular Intracellular Signaling cluster_cellular_processes Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Stress Stress Stress->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt mTORC2->Cell Growth & Proliferation Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton

Figure 1: Simplified mTOR Signaling Pathway.

Synthetic_Workflow Start Heterocyclic_Core Heterocyclic Core (e.g., Pyrimidine, Triazine) Start->Heterocyclic_Core Iodophenylmorpholine This compound Start->Iodophenylmorpholine Coupling Palladium-Catalyzed Cross-Coupling Heterocyclic_Core->Coupling Iodophenylmorpholine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Further_Modification Further Functionalization (Optional) Intermediate->Further_Modification Final_Inhibitor Final mTOR Inhibitor Intermediate->Final_Inhibitor Direct to final product Further_Modification->Final_Inhibitor End Final_Inhibitor->End

Figure 2: General Synthetic Workflow.

Exemplary Protocol: Synthesis of a Triazine-Based mTOR Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a hypothetical but representative triazine-based mTOR inhibitor, demonstrating the utility of this compound in a Suzuki-Miyaura cross-coupling reaction. The chosen scaffold is inspired by known PI3K/mTOR inhibitors.

Step 1: Synthesis of 2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine

This initial step involves the selective displacement of one chlorine atom from cyanuric chloride with morpholine.

Reagent MW Amount Moles Equivalents
Cyanuric chloride184.411.84 g10.0 mmol1.0
Morpholine87.120.87 g10.0 mmol1.0
N,N-Diisopropylethylamine129.241.55 g12.0 mmol1.2
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a stirred solution of cyanuric chloride (1.84 g, 10.0 mmol) in DCM (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of morpholine (0.87 g, 10.0 mmol) and N,N-diisopropylethylamine (1.55 g, 12.0 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine as a white solid.

Step 2: Suzuki-Miyaura Coupling with this compound

This is the key step where the 4-morpholinophenyl moiety is introduced.

Reagent MW Amount Moles Equivalents
2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine235.081.18 g5.0 mmol1.0
This compound317.151.74 g5.5 mmol1.1
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine247.151.36 g5.5 mmol1.1
Pd(PPh₃)₄1155.56289 mg0.25 mmol0.05
Sodium carbonate (2M aq. solution)105.9910 mL20 mmol4.0
1,4-Dioxane-30 mL--

Procedure:

  • To a flask, add 2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1.18 g, 5.0 mmol), this compound (1.74 g, 5.5 mmol), and Pd(PPh₃)₄ (289 mg, 0.25 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (30 mL) and the 2M aqueous sodium carbonate solution (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired coupled product.

Step 3: Nucleophilic Aromatic Substitution

The final step involves the displacement of the remaining chlorine atom with an appropriate amine to complete the synthesis of the target mTOR inhibitor.

Reagent MW Amount Moles Equivalents
Coupled Intermediate from Step 2-(Assumed 4.0 mmol)4.0 mmol1.0
(4-Aminophenyl)methanol123.15542 mg4.4 mmol1.1
N,N-Diisopropylethylamine129.24620 mg4.8 mmol1.2
n-Butanol-20 mL--

Procedure:

  • Dissolve the coupled intermediate from Step 2 (assuming 4.0 mmol) in n-butanol (20 mL).

  • Add (4-aminophenyl)methanol (542 mg, 4.4 mmol) and N,N-diisopropylethylamine (620 mg, 4.8 mmol).

  • Heat the mixture to reflux (approximately 117 °C) and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or crystallization to yield the final triazine-based mTOR inhibitor.

Conclusion and Future Perspectives

This compound stands out as a strategically important and highly versatile building block in the synthesis of advanced mTOR inhibitors. Its utility in robust and high-yielding cross-coupling reactions allows for the efficient incorporation of the pharmacologically privileged 4-morpholinophenyl moiety. The protocols outlined in this application note provide a practical framework for researchers to leverage this key intermediate in their drug discovery programs. As the quest for more potent and selective mTOR inhibitors continues, the modular and efficient synthetic strategies enabled by reagents like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics for cancer and other mTOR-driven diseases.

References

  • García-Martínez, J. M., Moran, J., et al. (2009). Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR). Biochemical Journal, 421(1), 29–42.
  • Yu, K., Toral-Barza, L., et al. (2009). Biochemical, Cellular, and in vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin. Cancer Research, 69(15), 6232–6240.
  • Knight, Z. A., Gonzalez, B., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733–747.
  • Thoreen, C. C., Kang, S. A., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023–8032.
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64.
  • Liu, Q., Wang, J., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1476–1480.

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818–11825.
  • Chresta, C. M., Davies, B. R., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288–298.
  • Fan, Q. W., Knight, Z. A., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341–349.
  • Hayakawa, M., Kaizawa, H., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and -thieno[3,2-d]pyrimidines as novel PI3K p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837–5844.
  • O'Reilly, K. E., Rojo, F., et al. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt. Cancer Research, 66(3), 1500–1508.
  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.

Sources

Application Note: 4-(4-Iodophenyl)morpholine as a Key Building Block for the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all modern medicines.[1] The development of novel, selective, and potent ligands for these receptors is a cornerstone of contemporary drug discovery. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utility of 4-(4-Iodophenyl)morpholine as a versatile scaffold in the synthesis of GPCR ligands. We present a representative synthetic protocol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to prepare a novel, putative Dopamine D4 receptor antagonist. Furthermore, we provide comprehensive, step-by-step protocols for the biological characterization of the synthesized ligand, including radioligand binding and functional assays, to determine its affinity and efficacy.

Introduction: The Central Role of GPCRs and Their Ligands

GPCRs are integral membrane proteins that play a pivotal role in transducing extracellular signals into intracellular responses.[2] They are activated by a wide array of stimuli, including hormones, neurotransmitters, and photons, and are consequently involved in nearly every physiological process.[3] The dopamine receptor family, a key class of GPCRs, is subdivided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies.[4] The Dopamine D4 receptor (D4R), in particular, is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease, making it a high-interest target for therapeutic intervention.[3][5]

Ligands that can selectively modulate these receptors are invaluable tools for both basic research and clinical applications. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The subject of this note, This compound , combines this beneficial morpholine scaffold with a reactive aryl iodide handle, making it an ideal starting material for building molecular complexity through modern cross-coupling chemistry.

The Strategic Advantage of this compound in Synthesis

The chemical structure of this compound offers a distinct advantage for ligand synthesis. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophilic partner in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction facilitates the formation of a carbon-carbon bond with a wide range of organoboron reagents, allowing for the systematic and modular construction of diverse chemical libraries.[8]

This modularity is critical in structure-activity relationship (SAR) studies, where different fragments can be "clicked" onto the core scaffold to optimize a ligand's affinity, selectivity, and functional activity for its target GPCR. For this application note, we will focus on the synthesis of a novel D4 receptor antagonist by coupling this compound with a pyrazole-containing boronic acid, a common feature in known D4-selective ligands.[9][10]

Synthetic Protocol: Preparation of a Novel Dopamine D4 Receptor Ligand

This section details the synthesis of a representative D4 receptor antagonist, 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine , via a Suzuki-Miyaura cross-coupling reaction.

Workflow Diagram: Synthetic Route

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) 90°C, Argon Atmosphere A->C B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester) B->C D Target Ligand: 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine C->D Suzuki-Miyaura Coupling

Caption: Synthetic workflow for the target D4 ligand.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or microwave vial

  • Argon or Nitrogen source

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 289 mg, 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 233 mg, 1.2 mmol).

  • Reagent Addition: Add potassium carbonate (414 mg, 3.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL). The use of a biphasic solvent system is common and often enhances reaction efficiency.[11]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine.

Predicted Characterization Data

The following table summarizes the predicted analytical data for the final product, based on standard chemical shift values for similar structures.[12][13][14]

Analysis Predicted Data
Appearance White to off-white solid
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Mass Spec (ESI+) m/z 230.13 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ 8.01 (s, 2H, pyrazole-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (t, J=4.8 Hz, 4H, morpholine-H), 3.20 (t, J=4.8 Hz, 4H, morpholine-H).
¹³C NMR (101 MHz, CDCl₃) δ 151.2, 136.0, 127.5, 126.8, 119.5, 116.0, 66.9, 49.5.

Biological Evaluation: Characterizing the Ligand-Receptor Interaction

Once synthesized and purified, the compound must be biologically evaluated to confirm its activity at the target receptor. As a D2-like receptor, the Dopamine D4 receptor couples to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4]

Workflow Diagram: Biological Evaluation

G cluster_synthesis Synthesis cluster_binding Binding Assay cluster_functional Functional Assay A Synthesized Ligand: 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine B Radioligand Competition Binding Assay A->B D cAMP Accumulation or GTPγS Binding Assay A->D C Determine Affinity (Ki) for Dopamine D4 Receptor B->C Data Analysis E Determine Potency (IC₅₀) & Efficacy (Emax) D->E Data Analysis F Classify as Antagonist, Agonist, or Inverse Agonist E->F Interpretation

Caption: Workflow for biological characterization of the synthesized ligand.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the synthesized compound by measuring its ability to displace a known high-affinity radioligand from the D4 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D4 antagonist radioligand.

  • Test Compound: 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine, serially diluted.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM L-745,870).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Add Ligands: Add serial dilutions of the test compound. For total binding wells, add buffer vehicle. For non-specific binding wells, add the non-specific control ligand.

  • Add Radioligand: Add the [³H]-Spiperone radioligand to all wells at a final concentration near its Kₑ value.

  • Add Membranes: Add the D4 receptor-expressing cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto a filter mat using a cell harvester. The filter traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Gαi Functional Assay (cAMP Accumulation)

This assay measures the ability of the test compound to antagonize the agonist-induced inhibition of cAMP production.[15]

Materials:

  • A stable cell line expressing the human Dopamine D4 receptor (e.g., CHO-K1).

  • Assay Medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

  • Dopamine or a selective D4 agonist (e.g., quinpirole).

  • Test Compound: 4-(4-(1H-Pyrazol-4-yl)phenyl)morpholine, serially diluted.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][16]

Procedure:

  • Cell Plating: Seed the D4-expressing cells into a 384-well plate and incubate overnight.

  • Compound Pre-incubation: Remove media and add serial dilutions of the test compound (potential antagonist) to the cells. Incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the D4 agonist (typically its EC₈₀ concentration) to all wells, except for the baseline control. Simultaneously, add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: The signal will be inversely proportional to the cAMP level. Plot the signal against the log concentration of the test compound. Use a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum inhibition caused by the agonist. This confirms the compound's functional antagonism.

Signaling Pathway Context

The functional assays described are designed to probe the canonical Gαi-mediated signaling pathway of the Dopamine D4 receptor. Ligand binding initiates a cascade that ultimately modulates neuronal excitability.

Diagram: Dopamine D4 Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_gprotein G-Protein D4R Dopamine D4 Receptor (GPCR) G_protein Gαi Gβγ D4R->G_protein:f0 Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist Synthesized Ligand (Antagonist) Antagonist->D4R Binds & Blocks G_protein:f0->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Ion Channel Modulation) PKA->Response Phosphorylates

Caption: Canonical Gαi signaling pathway for the Dopamine D4 receptor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel GPCR ligands. Its structure allows for the straightforward introduction of diverse chemical functionalities via robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this application note provide a clear, actionable framework for the synthesis of a putative Dopamine D4 receptor antagonist and its subsequent biological characterization. This integrated approach of targeted synthesis and functional evaluation is fundamental to modern drug discovery and serves as a template for developing novel chemical probes and potential therapeutics targeting the vast GPCR family.

References

  • Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-1992. [Link]

  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48822. [Link]

  • Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. [Link]

  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Semantic Scholar. [Link]

  • Gonzalez, A. (2012). The dopamine D4 receptor, the ultimate disordered protein. PMC. [Link]

  • Sahn, JJ., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(10), 5030-5049. [Link]

  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]

  • Dopamine receptor D4. Wikipedia. [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. ResearchGate. [Link]

  • Gaskill, PJ. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]

  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Assay Guidance Manual [Internet]. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Di Micco, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. PubMed. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Thölke, P., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Digital Discovery, 1(4), 481-491. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

  • Blue, K. E., & D. A. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14581-14594. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

  • Kulagowski, J. J., et al. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... PubMed. [Link]

  • Dalmás, V., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 59-67. [Link]

  • Jones, C. K., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2504-2507. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC. [Link]

  • Giovanni, A., et al. (2013). Design and synthesis of D₁ agonist/D₂ antagonist for treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 23(5), 1498-1501. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(4-Iodophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Nuances of Coupling with this compound

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.[1][2] While the reaction is generally robust, achieving high yields with specific substrates like this compound can present unique challenges. The presence of the morpholine moiety, an electron-donating group, can influence the electronic properties of the aryl iodide, and its basic nitrogen atom can potentially interact with the palladium catalyst. This guide provides a structured approach to diagnosing and resolving common issues encountered during these reactions.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured to help you systematically identify and solve problems in your Suzuki coupling experiments.

Problem 1: Low to No Product Yield

Question: I am observing very low conversion of my this compound. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or reagent quality.[3][4]

Diagnostic Workflow:

dot digraph "Troubleshooting_Low_Yield" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Low/No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="1. Catalyst System Check", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="2. Reaction Conditions Check", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="3. Reagent Quality Check", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> catalyst; catalyst -> conditions; conditions -> reagents;

sub_catalyst1 [label="Inert Atmosphere?", shape=diamond, fillcolor="#FBBC05"]; sub_catalyst2 [label="Catalyst/Ligand Choice?", shape=diamond, fillcolor="#FBBC05"];

catalyst -> sub_catalyst1 [label="Deactivation?"]; sub_catalyst1 -> sub_catalyst2 [label="Yes"];

sub_conditions1 [label="Base/Solvent Combination?", shape=diamond, fillcolor="#FBBC05"]; sub_conditions2 [label="Temperature/Time?", shape=diamond, fillcolor="#FBBC05"];

conditions -> sub_conditions1 [label="Suboptimal?"]; sub_conditions1 -> sub_conditions2 [label="Yes"];

sub_reagents1 [label="Boronic Acid Quality?", shape=diamond, fillcolor="#FBBC05"];

reagents -> sub_reagents1 [label="Degradation?"]; } } Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

1. Catalyst Inactivation: The palladium catalyst, especially the active Pd(0) species, is highly sensitive to oxygen.[5]

  • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction. Using a pre-catalyst, which is more stable to air, can also be beneficial.

2. Inappropriate Catalyst and Ligand Selection: The choice of ligand is critical as it stabilizes the palladium center and modulates its reactivity.[2][6][7] For electron-rich aryl iodides like this compound, a suitable ligand is necessary to facilitate the catalytic cycle.

  • Solution: While Pd(PPh₃)₄ can be effective, bulky and electron-rich phosphine ligands such as SPhos or XPhos often provide better results for challenging substrates.[3][8] N-heterocyclic carbene (NHC) ligands are also a robust alternative.[7] A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is recommended.

3. Ineffective Base and Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[9][10][11] Its effectiveness is highly dependent on the solvent system.[11][12][13][14]

  • Solution: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄.[8][11] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents.[11][15] The solvent system typically consists of an organic solvent mixed with water (e.g., dioxane/water, THF/water, or toluene/water) to aid in dissolving the base.[3][6]

4. Poor Reagent Quality: The purity of the boronic acid is paramount. Boronic acids can undergo protodeboronation or form inactive boroxine trimers upon storage.[5][6]

  • Solution: Use fresh or recently purchased boronic acid. If the quality is suspect, it can be purified by recrystallization. Alternatively, using more stable boronic esters, such as pinacol esters, can mitigate this issue.[5]
Problem 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

Answer: The formation of side products is often indicative of an imbalanced catalytic cycle or the presence of contaminants.[6]

1. Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[6]

  • Solution: Rigorous degassing of the reaction mixture is crucial.[5][8] Using a slight excess of the aryl halide can also help to favor the cross-coupling pathway.

2. Dehalogenation (Hydrodehalogenation): This side reaction results in the replacement of the iodine atom with a hydrogen, forming 4-phenylmorpholine. It can be caused by sources of hydride in the reaction mixture.[5][6]

  • Solution: Ensure solvents are pure and free from potential hydride sources. Using a milder base or lowering the reaction temperature may also reduce the rate of this side reaction.[3] Employing a more efficient catalyst system that promotes rapid cross-coupling can outcompete the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid partner. However, for an electron-rich aryl iodide like this compound, catalyst systems with bulky, electron-donating ligands are generally a good starting point.[16][17] A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is often effective.[8] For initial screening, Pd(PPh₃)₄ is a reasonable choice due to its common availability.[16]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle.[9][11][18] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][19] The choice of base can significantly impact the reaction rate and yield.[11]

  • Common choices include:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and generally effective.[11] Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive substrates.[11][15]

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail.[9][11]

    • Hydroxides (NaOH, KOH): Can be used but may promote side reactions in some cases.

    • Fluorides (KF, CsF): Milder bases that can be useful when base-sensitive functional groups are present.[10]

Q3: What is the ideal solvent system for this reaction?

A3: The solvent must be able to dissolve the reactants and the catalyst, and it often influences the reaction's efficiency.[12][14][20] A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[6]

  • Common solvent systems include:

    • 1,4-Dioxane/Water

    • Toluene/Water

    • Tetrahydrofuran (THF)/Water

    • Dimethylformamide (DMF)/Water (use with caution as DMF can sometimes act as a ligand) The ratio of organic solvent to water can be optimized, but a common starting point is 4:1 or 5:1.

Q4: Can I run the reaction at room temperature?

A4: While some highly active catalyst systems can promote Suzuki couplings at room temperature, reactions involving aryl iodides typically require heating to achieve a reasonable reaction rate.[10] A starting temperature of 80-100 °C is common.[9] If the reaction is sluggish, increasing the temperature may improve the yield, but be mindful of potential side reactions like protodeboronation at higher temperatures.[21]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

Reaction Scheme:

dot digraph "Suzuki_Reaction" { rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=none];

A [label="this compound"]; B [label="Ar-B(OH)₂"]; C [label="Pd Catalyst, Base"]; D [label="Solvent, Heat"]; E [label="Product"];

A -> plus1 [label="+"]; plus1 -> B; B -> arrow [label=""]; arrow -> E [label=""];

subgraph "cluster_conditions" { label = "Reaction Conditions"; style = "dotted"; C; D; } } Caption: General Suzuki coupling reaction scheme.

Reagents and Materials:

Reagent/MaterialAmount (example)Molar Equivalents
This compound290 mg1.0
Arylboronic Acid1.2 mmol1.2
Pd(PPh₃)₄58 mg0.05
K₂CO₃276 mg2.0
1,4-Dioxane8 mL-
Water2 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Higher Yield

This protocol incorporates best practices for challenging couplings.

Reagents and Materials:

Reagent/MaterialAmount (example)Molar Equivalents
This compound290 mg1.0
Arylboronic Acid1.1 mmol1.1
Pd₂(dba)₃9 mg0.01
SPhos8 mg0.02
K₃PO₄424 mg2.0
Toluene8 mL-
Water2 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed toluene and water to the Schlenk flask.

  • Add the catalyst/ligand solution to the reaction mixture under a positive flow of argon.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Follow the workup and purification procedure outlined in the standard protocol.

Visualization of the Suzuki Coupling Catalytic Cycle

dot digraph "Suzuki_Catalytic_Cycle" { node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)L₂" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L₂)" [fillcolor="#FBBC05"]; "Ar-Pd(II)-Ar'(L₂)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L₂" -> "Ar-Pd(II)-X(L₂)" [label=" Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L₂)" -> "Ar-Pd(II)-Ar'(L₂)" [label=" Transmetalation\n(Ar'-B(OR)₂)"]; "Ar-Pd(II)-Ar'(L₂)" -> "Pd(0)L₂" [label=" Reductive Elimination\n(Ar-Ar')"]; } Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki coupling mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][9][16]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • UPL. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Available from: [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Available from: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. Available from: [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]

  • National Institutes of Health. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Graz University of Technology. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Iodophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

This compound is a solid compound with a melting point of 158-163 °C.[1][2] Its purification can be complicated by the basic nature of the morpholine nitrogen and potential impurities stemming from its synthesis. A common and efficient method for its synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3][4] Understanding the potential side reactions and byproducts of this synthesis is crucial for developing an effective purification strategy.

Potential Impurities from a Buchwald-Hartwig Synthesis:

A typical Buchwald-Hartwig synthesis of this compound would involve the reaction of 1,4-diiodobenzene with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Unreacted Starting Materials: 1,4-diiodobenzene and morpholine.

  • Catalyst Residues: Palladium catalyst and phosphine ligands.

  • Byproducts:

    • Bis-aminated product: 1,4-dimorpholinobenzene.

    • Hydrodehalogenation product: Iodobenzene (from the reduction of 1,4-diiodobenzene).

    • Homocoupling products: Biphenyl derivatives from the starting materials.

The presence of these impurities necessitates robust purification methods to obtain high-purity this compound suitable for downstream applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Column Chromatography

Q1: My this compound is streaking and tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

A1: This is a classic issue encountered with basic compounds like N-aryl morpholines on acidic silica gel. The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and poor peak shape.

Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.

  • Add Triethylamine (Et3N): A common and effective solution is to add 0.5-2% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Use Alumina: Alternatively, you can use neutral or basic alumina as the stationary phase, which is less acidic than silica gel and can provide better separation for basic compounds.

Q2: I'm having trouble separating my product from the bis-aminated byproduct (1,4-dimorpholinobenzene) using column chromatography. What solvent system should I use?

A2: The bis-aminated byproduct is significantly more polar than your desired mono-aminated product due to the presence of two morpholine rings. Therefore, you should use a relatively non-polar eluent system to achieve good separation.

Recommended Solvent System: Start with a low polarity mobile phase, such as 5-10% ethyl acetate in hexanes. This will allow the less polar this compound to elute first, while the more polar bis-aminated byproduct will be retained more strongly on the column. You can then gradually increase the polarity of the eluent to elute the bis-aminated product if desired. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5][6] A good separation on TLC will show a clear difference in the Rf values of the two spots.

Q3: How do I remove the palladium catalyst and phosphine ligand residues during column chromatography?

A3: Palladium catalysts and phosphine ligands can often be challenging to remove completely.

  • Charcoal Treatment: Before column chromatography, you can dissolve the crude product in a suitable solvent and stir it with activated charcoal for a short period. The charcoal will adsorb the catalyst residues, which can then be removed by filtration through Celite.

  • Specific Adsorbents: There are commercially available silica-based metal scavengers that can be used to specifically bind and remove palladium residues.

  • Eluent Choice: In some cases, a more polar solvent system during chromatography can help to wash out the catalyst and ligand residues after your product has been eluted.

Recrystallization

Q4: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.

Solutions:

  • Add more solvent: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly.

  • Change the solvent system: The choice of solvent is critical.[7] You may need to screen for a better solvent or a solvent mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of pure this compound to the cooled solution to initiate crystallization.

Q5: What are some good starting solvents for the recrystallization of this compound?

A5: A systematic solvent screening is the best approach.[8][9] Given the structure of this compound (an aromatic compound with a polar morpholine group), a good starting point would be a single solvent of intermediate polarity or a mixture of a polar and a non-polar solvent.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Solvent Mixtures:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Heat the test tubes to see if the solid dissolves.

  • If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.

Extraction

Q6: How can I use extraction to simplify the purification of my basic this compound product?

A6: An acid-base extraction can be a very effective initial purification step to separate your basic product from neutral or acidic impurities.

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted 1,4-diiodobenzene) will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is strongly basic.

  • Extract the now deprotonated (neutral) product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the partially purified product, which can then be further purified by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product containing unreacted starting materials and byproducts from a Buchwald-Hartwig synthesis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of your product from impurities. A good starting mobile phase is 10% ethyl acetate in hexanes with 1% triethylamine. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the chosen mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting with the determined mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a crude product that is mostly your desired compound but contains minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (determined from screening)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Column Chromatography High resolution for complex mixtures. Versatile for a wide range of compounds.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.Separating compounds with similar polarities and removing catalyst residues.
Recrystallization Can provide very high purity for solid compounds. Scalable and cost-effective.Not suitable for all compounds (oils, thermally unstable compounds). Requires finding a suitable solvent.Final purification step to obtain highly crystalline material.
Acid-Base Extraction Excellent for separating basic compounds from neutral or acidic impurities. Quick and efficient for initial cleanup.Only applicable to compounds with acidic or basic functionality. May not remove all impurities.Initial workup of a reaction mixture to remove non-basic impurities.

Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction Yes column_chrom Column Chromatography is_solid->column_chrom No (oil) complex_mixture Is it a complex mixture (multiple spots on TLC)? extraction->complex_mixture recrystallization Recrystallization column_chrom->recrystallization For final polishing final_product Pure this compound column_chrom->final_product recrystallization->final_product complex_mixture->column_chrom Yes complex_mixture->recrystallization No (mostly one spot)

Caption: Decision tree for selecting a purification strategy.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Analysis (determine eluent) start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Chosen Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure concentrate 8. Concentrate under Reduced Pressure combine_pure->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step workflow for column chromatography.

References

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • PubMed. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. [Link]

Sources

Technical Support Center: Identifying and Minimizing Byproducts in 4-(4-Iodophenyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Iodophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges, particularly concerning byproduct formation. The synthesis, most commonly achieved via a Buchwald-Hartwig amination, is a powerful tool for creating C-N bonds but is not without its complexities.[1][2][3] Understanding and controlling the reaction's side pathways is critical for ensuring high yield and purity of the final product.

This guide moves beyond simple procedural steps to explain the underlying chemical principles that govern both the desired reaction and the formation of common impurities. By understanding the "why," you will be better equipped to optimize your reaction conditions and overcome synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction has a low yield, and I'm recovering a significant amount of my aryl iodide starting material. What are the likely causes?

A1: Low conversion of the aryl iodide is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Several factors could be at play:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction is often facilitated by the amine or phosphine ligand, but incomplete reduction can stall the reaction.[2] Consider using a pre-formed Pd(0) source or a modern palladium precatalyst that generates the active LPd(0) species more efficiently.[4]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[1][5] For aryl iodides, bulky, electron-rich phosphine ligands are generally preferred.[5] If your ligand is not appropriate for the substrate, the catalytic cycle may be slow or inefficient.

  • Inhibition by Iodide Salts: The iodide salt formed as a byproduct of the reaction can inhibit the catalyst.[4] Running the reaction in less polar solvents, such as toluene, can help to mitigate this effect by reducing the solubility of the salt.[4]

  • Base Strength: A base that is too weak may not efficiently deprotonate the morpholine-palladium complex, which is a key step in the catalytic cycle.[3] Conversely, a base that is too strong can lead to other side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction due to its high basicity, which often leads to higher reaction rates.[2]

Q2: I've identified a significant amount of a byproduct with a mass corresponding to 1,4-dimorpholinobenzene. How can I prevent this double amination?

A2: The formation of 1,4-dimorpholinobenzene occurs when a second molecule of morpholine displaces the iodine atom on your desired product, this compound. This is a classic issue of selectivity when using a di-substituted starting material like 1,4-diiodobenzene.

Here’s how to address it:

  • Stoichiometry Control: The most direct approach is to use a stoichiometric excess of the diiodobenzene relative to the morpholine. This ensures that morpholine is the limiting reagent, statistically favoring the mono-amination product. A common starting point is to use 1.2-1.5 equivalents of 1,4-diiodobenzene to 1 equivalent of morpholine.

  • Reaction Time and Temperature: Over-running the reaction can lead to the formation of the di-substituted product. Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) and quench the reaction once the starting morpholine is consumed and a maximum amount of the desired mono-substituted product has formed. Lowering the reaction temperature can also sometimes improve selectivity, although this may come at the cost of a longer reaction time.[6]

  • Slow Addition: Adding the morpholine slowly to the reaction mixture containing the 1,4-diiodobenzene and catalyst can help to maintain a low concentration of the amine, further disfavoring the second amination.

Q3: My analysis shows the presence of phenylmorpholine, a hydrodehalogenation byproduct. What causes this and how can it be minimized?

A3: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can become significant under certain conditions and is often linked to the presence of a hydride source and the stability of the palladium-hydride intermediates.[1][7]

  • Mechanism of Formation: This byproduct can form through a competing pathway where a palladium amide species undergoes β-hydride elimination.[1][8] Another potential source is the reaction of the aryl halide with a palladium-hydride species, which can be generated from various components in the reaction mixture.

  • Minimization Strategies:

    • Choice of Base and Solvent: Certain bases and solvents can act as hydride donors. For example, using ethanol as a solvent can lead to hydrodehalogenation.[9] Stick to aprotic solvents like toluene or dioxane.

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over competing side reactions.[8]

    • Water Content: While a small amount of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can promote hydrodehalogenation.[2] Ensure your reagents and solvent are sufficiently dry.

    • Temperature Control: Higher temperatures can sometimes favor hydrodehalogenation.[6] Running the reaction at the lowest effective temperature can help to suppress this side product.

Q4: I'm observing several small, unidentified peaks in my crude product analysis. What are other potential byproducts I should be aware of?

A4: Besides the major byproducts discussed above, several other minor impurities can arise from the complexities of palladium-catalyzed cross-coupling reactions.

  • Homocoupling of Aryl Iodide: The 1,4-diiodobenzene can couple with itself to form polyiodinated biphenyl species. This is more common with more reactive aryl halides and can be influenced by the catalyst system.

  • Ligand Degradation: Phosphine ligands, especially when electron-rich, can be susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent this.

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is catalytically inactive. This can be observed as a black precipitate in the reaction mixture. Using robust ligands and appropriate reaction conditions can help to maintain catalyst stability.[4]

Frequently Asked Questions (FAQs)

Q: What is the best starting material: 1,4-diiodobenzene or 4-iodoaniline?

A: The choice depends on your overall synthetic strategy. Using 1,4-diiodobenzene and morpholine directly is a more convergent approach. However, controlling the mono-amination can be challenging, as discussed in the troubleshooting guide. Starting with 4-iodoaniline and performing a reaction to introduce the morpholine moiety via a different route might offer better control in some cases, but it adds steps to the synthesis. For a direct Buchwald-Hartwig amination, careful control of stoichiometry with 1,4-diiodobenzene is often the preferred method.

Q: How critical is the choice of palladium precatalyst?

A: The choice of precatalyst can significantly impact the reaction's success.[4] While simple salts like Pd(OAc)₂ are inexpensive, they require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[2][10] Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed to generate the active catalytic species cleanly and efficiently, often leading to more reliable and reproducible results.[4]

Q: Can I use an aryl bromide or chloride instead of an aryl iodide?

A: Yes, but the reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order I > Br > Cl. Aryl iodides are the most reactive due to the weaker C-I bond, making oxidative addition easier.[11] While reactions with aryl bromides are also common, aryl chlorides are significantly less reactive and often require more specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands to achieve good yields.[3][12]

Q: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A: A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components in the reaction mixture, including the starting materials, product, and many of the common byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of the final product and any isolated byproducts.[13]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the mono-aminated product and minimize common byproducts.

Materials:

  • 1,4-Diiodobenzene (1.5 eq)

  • Morpholine (1.0 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine dropwise via syringe.

  • Heat the reaction mixture to 100 °C and monitor its progress by GC-MS every 2 hours.

  • Once the reaction is complete (typically 6-12 hours, indicated by the consumption of morpholine), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Purification by Recrystallization

For removing minor impurities after column chromatography, recrystallization can be an effective final purification step.

Procedure:

  • Dissolve the crude or partially purified this compound in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product. The melting point should be sharp, around 114-118 °C.

Data and Visualizations

Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterConditionPrimary Byproduct ObservedRecommended Action
Stoichiometry 1:1 ratio of 1,4-diiodobenzene to morpholine1,4-DimorpholinobenzeneUse 1.2-1.5 eq. of 1,4-diiodobenzene
Reaction Time Extended (e.g., >24 hours)1,4-Dimorpholinobenzene, decompositionMonitor reaction and quench upon completion
Temperature High (e.g., >120 °C)Hydrodehalogenation, decompositionOperate at the lowest effective temperature (e.g., 100 °C)[6]
Atmosphere Presence of air/oxygenOxidized phosphine ligand, Pd(0) decompositionMaintain a strict inert atmosphere (Ar or N₂)
Base Weak base (e.g., K₂CO₃)Low conversion, unreacted starting materialsUse a strong, non-nucleophilic base like NaOtBu[2]
Diagrams

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA ArI 4-Iodophenyl Starting Material ArI->OA Amine Morpholine AC Amine Coordination Amine->AC Base Base (e.g., NaOtBu) DP Deprotonation Base->DP Product This compound DA Double Amination Product->DA Side_Product Byproducts OA->AC L-Pd(II)(Ar)(I) AC->DP RE Reductive Elimination DP->RE L-Pd(II)(Ar)(NR2) HD Hydrodehalogenation DP->HD RE->Pd0 Regenerated RE->Product HD->Side_Product DA->Side_Product Troubleshooting_Workflow Start Reaction Performed Analysis Analyze Crude Product (GC-MS, LC-MS, NMR) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Conversion/ Low Yield Problem->LowYield Low Yield DoubleAmination High % of Di-Substituted Product Problem->DoubleAmination Di-substitution Hydrodehalogenation High % of Hydrodehalogenation Problem->Hydrodehalogenation De-iodination Sol_LowYield Check Catalyst Activity Optimize Ligand/Base Ensure Anhydrous Conditions LowYield->Sol_LowYield Sol_DoubleAmination Adjust Stoichiometry (Excess ArI) Monitor Reaction Time DoubleAmination->Sol_DoubleAmination Sol_Hydrodehalogenation Lower Temperature Ensure Aprotic Solvent Check Ligand Choice Hydrodehalogenation->Sol_Hydrodehalogenation End Optimized Reaction Sol_LowYield->End Sol_DoubleAmination->End Sol_Hydrodehalogenation->End

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • NSF Public Access Repository. (n.d.).
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (2023, October 27).
  • Reddit. (2018, September 6).
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Chemistry LibreTexts. (2023, June 30).
  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Suzuki Coupling Product Structure.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Diagram]
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Diagram]
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Unimi Institutional Research Archive. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • eScholarship, University of California. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • eScholarship, University of California. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • University of Windsor. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97 87350-77-4.
  • National Institutes of Health. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wiley Analytical Science. (2019, July 9).
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • ACS Publications. (2012, June 15). Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • E3S Web of Conferences. (2024).
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wiley Online Library. (2024, February). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide.
  • National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound 97 87350-77-4.
  • Sigma-Aldrich. (n.d.). This compound 97 87350-77-4.

Sources

Technical Support Center: Scale-Up of 4-(4-Iodophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(4-Iodophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and considerations encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure a robust, efficient, and safe scale-up process.

Overview of this compound Synthesis

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide (1-iodo-4-nitrobenzene or 1,4-diiodobenzene followed by a subsequent reaction) and an amine (morpholine). While effective at the lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.[3]

This guide will focus on the Buchwald-Hartwig amination of 1,4-diiodobenzene with morpholine as a primary example, as it is a common route to the target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Q1: My reaction is sluggish or incomplete upon scale-up, even though it worked perfectly on a small scale. What are the likely causes?

A1: This is a common issue when scaling up cross-coupling reactions. Several factors could be at play:

  • Inefficient Mixing: As the reaction volume increases, magnetic stirring may become insufficient to maintain a homogeneous mixture, especially with heterogeneous bases.[4] This can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting: Switch to overhead mechanical stirring for more efficient agitation in larger reaction vessels.[4]

  • Poor Temperature Control: The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.[3] This can lead to difficulty in reaching and maintaining the optimal reaction temperature, or conversely, dangerous temperature spikes.[3]

    • Troubleshooting: Monitor the internal reaction temperature using a thermocouple. Do not rely solely on the external bath temperature.[3] Ensure your heating and cooling systems are adequate for the larger volume.

  • Lower Effective Concentration: While it may seem counterintuitive, simply increasing all reagents proportionally might not be optimal. Sometimes, increasing the concentration can improve the reaction rate during scale-up.[4]

    • Troubleshooting: Experiment with slightly higher concentrations on a smaller, intermediate scale before committing to a large-scale run.

  • Air/Moisture Sensitivity: While the palladium precatalysts are often air-stable, the active catalytic species formed in the reaction mixture is sensitive to air and moisture. Larger-scale setups have a higher risk of leaks.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use dry, high-purity reagents and anhydrous solvents.

Q2: I'm observing an increase in side products, particularly the formation of diaryl ether and dehalogenated starting material. How can I minimize these?

A2: The formation of side products is often exacerbated by suboptimal reaction conditions during scale-up.

  • Diaryl Ether Formation: This can occur if water is present and the cross-coupling partner is weakly nucleophilic.[4]

    • Troubleshooting: Rigorously exclude water from the reaction by using anhydrous solvents and drying agents. Ensure the morpholine is of high purity and dry.

  • Dehalogenation (Hydrodehalogenation): This side reaction can be promoted by certain ligands and reaction conditions.

    • Troubleshooting: Screen different phosphine ligands. Ligands like CPhos and IPent have been shown to minimize β-hydride elimination, a pathway that can lead to dehalogenation.[4] Re-evaluate the base and solvent system, as they can influence the prevalence of this side reaction.

Q3: The purification of my product is more challenging at a larger scale. What are some effective strategies for isolating pure this compound?

A3: Purification is a critical step in any synthesis, and its difficulty can increase significantly with scale.

  • Removal of Palladium Catalyst: Residual palladium is a common and often regulated impurity in pharmaceutical intermediates.

    • Troubleshooting:

      • Filtration: After the reaction, passing the mixture through a pad of Celite can help remove some of the precipitated catalyst.

      • Metal Scavengers: Employing metal scavengers or performing a charcoal treatment can effectively reduce palladium levels.[1]

      • Crystallization: A well-optimized crystallization protocol is often the most effective way to remove both organic and inorganic impurities, including residual palladium.

  • Separation from Unreacted Starting Materials and Byproducts:

    • Troubleshooting:

      • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product with an organic solvent.[5]

      • Recrystallization: Finding a suitable solvent system for recrystallization can provide a highly pure product. Consider solvent systems like ethanol/water or isopropanol.

Q4: What are the key safety considerations I need to be aware of when scaling up this reaction?

A4: Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale.

  • Exothermic Reactions: The Buchwald-Hartwig amination can be exothermic. Poor heat dissipation on a larger scale can lead to a runaway reaction.[3]

    • Mitigation:

      • Always conduct a risk assessment before scaling up.[3]

      • Monitor the internal temperature continuously.[3]

      • Have an effective cooling system readily available.[3]

      • Consider adding reagents portion-wise to control the reaction rate and heat generation.

  • Reagent Handling:

    • Sodium tert-butoxide (NaOtBu): This is a strong, moisture-sensitive, and flammable base. Handle it in a glovebox or under an inert atmosphere.

    • Solvents: Toluene and dioxane are commonly used solvents and are flammable. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel at elevated temperatures, pressure can build up.

    • Mitigation: Ensure the reaction vessel is appropriately pressure-rated and equipped with a pressure relief valve.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is intended for a small-scale synthesis (e.g., 1-5 g).

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Mass/Volume
1,4-Diiodobenzene329.91 g/mol 103.30 g
Morpholine87.12 g/mol 121.05 g (1.05 mL)
Sodium tert-butoxide96.10 g/mol 141.35 g
Pd(OAc)₂224.50 g/mol 0.1 (1 mol%)22.5 mg
XPhos476.65 g/mol 0.2 (2 mol%)95.3 mg
Toluene (anhydrous)--50 mL

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diiodobenzene (3.30 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd(OAc)₂ (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous toluene (50 mL) via syringe, followed by morpholine (1.05 mL, 12 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound as a solid.

Scale-Up Synthesis of this compound

This protocol is a guideline for a larger scale synthesis (e.g., 50-100 g).

Materials:

Reagent/MaterialMolecular WeightAmount (mol)Mass/Volume
1,4-Diiodobenzene329.91 g/mol 0.3099.0 g
Morpholine87.12 g/mol 0.3631.4 g (31.4 mL)
Sodium tert-butoxide96.10 g/mol 0.4240.4 g
Pd(OAc)₂224.50 g/mol 0.0015 (0.5 mol%)337 mg
XPhos476.65 g/mol 0.003 (1 mol%)1.43 g
Toluene (anhydrous)--1.0 L

Procedure:

  • Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet/outlet.

  • Ensure the entire setup is dry and inert.

  • Charge the reactor with 1,4-diiodobenzene (99.0 g, 0.30 mol), sodium tert-butoxide (40.4 g, 0.42 mol), Pd(OAc)₂ (337 mg, 0.0015 mol), and XPhos (1.43 g, 0.003 mol).

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add anhydrous toluene (1.0 L) via a cannula or pump.

  • Begin stirring and slowly add the morpholine (31.4 mL, 0.36 mol) to the mixture.

  • Heat the reactor to an internal temperature of 100-110 °C.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC-MS.

  • After completion, cool the reactor to room temperature.

  • Slowly and carefully quench the reaction by adding water (1.0 L).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene or another suitable solvent (2 x 500 mL).

  • Combine the organic layers and wash with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol/water) to obtain pure this compound.

Visual Workflows and Troubleshooting

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Q_Mixing Is mixing efficient? (No solids settling) Start->Q_Mixing A_Stirring Switch to overhead mechanical stirring. Q_Mixing->A_Stirring No Q_Temp Is internal temperature correct? Q_Mixing->Q_Temp Yes A_Stirring->Q_Temp A_Temp Use thermocouple. Adjust heating/cooling. Q_Temp->A_Temp No Q_Inert Is the system truly inert? Q_Temp->Q_Inert Yes A_Temp->Q_Inert A_Inert Check for leaks. Use dry reagents/solvents. Q_Inert->A_Inert No Q_Reagents Are reagents pure? Q_Inert->Q_Reagents Yes A_Inert->Q_Reagents A_Reagents Purify starting materials. Use fresh catalyst. Q_Reagents->A_Reagents No End Re-run optimized reaction Q_Reagents->End Yes A_Reagents->End

Caption: Decision tree for troubleshooting low yield.

General Scale-Up Workflow

Scale_Up_Workflow Start Lab-Scale Synthesis (1-5 g) Optimization Reaction Optimization (Kinetics, Temp, Conc.) Start->Optimization Intermediate_Scale Intermediate Scale-Up (10-20 g) Optimization->Intermediate_Scale Safety_Review Safety & Hazard Analysis (HAZOP) Intermediate_Scale->Safety_Review Large_Scale Large-Scale Synthesis (>100 g) Safety_Review->Large_Scale Purification Purification Development (Crystallization, Extraction) Large_Scale->Purification Analysis Final Product Analysis (Purity, Impurities) Purification->Analysis End Process Complete Analysis->End

Caption: General workflow for reaction scale-up.

References

  • Vertex AI Search, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH".
  • Sigma-Aldrich, "Scale-Up Guide: Buchwald-Hartwig Amin
  • Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference".
  • PMC, "Impact of Cross-Coupling Reactions in Drug Discovery and Development".
  • ResearchGate, "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique".
  • Sigma-Aldrich, "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction".
  • Reddit, "Help troubleshooting a Buchwald-Hartwig amin
  • Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions".
  • Sigma-Aldrich, "this compound 97 87350-77-4".
  • Chemistry Stack Exchange, "Buchwald-Hartwig coupling troubleshooting".
  • Stanford Environmental Health & Safety, "Scale Up Safety_FINAL".
  • Organic Syntheses, "via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of".
  • ResearchGate, "Morpholines. Synthesis and Biological Activity".
  • ChemRxiv, "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste".
  • Sigma-Aldrich, "this compound 97 87350-77-4".
  • PMC, "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors".
  • E3S Web of Conferences, "Synthesis and SAR of morpholine and its derivatives: A review upd
  • ResearchGate, "Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a)".
  • "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one".
  • "Optimising a Buchwald-Hartwig amin
  • Amazon S3, "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • ResearchGate, "Optimization of the model Buchwald-Hartwig reaction of morpholine and...".
  • ResearchG
  • "WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one".
  • MDPI, "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry".
  • FDA, "Safety Consider
  • FDA, "Safety Consider
  • Sigma-Aldrich, "this compound 97 87350-77-4".
  • Benchchem, "Technical Support Center: Purification of Products
  • Sigma-Aldrich, "this compound 97 87350-77-4".
  • ResearchGate, "Severity assessment of the ADRs by 'Hartwig and Siegel scale'".

Sources

Technical Support Center: Catalyst Selection and Optimization for "4-(4-Iodophenyl)morpholine" Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving "4-(4-Iodophenyl)morpholine." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, offering solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound and observing very low to no conversion to my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in cross-coupling reactions is a frequent challenge stemming from several potential factors. A systematic approach to troubleshooting is crucial.

1. Catalyst System Inactivity:

  • The Problem: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for the specific transformation. For C-N bond formation (Buchwald-Hartwig), aryl iodides have historically been challenging substrates compared to bromides or chlorides due to the formation of stable bridging iodide dimers that inhibit the catalytic cycle.[1][2]

  • The Causality: The catalytic cycle for both Suzuki and Buchwald-Hartwig reactions relies on an active Pd(0) species.[3] If the precatalyst is not efficiently reduced in situ, or if the active catalyst is deactivated (e.g., by oxidation or forming inactive complexes), the reaction will stall. The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination.[4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often necessary to promote these key steps, especially for challenging substrates.[5]

  • Troubleshooting Workflow:

    • Ligand Screening: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized, sterically hindered biarylphosphine ligand. For Buchwald-Hartwig aminations, ligands like RuPhos and BrettPhos have shown high activity.[6] For Suzuki couplings, XPhos or SPhos can be effective.[7]

    • Precatalyst Choice: Instead of generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(II) precatalyst with a 1:1 palladium-to-ligand ratio.[5] These are often more stable and lead to more reproducible results.

    • Catalyst Loading: While lower catalyst loadings are desirable, for a new or unoptimized reaction, starting with a higher loading (e.g., 1-2 mol%) can help determine if the catalytic system is viable before optimizing for lower concentrations.[8]

2. Inappropriate Base or Solvent Selection:

  • The Problem: The chosen base may not be strong enough to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step, or the solvent may not be optimal for solubility and catalyst stability.

  • The Causality: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, it activates the boronic acid. In Buchwald-Hartwig reactions, it deprotonates the amine. The choice of solvent can significantly impact reaction rates and even selectivity by influencing catalyst stability and the solubility of reactants and intermediates.[9][10][11][12][13] For instance, in some cases, polar aprotic solvents can alter the active catalytic species, leading to different outcomes.[10]

  • Troubleshooting Workflow:

    • Base Screening: For Suzuki couplings, common bases include K₂CO₃ and K₃PO₄.[7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required.[14] The choice can be substrate-dependent, so screening a few options is recommended.

    • Solvent Screening: Toluene and dioxane are common starting points. However, for polar substrates, solvents like t-BuOH or DMF might be necessary to ensure solubility.[2][15] Be aware that some polar solvents can coordinate to the palladium center and affect catalyst activity.[9]

3. Substrate-Specific Issues:

  • The Problem: The this compound itself or the coupling partner may have properties that inhibit the reaction.

  • The Causality: The electron-donating nature of the morpholine group can make the aryl iodide more electron-rich, potentially slowing down the oxidative addition step. Additionally, iodide ions generated during the reaction can act as catalyst inhibitors.[1][2]

  • Troubleshooting Workflow:

    • Consider Ligand Electronics: For electron-rich aryl halides, more electron-rich and bulky ligands can facilitate the oxidative addition step.[7]

    • Managing Iodide Inhibition: In some cases, switching to a solvent system where the iodide byproduct is insoluble can drive the reaction forward.[1][2]

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

Question: My reaction is proceeding, but I am observing significant amounts of homocoupled product (biaryl from the boronic acid in Suzuki) or protodehalogenation of my this compound. How can I minimize these side reactions?

Answer:

The formation of these side products points to specific competing reaction pathways that can often be suppressed by careful optimization of the reaction conditions.

1. Homocoupling of Boronic Acid (Suzuki Reaction):

  • The Problem: The boronic acid is coupling with itself to form a biaryl byproduct.

  • The Causality: This is often caused by the presence of oxygen, which can promote the homocoupling pathway. It can also be exacerbated by slow oxidative addition of the aryl halide, allowing the boronic acid more time to undergo this side reaction.

  • Troubleshooting Workflow:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Optimize Ligand: Bulky ligands can sterically hinder the formation of the homocoupled product.[7]

    • Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

2. Protodehalogenation:

  • The Problem: The iodine atom on this compound is being replaced by a hydrogen atom.

  • The Causality: This can occur through several mechanisms, often involving trace amounts of water or other proton sources. It can be more prevalent when the reductive elimination step is slow.

  • Troubleshooting Workflow:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Using anhydrous bases like K₃PO₄ can be beneficial.[7]

    • Ligand Choice: Ligands that accelerate reductive elimination can help the desired product to form before protodehalogenation can occur. Again, bulky, electron-rich ligands are often beneficial.[4]

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, XPhos) Check_Catalyst->Ligand_Screen No Check_Substrate Are There Substrate-Specific Issues? Check_Conditions->Check_Substrate Yes Base_Screen Screen Bases (e.g., K3PO4, NaOtBu) Check_Conditions->Base_Screen No Manage_Iodide Address Potential Iodide Inhibition Check_Substrate->Manage_Iodide Yes Precatalyst Use a Well-Defined Precatalyst Ligand_Screen->Precatalyst Catalyst_Loading Increase Catalyst Loading (Initially) Precatalyst->Catalyst_Loading Catalyst_Loading->Check_Catalyst Solvent_Screen Screen Solvents (Toluene, Dioxane, t-BuOH) Base_Screen->Solvent_Screen Solvent_Screen->Check_Conditions Manage_Iodide->Check_Catalyst

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best to start with for coupling with this compound?

A1: For initial screening, it is advisable to use a modern, well-defined palladium(II) precatalyst that incorporates a bulky, electron-rich biarylphosphine ligand.[5] Examples include G3 or G4 palladacycle precatalysts developed by the Buchwald group. These are generally more stable, easier to handle than air-sensitive Pd(0) sources like Pd₂(dba)₃, and provide a 1:1 ratio of palladium to ligand, which is often optimal.[5]

Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction for my synthesis?

A2: The choice depends on the bond you intend to form.

  • Suzuki-Miyaura: Use this for forming a new carbon-carbon (C-C) bond. You will couple this compound with an organoboron reagent (e.g., a boronic acid or ester).

  • Buchwald-Hartwig: Use this for forming a new carbon-nitrogen (C-N) bond.[8] You will couple this compound with a primary or secondary amine.[16]

Q3: Can I run my reaction open to the air?

A3: It is strongly discouraged. While some modern catalyst systems show a degree of air stability, optimal results and reproducibility are almost always achieved under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.

Q4: My reaction is very slow. Can I just increase the temperature?

A4: Increasing the temperature can increase the reaction rate, but it should be done cautiously. Higher temperatures can also accelerate catalyst decomposition and the formation of side products. A better first approach is to re-evaluate your catalyst system (ligand, precatalyst) and base. If the reaction is still slow, then a modest increase in temperature can be explored.

Q5: What is the ideal palladium to ligand ratio?

A5: For many modern cross-coupling reactions, particularly those using bulky monophosphine ligands, a 1:1 to 1:2 ratio of palladium to ligand is optimal.[5] Using a large excess of ligand is generally not desirable as it can inhibit the reaction.[5] Using well-defined precatalysts simplifies this, as they inherently contain a 1:1 ratio.[5]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Catalyst/Base Screening in a Buchwald-Hartwig Amination

This protocol is designed for a small-scale, parallel screening of conditions in vials.

  • Preparation: In a glovebox, arrange an array of reaction vials. In each vial, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and the solid base (1.4 equiv).

  • Catalyst Addition: Prepare stock solutions of the desired palladium precatalysts and ligands in an anhydrous solvent (e.g., toluene). Add the appropriate volume of the catalyst/ligand solution to each vial to achieve the target catalyst loading (e.g., 1 mol %).

  • Reaction: Add the final volume of solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate.

  • Analysis: After the specified time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Table 1: Example Screening Data for a Buchwald-Hartwig Amination
EntryPd Precatalyst (1 mol%)Ligand (1.5 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂RuPhosNaOtBuToluene10085
2Pd(OAc)₂XPhosNaOtBuToluene10078
3RuPhos G3NoneNaOtBuToluene10092
4RuPhos G3NoneK₃PO₄Toluene10025
5RuPhos G3NoneNaOtBuDioxane10089
6RuPhos G3NoneNaOtBut-BuOH10065

Yields are hypothetical and for illustrative purposes.

Catalytic Cycle of a Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(I) Pd0->OxAdd + Ar-I BaseDeprot Base-Mediated Amine Coordination OxAdd->BaseDeprot + R2NH, Base ReductElim Reductive Elimination BaseDeprot->ReductElim - Base-H+, - I- ReductElim->Pd0 - Ar-NR2 Product Product Ar-NR2 ReductElim->Product ArI This compound ArI->OxAdd Amine R2NH Amine->BaseDeprot

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling cycle.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Gagnon, A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ghaffarzadeh, M., & Ghasemzadeh, M. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Tcyrulnikov, S., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ResearchGate. [Link]

  • So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Unknown. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Unknown. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Cortes-Salva, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • May, D. W., & Organ, M. G. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Unknown. (n.d.). Cross-Coupling Chemistry. University of Rochester. [Link]

  • Unknown. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Unknown. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]

  • Reddit User. (2022). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Unknown. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal. [Link]

  • E-Shagi, A., et al. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2023). Alternating current enabled para-selective C(sp 2 )–H/N–H cross-coupling of aniline. Nature Communications. [Link]

  • Kim, M., & Park, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]

  • Gianelli, C., & Newman, S. G. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Bräse, S. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Fischer, D., & Zapf, A. (2015). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • Unknown. (2021). Chapter 3: Synthetic Methods for Primary Anilines. Wiley Online Library. [Link]

  • Snead, D. R., & Jamison, T. F. (2016). Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process. Chemistry – A European Journal. [Link]

Sources

Preventing decomposition of "4-(4-Iodophenyl)morpholine" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(4-Iodophenyl)morpholine." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and reactivity of this compound to help you mitigate decomposition and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A slight discoloration to a pale yellow is often an early sign of minor decomposition, likely due to the liberation of trace amounts of iodine. This can be triggered by exposure to light and/or heat. For many applications, particularly if the discoloration is minimal, the material may still be suitable for use. However, for high-purity applications or reactions sensitive to radical initiators, it is advisable to purify the material by recrystallization or column chromatography before use. A significant color change to brown or the appearance of dark solids indicates more substantial decomposition, and the material should be discarded or repurified.

Q2: What are the primary decomposition pathways for this compound?

The principal decomposition pathway is the cleavage of the carbon-iodine (C-I) bond. This is due to the inherent weakness of the C-I bond compared to other carbon-halogen bonds.[1] This cleavage can be initiated by heat, light (particularly UV), or through radical mechanisms during a reaction.[1][2] The resulting aryl radical can then abstract a hydrogen atom from the solvent or other reaction components, leading to the formation of 4-phenylmorpholine as a deiodinated byproduct.

Q3: How should I properly store this compound to ensure its stability?

To minimize decomposition, this compound should be stored in a cool, dark, and dry place. An amber glass bottle is recommended to protect it from light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation. For long-term storage, refrigeration is advised.

Troubleshooting Guide for Common Reactions

Issue 1: Significant Deiodination (Hydrodehalogenation) Side Product Observed in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Underlying Cause: The formation of 4-phenylmorpholine as a byproduct during cross-coupling reactions is a common issue and is mechanistically linked to the reaction conditions. In palladium-catalyzed reactions, a side reaction can occur where a palladium hydride species, formed from the reaction of the palladium catalyst with trace amounts of water or other proton sources, reductively cleaves the C-I bond.[3] Additionally, radical pathways initiated by heat or light can also contribute to deiodination.[2]

Solutions & Protocols:

  • Optimize Reaction Temperature: Elevated temperatures can promote both thermal decomposition and the formation of unwanted palladium hydride species.[1][4] It is recommended to run the reaction at the lowest effective temperature. Consider screening temperatures starting from room temperature and gradually increasing.

  • Thoroughly Degas Solvents and Reagents: Oxygen can promote radical-mediated decomposition pathways. Ensure all solvents and the reaction mixture are thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period.[5][6]

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of deiodination. For Suzuki couplings, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases.[5] In Buchwald-Hartwig aminations, the choice of base is critical and should be optimized for the specific substrate and ligand combination.[3] The solvent system can also play a role; for instance, using anhydrous solvents can minimize the formation of palladium hydrides.[5]

Experimental Protocol: Minimizing Deiodination in a Suzuki Coupling Reaction

  • To a dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add a carefully chosen base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a thoroughly degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • If deiodination is still observed, consider lowering the temperature or screening different catalyst/ligand systems.

Issue 2: Low or No Conversion in Buchwald-Hartwig Amination Reactions

Underlying Cause: Low reactivity in Buchwald-Hartwig aminations can be due to several factors. The morpholine moiety in this compound can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[7][8] Additionally, the choice of ligand, base, and solvent system is crucial for a successful reaction.[3][9]

Solutions & Protocols:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos). These ligands are designed to promote the reductive elimination step and can overcome potential catalyst inhibition.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The solubility of the base in the reaction solvent is critical for its effectiveness.

  • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reagents and the reaction rate.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote efficient catalysis.
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene or DioxaneAnhydrous and degassed to prevent side reactions.
Temperature 80-110 °CTypical temperature range for these reactions.

Workflow for Optimizing Buchwald-Hartwig Amination

cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_success Successful Outcome Start This compound + Amine + Pd Catalyst + Ligand + Base + Solvent Low_Conversion Low or No Conversion Start->Low_Conversion Observe Outcome Change_Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Low_Conversion->Change_Ligand 1. Modify Ligand Change_Base Screen Bases (e.g., NaOtBu, LiHMDS) Low_Conversion->Change_Base 2. Modify Base Change_Solvent Screen Solvents (e.g., Toluene, Dioxane) Low_Conversion->Change_Solvent 3. Modify Solvent Increase_Temp Increase Temperature Low_Conversion->Increase_Temp 4. Adjust Temperature Change_Ligand->Low_Conversion Re-evaluate Success High Yield of Desired Product Change_Ligand->Success Change_Base->Low_Conversion Re-evaluate Change_Base->Success Change_Solvent->Low_Conversion Re-evaluate Change_Solvent->Success Increase_Temp->Low_Conversion Re-evaluate Increase_Temp->Success

Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination reactions involving this compound.

Issue 3: Formation of Polymeric or Tar-like Side Products

Underlying Cause: The formation of insoluble, dark-colored materials can be due to several factors, including the polymerization of starting materials or products under harsh reaction conditions. In some cases, UV light can induce polycondensation of aryl iodides.[10] High temperatures can also lead to uncontrolled side reactions and decomposition.

Solutions & Protocols:

  • Protect from Light: If the reaction is sensitive to light, conduct the experiment in a flask wrapped in aluminum foil or in a dark fume hood.

  • Lower Reaction Temperature: As a general principle, use the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Ensure Purity of Starting Materials: Impurities in the starting materials can sometimes initiate polymerization or other side reactions. Use purified this compound and other reagents.

  • Consider a Different Synthetic Route: If decomposition is unavoidable under the current reaction conditions, it may be necessary to explore alternative synthetic strategies that are milder.

Decomposition Pathway of this compound

A This compound C₁₀H₁₂INO B Aryl Radical Intermediate A->B Heat, Light, or Radical Initiator C 4-Phenylmorpholine C₁₀H₁₃NO (Deiodinated Product) B->C Hydrogen Abstraction D Other Decomposition Products B->D Further Reactions

Caption: A simplified diagram illustrating the primary decomposition pathway of this compound via a radical intermediate.

References

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • National Center for Biotechnology Information. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

  • McGill University. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions. eScholarship@McGill. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ACS Publications. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • ResearchGate. (2013). Photochemical reactions of acyl iodides with aryl halides. [Link]

  • ResearchGate. (n.d.). The mechanism of visible-light-driven aryl iodide reduction with.... [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. (n.d.). Dehalogenation reactions between halide salts and phosphate compounds. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2022, October 4). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition of tetraalkylammonium iodides. [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • UK Science Technician Community. (2022, May 16). Iodine Storage. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. (n.d.). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society. [Link]

  • ACS Fall 2025. (n.d.). Catalyst death in cross-coupling: Designing catalysts for immortality. [Link]

  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • SciSpace. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • OUCI. (n.d.). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

Sources

"4-(4-Iodophenyl)morpholine" reaction workup and product isolation problems

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 4-(4-Iodophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important morpholine derivative. Here, we address common challenges encountered during its synthesis, with a focus on reaction workup and product isolation. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Reaction & Workup

Question 1: My reaction seems incomplete, and I'm observing significant amounts of starting material (4-fluoro-1-iodobenzene or 1,4-diiodobenzene) by TLC/LC-MS. What are the likely causes and how can I improve conversion?

Answer: Incomplete conversion in the synthesis of this compound, whether through a nucleophilic aromatic substitution (SNAr) with 4-fluoro-1-iodobenzene or a cross-coupling reaction like the Buchwald-Hartwig or Ullmann amination, is a frequent issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: These reactions often require elevated temperatures and prolonged reaction times to proceed to completion. For instance, SNAr reactions with less reactive aryl halides may need temperatures exceeding 100°C.

  • Catalyst Deactivation (for Cross-Coupling Reactions): In palladium- or copper-catalyzed reactions, the catalyst can be sensitive to air and moisture.[1] Catalyst deactivation can halt the reaction prematurely. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • Base Inefficiency: The choice and stoichiometry of the base are critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are common.[2] For Ullmann reactions, bases like potassium carbonate or phosphate are often employed.[3] Ensure the base is of high purity and used in sufficient excess to neutralize the acid generated during the reaction.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMSO, DMF, or dioxane are typically used to facilitate these reactions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.

  • Ensure Inert Atmosphere: For cross-coupling reactions, degas your solvent and use Schlenk techniques or a glovebox to minimize oxygen exposure.

  • Screen Bases: If you suspect base inefficiency, try alternative bases or increase the equivalents of the current base.

  • Consider Ligand Choice (for Buchwald-Hartwig): The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig aminations.[4] Sterically hindered and electron-rich ligands often give better results.

Question 2: I'm observing a significant amount of a side product with a mass corresponding to the homocoupling of my aryl halide. How can I minimize this?

Answer: Homocoupling of the aryl halide to form a biaryl species is a common side reaction in cross-coupling chemistry, particularly in Suzuki-Miyaura reactions, but it can also occur under Buchwald-Hartwig and Ullmann conditions.[5] This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: As mentioned previously, ensuring an inert atmosphere is paramount. Degassing solvents by sparging with an inert gas or using the freeze-pump-thaw method is highly recommended.[5]

  • Control of Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways.[5] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Experimenting with different catalyst systems may be beneficial.

Product Isolation & Purification

Question 3: During the aqueous workup, I'm having trouble with emulsion formation. How can I break the emulsion and achieve a clean phase separation?

Answer: Emulsion formation during the extractive workup of amine-containing compounds is a common frustration. This is often due to the amphiphilic nature of the product and unreacted starting materials.

Tips for Breaking Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break up the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place.

  • Changing the Solvent: If emulsions are persistent, consider using a different extraction solvent.

Question 4: My crude product is an oil, and I'm struggling to induce crystallization. What solvents are recommended for the recrystallization of this compound?

Answer: Obtaining a crystalline solid can be challenging, especially if impurities are present that inhibit crystal lattice formation. The choice of solvent is critical for successful recrystallization.

Recommended Solvents and Techniques:

  • Solvent Screening: Start by testing the solubility of your crude product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol, water). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent/Anti-Solvent Systems: A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heating to redissolve and then slow cooling can induce crystallization. For this compound, a system like methanol/water or isopropanol/water could be effective.[6][7]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[7]

    • Seeding: Add a small crystal of pure product to the solution to initiate crystallization.[7]

Solvent System Typical Application Notes
Isopropanol/WaterCooling CrystallizationGood for moderately polar compounds.
Methanol/WaterCooling CrystallizationSimilar to isopropanol/water, but methanol is more polar.
Ethyl Acetate/HexanesAnti-Solvent CrystallizationA common system for a wide range of polarities.

Question 5: I need to purify my product using column chromatography. What is a good starting point for the mobile phase?

Answer: Flash column chromatography is a powerful tool for purifying this compound from unreacted starting materials and side products.[8] The choice of eluent is key to achieving good separation.

Recommended Mobile Phase:

A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate .

  • Initial Gradient: Begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • TLC Analysis: Before running the column, it is essential to determine the optimal eluent composition by thin-layer chromatography (TLC). The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with good separation from impurities.

General Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column: Run the column with the chosen eluent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, along with key troubleshooting decision points.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Troubleshooting start Reaction Setup (e.g., Buchwald-Hartwig) reaction Reaction in Progress start->reaction incomplete Incomplete Reaction? reaction->incomplete Monitor Progress workup Aqueous Workup side_products Side Products? workup->side_products cryst Crystallization oiling_out Oiling Out? cryst->oiling_out chrom Column Chromatography poor_sep Poor Separation? chrom->poor_sep product Pure Product incomplete->workup No optimize_cond Optimize Conditions (Temp, Time, Base) incomplete->optimize_cond Yes side_products->cryst Minor Impurities side_products->chrom Significant Impurities inert_atm Ensure Inert Atmosphere side_products->inert_atm Homocoupling? oiling_out->product No change_solvent Change Solvent System oiling_out->change_solvent Yes poor_sep->product No optimize_eluent Optimize Eluent poor_sep->optimize_eluent Yes optimize_cond->reaction inert_atm->reaction change_solvent->cryst optimize_eluent->chrom

Sources

Technical Support Center: Synthesis of 4-(4-Iodophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-iodophenyl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold, which is a key building block in numerous pharmacologically active compounds.[1][2][3][4]

The synthesis of these derivatives, most commonly via palladium-catalyzed Buchwald-Hartwig amination, is a powerful and versatile method. However, like any sophisticated chemical transformation, it is not without its challenges.[5][6] This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions to help you navigate the common pitfalls and optimize your reactions for success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted as a series of questions that address specific, practical problems you might encounter in the lab.

Question 1: My Buchwald-Hartwig amination of 1,4-diiodobenzene with morpholine is giving very low yield or failing completely. What are the likely causes?

This is the most common issue encountered. A failed or low-yielding C-N coupling reaction can usually be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Potential Cause 1: Inactive Catalyst System The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst. If it fails to form or is poisoned, the reaction will not proceed.

  • Palladium(II) Precursor Not Reduced: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[6] This reduction can be hindered by impurities.

    • Solution: Consider switching to a pre-formed Pd(0) source or a modern, air-stable precatalyst (e.g., a G3 or G4 precatalyst).[7] These are designed for reliable activation and can give more consistent results.[7]

  • Ligand Degradation or Mismatch: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5][6]

    • Solution: Ensure your phosphine ligand is pure and has not been oxidized by air. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands, which have proven effective for coupling with secondary amines like morpholine.[5] Bidentate ligands like BINAP or DPPF can also be effective, as they help prevent the formation of unreactive palladium iodide dimers.[5][6]

  • Catalyst Poisoning: Trace impurities can act as catalyst poisons.

    • Solution: Ensure starting materials are of high purity. Amines, in particular, can contain impurities that inhibit catalysis; passing liquid amines through a short plug of activated alumina can be effective.[7] Functional groups like azo groups on the substrate can also poison the catalyst.[6]

Potential Cause 2: Suboptimal Reaction Conditions The interplay of base, solvent, and temperature is critical for success.

  • Incorrect Base Choice: The base's role is to deprotonate the amine, but its choice is highly dependent on the solvent.[8][9][10]

    • Solution: For nonpolar solvents like toluene or dioxane, a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) is standard. Weaker bases like K₂CO₃ often result in very slow reaction rates.[6] It's important that the base be anionic in nonpolar solvents to facilitate deprotonation.[8][9][10]

  • Solvent Issues: The solvent must dissolve the reactants and intermediates sufficiently.

    • Solution: Toluene and dioxane are the most common and effective solvents.[11] While polar aprotic solvents like DMF can be used, they can sometimes lead to overly stable palladium-base complexes, creating a catalyst resting state.[8][9] If solubility is a major issue, a mixture of solvents might be necessary.[12]

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with inert gas or through freeze-pump-thaw cycles.

Potential Cause 3: Aryl Iodide Reactivity While counterintuitive, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. This is due to the formation of stable, off-cycle palladium iodide bridged dimers that can slow the reaction.[5][6]

  • Solution: Using bidentate ligands (e.g., BINAP) can help mitigate this issue.[5] Alternatively, if you have access to the corresponding aryl bromide, it may paradoxically lead to a faster and cleaner reaction. The general reactivity order is often Ar-Br > Ar-Cl > Ar-I.[12]

Below is a troubleshooting flowchart to guide your decision-making process for a low-yielding Buchwald-Hartwig reaction.

G A Low Yield or No Reaction B Check Catalyst System A->B C Check Reaction Conditions A->C D Check Reagents & Setup A->D B1 Using Pd(II) source? B->B1 C1 Base Choice: Using NaOtBu? C->C1 D1 Inert atmosphere maintained? D->D1 B2 Try Pd(0) precatalyst (e.g., G3/G4) B1->B2 Yes B3 Is ligand appropriate for secondary amines? B1->B3 No B4 Screen bulky ligands (e.g., XPhos, RuPhos) B3->B4 C2 Ensure fresh, dry base C1->C2 No C3 Solvent Choice: Toluene or Dioxane? C1->C3 Yes C4 Ensure solvent is anhydrous and degassed C3->C4 No C5 Temperature too low? C3->C5 Yes C6 Increase temperature (e.g., 80-110 °C) C5->C6 D2 Improve degassing technique D1->D2 No D3 Purity of starting materials? D1->D3 Yes D4 Purify amine and aryl iodide D3->D4 No D5 Aryl iodide inhibition? D3->D5 Yes D6 Try bidentate ligand or switch to aryl bromide D5->D6 G pd0 L-Pd(0) pd_oxidative L-Pd(II)(Ar)(I) pd0->pd_oxidative Oxidative Addition pd_amide L-Pd(II)(Ar)(NR₂) pd_oxidative->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product base_h Base-H⁺ pd_amide->base_h iodide_ion I⁻ pd_amide->iodide_ion aryl_iodide Ar-I aryl_iodide->pd0 amine HNR₂ amine->pd_oxidative base Base base->pd_oxidative

Sources

Side reactions of the morpholine moiety in "4-(4-Iodophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(4-Iodophenyl)morpholine. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and overcome common challenges related to the reactivity of the morpholine moiety, ensuring the integrity and success of your experiments.

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] However, its heteroatomic nature also introduces specific chemical liabilities that can lead to unexpected side reactions. This guide addresses these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during reactions involving this compound. We focus on the causality behind these issues and provide actionable protocols for mitigation.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is showing low conversion or stalling completely. What's the likely cause?

Answer:

This is a frequently encountered issue. The primary culprit is often the morpholine nitrogen itself. The lone pair of electrons on the nitrogen can coordinate to the palladium center, acting as a ligand. This coordination can lead to catalyst inhibition or the formation of inactive off-cycle complexes, effectively stalling the catalytic cycle.

Underlying Cause: Catalyst Inhibition

In reactions like the Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] The morpholine nitrogen of your substrate or product can compete with the desired amine nucleophile or the phosphine ligand for coordination sites on the palladium, disrupting this sequence. This is particularly problematic with less sterically hindered catalyst systems.

Troubleshooting & Mitigation Strategies:

  • Ligand Selection is Critical: The most effective solution is to use a palladium catalyst system with bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center that disfavors coordination by the less bulky morpholine nitrogen while promoting the crucial reductive elimination step.[5][6]

  • Optimize Base and Solvent: The choice of base can influence catalyst activity and substrate stability.[7] For sensitive substrates, switching from strong inorganic bases (like NaOtBu) to milder carbonate or phosphate bases may be beneficial.

  • Use a Pre-catalyst: Modern pre-catalysts are designed for high activity and stability, often outperforming catalysts generated in situ from sources like Pd₂(dba)₃.

Workflow: Troubleshooting a Stalled Cross-Coupling Reaction

Below is a logical workflow to diagnose and solve low conversion issues.

G Start Low Conversion Observed Check_Ligand Is the phosphine ligand bulky and electron-rich? (e.g., Buchwald ligands) Start->Check_Ligand Switch_Ligand Action: Switch to a ligand like XPhos, RuPhos, or BrettPhos. Check_Ligand->Switch_Ligand No Check_Catalyst Is an appropriate Pd pre-catalyst being used? Check_Ligand->Check_Catalyst Yes Switch_Ligand->Check_Catalyst Switch_Catalyst Action: Use a G3 or G4 Buchwald pre-catalyst. Check_Catalyst->Switch_Catalyst No Check_Conditions Are reaction conditions (temp, base) optimized? Check_Catalyst->Check_Conditions Yes Switch_Catalyst->Check_Conditions Screen_Conditions Action: Screen bases (e.g., K3PO4, Cs2CO3) and temperature range (80-110 °C). Check_Conditions->Screen_Conditions No Success Reaction Successful Check_Conditions->Success Yes Screen_Conditions->Success

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol employs a robust catalyst system designed to minimize inhibition by the morpholine moiety.[6][8]

  • Reaction Setup: To an oven-dried vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a bulky phosphine ligand like XPhos (0.02 equiv.), and a palladium pre-catalyst such as XPhos Pd G3 (0.01 equiv.).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with argon or nitrogen three times.

  • Add Base and Solvent: Add sodium tert-butoxide (NaOtBu) (1.4 equiv.) and anhydrous toluene.

  • Degassing: Sparge the mixture with argon for 10-15 minutes while stirring.

  • Reaction: Heat the mixture to 100-110 °C and monitor by LC-MS or TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

Question 2: I'm observing a significant byproduct with a mass corresponding to Phenylmorpholine (M-I+H). What is causing this hydrodehalogenation?

Answer:

The replacement of the iodine atom with hydrogen (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It typically arises from two main pathways: β-hydride elimination from a palladium-amide intermediate or protodeboronation of a boronic acid partner in Suzuki couplings.

Underlying Cause & Mitigation:

  • β-Hydride Elimination (Buchwald-Hartwig): This can occur if the palladium-amide intermediate has an available β-hydrogen. While not directly involving the morpholine ring, it's a competing pathway.

    • Solution: Using bulky ligands that accelerate reductive elimination can outcompete this side reaction.[4]

  • Protodeboronation (Suzuki): This is the hydrolysis of the boronic acid/ester coupling partner, replacing the boronic acid group with a hydrogen atom.[7] This depletes the nucleophile and leads to the formation of the hydrodehalogenated starting material as a byproduct.

    • Solution: Minimize water in the reaction. Use anhydrous solvents and consider bases like K₃PO₄ which are less hygroscopic. Using more stable boronic esters (e.g., pinacol esters) can also suppress this pathway.[7][9]

Question 3: My final product appears to be contaminated with an oxidized species (M+16). What is this and how can I prevent it?

Answer:

The most likely culprit for an M+16 impurity is the formation of a morpholine N-oxide. The nitrogen atom in the morpholine ring is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures or if trace oxidizing agents are present.

Underlying Cause: N-Oxidation

The lone pair on the morpholine nitrogen can be oxidized by various oxidants, including atmospheric oxygen, particularly when catalyzed by transition metals. While morpholine is generally more stable to metabolism than piperidine, N-oxidation is a known metabolic pathway which can be replicated under certain chemical conditions.[10][11]

Mitigation Strategies:

  • Maintain Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Purify Solvents and Reagents: Peroxides in solvents like THF or dioxane can be a source of oxidation. Use freshly purified or inhibitor-free solvents.

  • Avoid Excessive Heat: Higher temperatures can accelerate oxidation. Run the reaction at the lowest effective temperature.

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Side ReactionByproduct StructureExpected Mass Change (from this compound)
Hydrodehalogenation4-Phenylmorpholine-126 (Loss of I, Gain of H)
N-OxidationThis compound N-oxide+16 (Gain of O)
Oxidative Ring CleavageComplex mixture; e.g., 2-(2-aminoethoxy) acetate derivativesVaries, often involves fragmentation

Frequently Asked Questions (FAQs)

Q1: How does the morpholine ring influence the reactivity of the C-I bond in this compound?

The morpholine group is considered an activating, electron-donating group through the nitrogen lone pair's resonance with the phenyl ring. This increases the electron density on the aryl ring, which can slightly slow down the rate-limiting oxidative addition step in many cross-coupling reactions compared to electron-deficient aryl halides.[12] However, the C-I bond is sufficiently reactive that this effect is usually overcome by choosing an appropriate catalyst system.

Q2: Is the morpholine ring stable under typical acidic or basic conditions used during work-up and purification?

The morpholine ring is generally robust and stable to a wide range of acidic and basic conditions encountered in standard aqueous work-ups and chromatographic purification. The pKa of the morpholinium ion is around 8.4, making it a weak base.[11] It is stable to common hydrolytic conditions. However, exposure to very strong acids or bases at high temperatures for prolonged periods can lead to degradation or ring-opening.[13]

Q3: What are the known metabolic liabilities of the morpholine ring, and how can this knowledge guide my synthetic strategy?

Understanding metabolic pathways is crucial in drug design. The primary metabolic liabilities of the morpholine ring are:

  • Oxidative N-dealkylation: Cleavage of the N-aryl bond.[10][14]

  • Oxidation: Formation of N-oxides or oxidation of the carbons alpha to the nitrogen.[10][11]

  • Ring Opening: Cytochrome P450 enzymes can catalyze the cleavage of the C-N bond.[13]

This knowledge is valuable for a synthetic chemist because these metabolic pathways can often be mimicked by chemical reagents. For instance, the susceptibility to oxidative N-dealkylation suggests that reactions should be run under strictly anaerobic conditions to prevent similar byproduct formation.

Diagram: Potential Side Reaction Pathways

This diagram illustrates the main side reactions discussed.

G cluster_main This compound cluster_pathways Potential Side Reactions cluster_products Resulting Byproducts Start This compound Hydrodehalogenation Hydrodehalogenation (e.g., via Protodeboronation) Start->Hydrodehalogenation [Pd], H source NOxidation N-Oxidation Start->NOxidation [O] RingCleavage Oxidative Ring Cleavage (Harsh Conditions) Start->RingCleavage Strong Oxidant Product_Hydro 4-Phenylmorpholine Hydrodehalogenation->Product_Hydro Product_NOxide N-Oxide Derivative NOxidation->Product_NOxide Product_Cleaved Degradation Products RingCleavage->Product_Cleaved

Caption: Major side reaction pathways for the morpholine moiety.

References

  • BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Applied Microbiology and Biotechnology. [Link]

  • ScholarWorks@UARK. (n.d.). Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. Retrieved from [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • MDPI. (2024). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • OATD. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • PubMed. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected known reactions of morpholine, including those involving its putative radical. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OATD. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • NCBI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • ResearchGate. (n.d.). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • RSC Publishing. (2011). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of regioselective reactions involving 4-(4-Iodophenyl)morpholine. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, ensuring your experiments are built on a solid foundation of scientific integrity.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents two primary reactive sites: the carbon-iodine (C-I) bond, which is susceptible to a variety of cross-coupling reactions, and the C-H bonds on the phenyl ring, particularly those ortho to the morpholine group, which can be activated under specific conditions. The challenge lies in selectively targeting one site over the other to achieve the desired product. This guide will provide a comprehensive overview of strategies to control this regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the C-I position. However, achieving high yields and minimizing side reactions requires careful optimization.

Question 1: I am observing low conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the product. A breakdown at any of these steps can lead to low conversion.

  • Troubleshooting Steps:

    • Reagent and Catalyst Quality: Verify the purity of your this compound, boronic acid, and palladium catalyst. Ensure solvents are anhydrous and the base is of appropriate quality. Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is critical.[1]

    • Catalyst Loading and Temperature: Consider incrementally increasing the catalyst loading or the reaction temperature.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups can be highly effective.

    • Base and Solvent: The choice of base is critical for activating the boronic acid.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system (e.g., toluene/water, dioxane/water) must be appropriate for both the organic substrate and the inorganic base.

Parameter Recommendation for this compound Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong enough to activate the boronic acid without promoting significant side reactions.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems that dissolve both organic and inorganic reagents.

Question 2: I am seeing significant dehalogenation and homocoupling side products in my Heck reaction. How can I suppress these?

Side reactions like dehalogenation (replacement of iodine with hydrogen) and homocoupling of the starting materials can compete with the desired cross-coupling pathway.[1]

  • Causality: Dehalogenation is often promoted by the presence of water or other protic sources.[1] Homocoupling can be a sign of catalyst deactivation or an inappropriate ligand-to-metal ratio.[1]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize dehalogenation.

    • Optimize Base: The base in a Heck reaction is crucial for regenerating the active catalyst.[4] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. If homocoupling is an issue, switching to an inorganic base like NaOAc or K₂CO₃ can sometimes be beneficial.

    • Ligand and Additives: The choice of ligand can influence the relative rates of the desired reaction and side reactions. For aryl iodides, triphenylphosphine (PPh₃) is a common ligand.[5] The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes improve yields and reduce side products.

Question 3: What are the key considerations for a successful Sonogashira coupling with this compound?

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a powerful tool for C-C bond formation.[6]

  • Causality: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.

  • Best Practices:

    • Catalyst System: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI.[7]

    • Base and Solvent: An amine base, often triethylamine or diisopropylamine, is typically used as both the base and the solvent.[7]

    • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 4: How can I achieve a successful Buchwald-Hartwig amination with a secondary amine like morpholine itself?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8]

  • Causality: The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired aryl amine.[8]

  • Key Considerations:

    • Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands are generally required.[8] For coupling with a secondary amine like morpholine, ligands such as BINAP or DPPF have proven effective.[8]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.

    • Reaction Conditions: The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures.

Part 2: Controlling Regioselectivity - C-I vs. C-H Functionalization

A key challenge when working with this compound is directing the reaction to either the C-I bond or a C-H bond on the aromatic ring.

Question 5: How can I favor C-H activation at the position ortho to the morpholine group over cross-coupling at the C-I bond?

Achieving ortho-C-H activation in the presence of a reactive C-I bond requires careful selection of reaction conditions to favor a directed metalation pathway.

  • Causality: The morpholine group can act as a directed metalation group (DMG).[9][10] The lone pair of electrons on the nitrogen atom can coordinate to a metal, directing a base to deprotonate a nearby ortho C-H bond.[10][11][12][13] This forms an organometallic intermediate that can then react with an electrophile.

  • Experimental Protocol: Directed ortho-Metalation (DoM)

    • Reagents and Conditions:

      • Substrate: this compound

      • Base: A strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

      • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O).

      • Temperature: Low temperatures (typically -78 °C) are crucial to prevent side reactions.

      • Electrophile: A wide range of electrophiles can be used, such as aldehydes, ketones, CO₂, or alkyl halides.

    • Step-by-Step Methodology: a. Dissolve this compound in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add the organolithium base and stir for a specified time to allow for complete metalation. d. Add the desired electrophile and allow the reaction to warm to room temperature. e. Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). f. Extract the product and purify by standard methods.

Visualizing Reaction Pathways

Decision Workflow for Regioselective Functionalization

G start Starting Material: This compound desired_product Desired Product? start->desired_product ci_functionalization C-I Bond Functionalization desired_product->ci_functionalization Functionalize at Iodine ch_functionalization ortho-C-H Bond Functionalization desired_product->ch_functionalization Functionalize at ortho C-H cross_coupling Palladium-Catalyzed Cross-Coupling ci_functionalization->cross_coupling dom Directed ortho-Metalation (DoM) ch_functionalization->dom suzuki Suzuki cross_coupling->suzuki heck Heck cross_coupling->heck sonogashira Sonogashira cross_coupling->sonogashira buchwald Buchwald-Hartwig cross_coupling->buchwald organolithium Use Strong Organolithium Base (e.g., n-BuLi) at low temp. dom->organolithium electrophile Quench with Electrophile organolithium->electrophile

Caption: Decision tree for selecting the appropriate reaction pathway.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_trans_intermediate R-Pd(II)-R' L_n transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). Semantic Scholar.
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia.
  • Neufeldt, S. R., & Sanford, M. S. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 56(2), 173–185.
  • Bergman, J., & Venemalm, L. (2001). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry, 66(21), 7173–7176.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions and More. (n.d.). ResearchGate.
  • Directed ortho metalation. (2023, September 10). In Wikipedia.
  • Directed (ortho) Metallation. (n.d.).
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.
  • Directed Ortho Metalation. (2015, January 13). Chem-Station.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Yamada, K., et al. (2018). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Yitamben, E. N., et al. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 119(31), 17744–17750.
  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Reddit. (2025, May 20). Help with Ullmann Coupling. r/Chempros.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449–7476.
  • Bakos, J., & Török, B. (2018). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • D'Amato, E. M., et al. (2020). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 25(21), 5121.
  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Wang, D. H., et al. (2014). Conformation-Induced Remote meta-C–H Activation of Amines.
  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Patil, N. T., et al. (2025). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. Organic Letters, 27(10), 2364–2370.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylmorpholine. PubChem.
  • Al-Zoubi, R. M., & Marion, O. (2010). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 8(19), 4349–4352.
  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. The Journal of organic chemistry, 79(11), 4793–4798.
  • Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 15(16), 2824–2863.
  • ChemSynthesis. (2025, May 20). 4-phenylmorpholine.
  • Al-Zoubi, R. M., & Marion, O. (2010). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 8(19), 4349–4352.
  • Gouterman, M., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 15(07n08), 643–655.
  • Li, H., et al. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655–657.
  • Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3169.
  • OpenChemHub. (2024, January 28).
  • Al-Masoudi, N. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Shvets, E., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

Sources

Technical Support Center: LC-MS Reaction Monitoring for 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 4-(4-Iodophenyl)morpholine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmacologically active agents, understanding the nuances of its analysis is critical for timely and successful project execution.[1][2][3]

This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into common challenges. We will explore the "why" behind analytical issues and offer robust, self-validating troubleshooting strategies to ensure data integrity and confidence in your results.

Compound Quick Reference: this compound

Before delving into troubleshooting, let's establish the fundamental properties of our target molecule. Accurate mass information is the cornerstone of any MS-based analysis.

PropertyValueSource
Chemical Formula C₁₀H₁₂INO[4][5]
Molecular Weight 289.11 g/mol [4][5]
Monoisotopic Mass 289.0015 g/mol N/A
Expected [M+H]⁺ (Protonated Ion) m/z 289.9 Calculated
Physical Form Solid[4]
Melting Point 114-118 °C (lit.)[4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the LC-MS analysis of reactions involving this compound.

Q1: I'm not seeing my starting material or product peak, or the signal is extremely weak. What's wrong?

This is a frequent and frustrating issue. The absence of a signal can stem from several factors, ranging from incorrect instrument settings to complex matrix effects. Let's break down the diagnostic process.

Causality & Explanation:

Your analyte must be successfully separated chromatographically, ionized efficiently in the MS source, and transmitted to the detector. A failure at any of these stages will result in a poor or absent signal. The basic nitrogen in the morpholine ring makes this compound an excellent candidate for positive mode electrospray ionization (ESI), while the iodophenyl group introduces its own set of considerations.[3]

Troubleshooting Workflow:

Use the following decision tree to systematically diagnose the problem.

G start No / Weak Signal for This compound q1 Is MS in Positive Ion Mode (ESI+)? start->q1 fix1 Action: Switch to ESI+. The morpholine nitrogen is basic and ionizes efficiently via protonation. q1->fix1 No q2 Is In-Source Fragmentation (ISF) Occurring? q1->q2 Yes yes1 Yes no1 No fix2 Action: Reduce source energy. Lower Declustering Potential / Fragmentor Voltage. Check for fragment ions (e.g., m/z 162 for loss of iodine). q2->fix2 Yes q3 Is Ion Suppression Suspected? q2->q3 No yes2 Yes no2 No fix3 Action: Improve Chromatography to separate from interfering matrix. Dilute the sample. Check for high salt content (e.g., from quenching). q3->fix3 Yes end Consult Instrument Specialist. Check for hardware issues (e.g., clogged capillary, detector failure). q3->end No yes3 Yes no3 No

Caption: Troubleshooting workflow for absent or weak analyte signal.

Deep Dive: In-Source Fragmentation (ISF)

ISF, also known as in-source Collision-Induced Dissociation (CID), happens when molecules fragment in the ion source before they are analyzed.[6][7] For this compound, the Carbon-Iodine bond is the most likely point of cleavage under energetic source conditions.

  • Symptom: You see a much weaker than expected signal at m/z 289.9, but a surprisingly strong signal at m/z ~162.1.

  • Mechanism: The protonated molecule ([C₁₀H₁₂INO + H]⁺) fragments, losing neutral iodine iodide (HI) or undergoing other fragmentation pathways, leaving behind a [C₁₀H₁₃NO]⁺ fragment (4-phenylmorpholine cation) with an m/z of 162.1.

  • Solution: Systematically reduce the declustering potential (or fragmentor voltage) in your instrument settings.[6] This lowers the energy of collisions in the source, preserving the parent ion.

Deep Dive: Ion Suppression

Ion suppression is a matrix effect where co-eluting compounds from the reaction mixture (e.g., salts, catalysts, non-volatile reagents) compete with your analyte for ionization, reducing its signal intensity.[8][9][10] This is a very common problem in reaction monitoring.

  • Symptom: The signal for your analyte is strong when injected as a clean standard but weak or non-existent when analyzing a sample from the reaction mixture, even at the same concentration.

  • Diagnosis: The gold standard for diagnosing ion suppression is a post-column infusion experiment. However, a simpler method is to dilute the sample. If the signal-to-noise ratio improves upon dilution (e.g., a 1:10 dilution gives more than 1/10th the original signal), ion suppression is highly likely.

  • Solution:

    • Improve Chromatography: Modify your gradient to better separate your analyte from the bulk of the reaction matrix.

    • Sample Dilution: Dilute the reaction aliquot significantly in the mobile phase.

    • Sample Cleanup: If possible, perform a simple Solid-Phase Extraction (SPE) or liquid-liquid extraction on the aliquot before injection.

Q2: My mass spectrum shows multiple peaks around my expected mass. What are they?

A "clean" spectrum is rare in reaction monitoring. Understanding common adducts and isotopic patterns is key to correct interpretation.

Causality & Explanation:

During the ESI process, your analyte molecule can associate with various ions present in the mobile phase or from the sample matrix, forming "adducts."[11] Additionally, the natural abundance of isotopes for elements in your molecule will produce a characteristic pattern in the mass spectrum.

Common Adducts for [M = C₁₀H₁₂INO]
Adduct TypeFormulaExpected m/zCommon Source
Protonated [M+H]⁺289.9Acidic mobile phase (Formic acid)
Sodiated [M+Na]⁺311.9Glassware, reagents, buffers
Ammoniated [M+NH₄]⁺306.9Ammonium formate/acetate buffer
Acetonitrile Adduct [M+ACN+H]⁺331.0Acetonitrile mobile phase
Potassiated [M+K]⁺327.9Glassware, reagents
  • Pro Tip: If you see a prominent sodium adduct ([M+Na]⁺), it can sometimes be more stable and provide a better signal than the protonated molecule. Consider using it for quantification if it is consistent.

Isotopic Signature of Iodine

Iodine is monoisotopic (¹²⁷I), so you will not see the characteristic halogen patterns associated with chlorine (M, M+2) or bromine (M, M+2).[12][13] However, you will still see a small M+1 peak (~11%) due to the natural abundance of ¹³C in the ten carbon atoms of the molecule. Misinterpreting this as an impurity is a common mistake for beginners.

Q3: My chromatographic peak shape is poor (tailing or splitting). How can I fix it?

Poor chromatography compromises both detection and quantification. For a basic compound like this compound, peak tailing is a frequent challenge.

Causality & Explanation:

The basic nitrogen on the morpholine ring can engage in secondary ionic interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak.

G cluster_0 Mechanism of Peak Tailing Analyte Basic Analyte (R₃N) Protonated (R₃NH⁺) Interaction Ionic Interaction (Causes Tailing) Analyte:f1->Interaction Column Silica Surface Acidic Silanol (Si-OH) Deprotonated (Si-O⁻) Interaction->Column:f2

Caption: Interaction of basic analyte with column silanols.

Solutions & Protocols:
  • Use a Buffered Mobile Phase: This is the most effective solution.

    • Protocol: Add a small amount of acid to your mobile phase. A standard starting point is 0.1% formic acid in both water (Solvent A) and acetonitrile/methanol (Solvent B). The acid protonates the morpholine nitrogen to form a consistent cation ([M+H]⁺) and, more importantly, it protonates the silanol groups on the column surface, minimizing the secondary ionic interactions.[14]

  • Lower Sample Concentration: Injecting too much sample can overload the column, leading to fronting or tailing. Prepare a 1:10 and 1:100 dilution of your sample to see if the peak shape improves.

  • Use a Modern Column: Employ a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) that is more resistant to secondary interactions with basic compounds.

Q4: How do I prepare my reaction sample for reliable analysis?

Consistent sample preparation is crucial for obtaining reproducible data to accurately track your reaction's progress.

Experimental Protocol: Reaction Aliquot Preparation

This protocol is designed to stop the reaction and prepare a sample suitable for direct LC-MS injection.

  • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture using a syringe. Immediately dispense it into a vial containing a larger volume (e.g., 1.0 mL) of a suitable solvent, such as acetonitrile or methanol.

    • Expertise: This immediate and significant dilution effectively quenches the reaction by lowering the concentration of reactants and catalyst.

  • Ensure Solubility: Vortex the vial thoroughly to ensure the quenched sample is fully dissolved. If solids are present, you may need to centrifuge the sample and analyze the supernatant.

  • Serial Dilution: Perform a further serial dilution if necessary. A common final concentration for LC-MS analysis is in the low µg/mL to high ng/mL range.[15] A typical second dilution would be taking 10 µL of the quenched solution and diluting it into another 1.0 mL of solvent.

    • Trustworthiness: This two-step dilution process minimizes errors and ensures the final concentration is within the linear dynamic range of the mass spectrometer.

  • Transfer to LC Vial: Transfer the final diluted solution to an appropriate autosampler vial for analysis.

By following these troubleshooting guides and protocols, researchers can overcome the common LC-MS challenges associated with monitoring reactions of this compound, leading to more accurate and reliable scientific outcomes.

References
  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Van De Steene, J., & Lambert, W. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • AMS BIOPHARMA. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Providion Group. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. Available from: [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Available from: [Link]

  • Annunziata, F., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Available from: [Link]

  • Annunziata, F., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1228-1253. Available from: [Link]

  • Intertek. LC-MS Method Development. Available from: [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available from: [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. Available from: [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available from: [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available from: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • Element Lab Solutions. LC-MS Troubleshooting. Available from: [Link]

  • Al-Qaim, F. F., et al. (2026). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI. Available from: [Link]

  • Nitturi, S. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available from: [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Available from: [Link]

  • PubChem. Chemical Label for this compound. Available from: [Link]

  • Wang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. Available from: [Link]

  • ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available from: [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • He, Z., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(15), 4987. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Nguyen, T. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 235-242. Available from: [Link]

  • PubChem. 4-Phenylmorpholine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Bálint, E., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(11), 3183. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Available from: [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9301072. Available from: [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations, 8(11), 213. Available from: [Link]

  • di Masi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 14(3), 220. Available from: [Link]

Sources

Technical Support Center: Strategies for Catalyst Loading Reduction in 4-(4-Iodophenyl)morpholine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of reducing catalyst loading in palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-(4-Iodophenyl)morpholine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to design more efficient, cost-effective, and sustainable synthetic routes.

General FAQs: Core Principles of Efficient Catalysis

This section addresses fundamental questions about catalyst efficiency that apply across different reaction types.

Q1: Why is reducing palladium catalyst loading a primary goal in pharmaceutical and process chemistry?

A: Reducing palladium loading is critical for several reasons. Firstly, palladium is a precious and expensive metal, and minimizing its use directly lowers the cost of synthesizing active pharmaceutical ingredients (APIs).[1][2] Secondly, regulatory bodies like the FDA impose strict limits on residual palladium in final drug products due to potential toxicity.[3] Lower initial loading simplifies purification, reducing the need for costly and sometimes product-lossy remediation steps like metal scavenging or specialized chromatography.[3][4][5] Finally, it aligns with the principles of green chemistry by minimizing metal waste.[6]

Q2: What are the most critical parameters I should investigate to lower catalyst loading for my this compound coupling?

A: The efficiency of a palladium-catalyzed cross-coupling reaction is a multifactorial issue. The most impactful parameters to screen are:

  • Ligand Selection: This is often the most crucial factor. The ligand stabilizes the active palladium center, prevents decomposition, and accelerates key steps in the catalytic cycle.[7][8][9]

  • Base Selection: The choice of base and its properties (strength, solubility) are critical, particularly for the transmetalation step in Suzuki couplings or the deprotonation step in Buchwald-Hartwig aminations.[10][11][12][13]

  • Solvent System: The solvent must solubilize all components and can influence catalyst stability and reactivity.

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. Finding the optimal balance is key.[14]

  • Palladium Source (Precatalyst vs. in-situ generation): Using well-defined palladium(II) precatalysts can lead to more consistent and efficient generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][15][16]

Q3: What are Turnover Number (TON) and Turnover Frequency (TOF), and how do they relate to catalyst loading?

A: These are key metrics for catalyst performance:

  • Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes inactive (TON = moles of product / moles of catalyst). A higher TON directly corresponds to a lower required catalyst loading for a complete reaction.

  • Turnover Frequency (TOF): Is the turnover number per unit of time (TOF = TON / time). It is a measure of the catalyst's speed. A high TOF is desirable for achieving reasonable reaction times at low catalyst loadings.[17]

Your goal is to maximize both TON and TOF. For instance, a ligand that provides excellent catalyst stability will lead to a higher TON, allowing you to decrease the initial mol% of palladium.[8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Here’s how to troubleshoot high catalyst demand when coupling this compound with boronic acids or esters.

Q1: My Suzuki-Miyaura reaction requires >1 mol% of palladium to reach full conversion. Which ligands should I screen to improve efficiency?

A: High catalyst loading in this context is almost always a symptom of an inefficient or unstable catalytic system. The reactivity of the C-I bond in this compound is high, so the bottleneck is often not the oxidative addition step. The solution typically lies in ligand selection.

Recommendation: Move away from simple phosphine ligands like PPh₃ and screen modern, sterically bulky, electron-rich ligands. These ligands excel at promoting the rate-limiting transmetalation and reductive elimination steps while stabilizing the monoligated Pd(0) active species, preventing aggregation into inactive palladium black.[9]

Ligand ClassExamplesKey Advantages for Low Loading
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, t-butylBrettPhosExtremely bulky and electron-rich; excellent for stabilizing Pd(0) and accelerating reductive elimination.[8][9] Often considered the gold standard for high TON/TOF.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type precatalystsStrong σ-donors that form very stable Pd-NHC complexes.[18][19] This stability prevents catalyst decomposition, allowing for lower loadings, even at high temperatures.[20][21][22]

Actionable Step: Perform a parallel screen with a panel of ligands (e.g., XPhos, SPhos, and an NHC-based precatalyst like PEPPSI-IPr) at a significantly lower catalyst loading (e.g., 0.1 mol%) to identify the most active system.

Q2: I'm observing significant formation of palladium black, especially at higher temperatures. How can I prevent this catalyst decomposition?

A: The formation of palladium black is the visual evidence of catalyst death. It occurs when the active, soluble Pd(0)L species aggregate into inactive, insoluble palladium clusters.[23][24] This is a primary driver for needing high initial catalyst loadings.

Causality & Solutions:

  • Insufficient Ligand Steric Bulk: The ligand's job is to act as a "bumper" to keep the Pd(0) centers apart. If the ligand is too small, aggregation is favorable.

    • Solution: Use one of the bulky biarylphosphine or NHC ligands mentioned in the table above.[9][19]

  • Incorrect Palladium-to-Ligand Ratio: An improper ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.

    • Solution: For in-situ catalyst generation from a Pd(II) source like Pd(OAc)₂, a Pd:Ligand ratio of 1:2 is a common starting point. For bulky monodentate ligands, a 1:1 ratio is often optimal as the active species is Pd(0)L. Using a well-defined precatalyst (e.g., XPhos Pd G3) eliminates this variable as the ratio is pre-set to 1:1.[11]

  • Inefficient Pd(II) -> Pd(0) Reduction: Slow or incomplete formation of the active Pd(0) catalyst can lead to side reactions and decomposition.

    • Solution: Using modern precatalysts ensures rapid and clean generation of the active species upon exposure to the base.[15][16]

Diagram: Troubleshooting Catalyst Decomposition

G start High Catalyst Loading & Pd Black Observed q1 What is your ligand? start->q1 suboptimal_ligand Simple Ligand (e.g., PPh₃) q1->suboptimal_ligand Sub-optimal optimal_ligand Bulky Ligand (e.g., XPhos, NHC) q1->optimal_ligand Optimal action1 Action: Screen bulky biarylphosphine and NHC ligands. suboptimal_ligand->action1 q2 What is your Pd source? optimal_ligand->q2 action1->q2 insitu In-situ generation (e.g., Pd(OAc)₂) q2->insitu precatalyst Well-defined Precatalyst (e.g., XPhos Pd G3) q2->precatalyst action2 Action: Optimize Pd:Ligand ratio (start at 1:2). Consider switching to a precatalyst for consistency. insitu->action2 end Lower Catalyst Loading Achieved precatalyst->end Often the most robust solution action2->end

Caption: A decision tree for troubleshooting high catalyst loading.

Q3: Can my choice of base significantly impact the required catalyst loading?

A: Yes, profoundly. An inappropriate base can slow the transmetalation step, which is often rate-limiting. A sluggish catalytic cycle means the palladium catalyst spends more time in solution, increasing the probability of deactivation.[10]

Key Considerations for Base Selection:

  • Solubility: The base must have some solubility in the reaction medium to be effective. This is why aqueous solutions of inorganic bases are often used in solvents like dioxane or toluene.

  • Strength (pKa): The base must be strong enough to facilitate the formation of the active boronate species.

  • Particle Size: For solid inorganic bases, a smaller particle size (larger surface area) can sometimes improve reaction rates.

Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings due to its high activity. Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal one for your specific boronic acid partner.

Troubleshooting Guide: Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is unparalleled. Here's how to optimize it for low catalyst usage with this compound.

Q1: My Buchwald-Hartwig amination is incomplete at low catalyst loadings (<2 mol%). What are the primary optimization levers?

A: Similar to the Suzuki coupling, ligand choice and the use of precatalysts are paramount. However, the nature of the base is also critically important and often differs from what is optimal in Suzuki reactions.

Recommendations:

  • Use a Palladium Precatalyst: Modern Buchwald-Hartwig precatalysts (often denoted G2, G3, G4) are designed for high efficiency and rapid generation of the active Pd(0)L species.[11] They are generally superior to in-situ methods for achieving low catalyst loadings.

  • Select an Appropriate Ligand: While biarylphosphine ligands are the standard, the specific choice can matter. For coupling with morpholine (a secondary cyclic amine), ligands like BINAP or Josiphos are historically effective.[14]

  • Optimize the Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base.[11] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalytic system (i.e., a better ligand/precatalyst).[11]

Q2: I've heard that the iodide anion can inhibit Buchwald-Hartwig reactions. Is this a concern with this compound?

A: Yes, this is a valid and often overlooked issue. While the C-I bond is highly reactive towards oxidative addition, the iodide anion (I⁻) generated during the reaction can act as a catalyst poison.[11] It can coordinate strongly to the palladium center, forming off-cycle, inactive complexes, which can halt catalysis.

Troubleshooting Strategies:

  • Use a Highly Active Catalyst System: A very fast and efficient catalyst can complete the reaction before significant inhibition by iodide occurs. This again points to the use of modern, bulky ligands and precatalysts.

  • Consider Additives (Advanced): In some challenging cases, silver salts (e.g., Ag₃PO₄) have been used as halide scavengers, but this adds cost and complexity. This is typically a last resort.

  • Switch to the Aryl Bromide or Triflate: If feasible, switching the starting material from this compound to the corresponding bromide or triflate analogue can circumvent the iodide inhibition problem entirely, often allowing for much lower catalyst loadings.

Experimental Protocol: Ligand/Base Screening for a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identify the optimal conditions for reducing catalyst loading in the coupling of this compound with a generic arylboronic acid.

Objective: To determine the most effective ligand and base combination that provides >95% conversion at ≤ 0.5 mol% catalyst loading.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligands for screening: XPhos, SPhos

  • Bases for screening: K₃PO₄, K₂CO₃

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere reaction vials (e.g., microwave vials with stir bars)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup (Array of Vials) cluster_analysis Analysis prep1 Weigh Substrates: This compound (1.0 eq) Arylboronic acid (1.2 eq) setup1 Dispense Substrates into Vials prep1->setup1 prep2 Prepare Stock Solutions: Pd(OAc)₂ in Dioxane Ligands in Dioxane Bases in Water setup2 Add Pd/Ligand Solutions (Target: 0.5 mol% Pd, 1:2 Pd:L ratio) prep2->setup2 setup1->setup2 setup3 Add Base Solution (3.0 eq) setup2->setup3 setup4 Seal, Purge with Argon, Heat to 100 °C setup3->setup4 analysis1 Take Aliquots at Time Points (e.g., 1h, 4h, 12h) setup4->analysis1 analysis2 Analyze by LC-MS or GC-MS to Determine % Conversion analysis1->analysis2 analysis3 Identify Optimal Ligand/Base Combination analysis2->analysis3

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)morpholine. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the common challenge of steric hindrance in cross-coupling reactions involving this versatile reagent. The bulky nature of the morpholine substituent can significantly impact reaction kinetics and yields, necessitating carefully optimized protocols.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab.

Table of Contents

  • Understanding the Challenge: Why is Steric Hindrance an Issue?

  • Frequently Asked Questions (FAQs)

    • My Suzuki-Miyaura coupling with this compound is failing. What's the likely cause?

    • How do I choose the right palladium catalyst and ligand for a sterically hindered Buchwald-Hartwig amination?

    • Are there alternatives to phosphine ligands for overcoming steric hindrance?

    • My Sonogashira coupling is sluggish. How can I improve the reaction rate?

    • Can reaction conditions be modified to mitigate steric effects in a Heck reaction?

  • Troubleshooting Guides & Optimized Protocols

    • Protocol 1: Optimized Suzuki-Miyaura Coupling for Tetra-ortho-substituted Biaryls.

    • Protocol 2: High-Yield Buchwald-Hartwig Amination with Bulky Amines.

  • Visual Guides: Reaction Mechanisms & Workflows

  • References

Understanding the Challenge: Why is Steric Hindrance an Issue?

The morpholine group attached to the phenyl ring in this compound is not exceptionally large in itself. However, when this substrate is coupled with another sterically demanding partner (e.g., an ortho-substituted boronic acid or a bulky amine), the cumulative steric bulk around the reactive center can significantly impede key steps in the catalytic cycle of many cross-coupling reactions.

The primary steps affected are:

  • Oxidative Addition: The initial approach and insertion of the palladium catalyst into the carbon-iodine bond can be slowed down. However, with aryl iodides, this step is generally fast.[1][2]

  • Transmetalation (in Suzuki, Stille, etc.): The transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center is often the rate-limiting step and is highly sensitive to steric crowding.[3][4]

  • Reductive Elimination: The final step, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released from the catalyst, can also be hindered by bulky substituents that prevent the necessary cis-orientation of the coupling partners on the metal center.

The goal of our optimization strategies is to select catalysts, ligands, and conditions that can accommodate this steric bulk and facilitate each of these crucial steps.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving low yields, especially with an ortho-substituted boronic acid. What's the most common cause?

A1: This is a classic case of steric hindrance impacting the transmetalation step. When both coupling partners have substituents ortho to the reaction site, the formation of the diorganopalladium intermediate becomes difficult.[3]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often too small to promote reductive elimination effectively and too large to easily accommodate two bulky groups. Switch to a bulkier, electron-rich "Buchwald-type" biaryl phosphine ligand. These ligands create a larger coordination sphere around the palladium, which promotes the reductive elimination step and can stabilize the coordinatively unsaturated species needed for oxidative addition.[5][6]

  • Catalyst Choice: Use a pre-formed Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species.[7]

  • Base and Solvent System: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dioxane or toluene with added water can be effective.[8]

Q2: How do I choose the right palladium catalyst and ligand for a sterically hindered Buchwald-Hartwig amination with this compound and a bulky secondary amine?

A2: The Buchwald-Hartwig amination is also highly sensitive to steric effects.[9][10] The key is to use a catalyst system that promotes both the oxidative addition and the C-N reductive elimination.

Key Considerations:

  • Bulky, Electron-Rich Ligands: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. Ligands like Josiphos, or Buchwald's SPhos and XPhos are designed to handle sterically demanding substrates.[9] They increase the electron density on the palladium, which facilitates the oxidative addition and subsequent reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are an excellent alternative to phosphine ligands. They are strong sigma-donors and can be even more effective in promoting the reaction of challenging substrates. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a common choice.[11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9]

Q3: Are there alternatives to phosphine ligands for overcoming steric hindrance?

A3: Yes. While phosphines are the most common, N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives, particularly for sterically challenging couplings.

Ligand TypeAdvantages for Steric HindranceCommon Examples
Biaryl Phosphines Bulky, electron-rich, promote reductive elimination.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stable, highly active.IPr, IMes, PEPPSI-type catalysts

NHC ligands form very stable bonds with the palladium center and their steric and electronic properties can be finely tuned.[11]

Q4: My Sonogashira coupling of this compound with a terminal alkyne is sluggish. How can I improve the reaction rate?

A4: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[1][12] While generally robust, steric hindrance can slow the reaction.

Optimization Strategies:

  • Ligand Effects: The use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the overall catalytic cycle.[12]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like alkyne homocoupling. Copper-free Sonogashira protocols often employ a stronger base (e.g., Cs₂CO₃ or a bulky amine base like diisopropylethylamine) and can be more effective for hindered substrates.[13][14]

  • Temperature: Gently increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates. Microwave-assisted heating can dramatically reduce reaction times.[2]

Q5: Can reaction conditions be modified to mitigate steric effects in a Heck reaction with this compound?

A5: Yes. The Heck reaction, which couples the aryl iodide with an alkene, is also influenced by sterics, particularly concerning the regioselectivity of the alkene insertion.[15][16][17]

Key Adjustments:

  • Phosphine-Free Catalysts: For some Heck reactions, phosphine-free palladium sources like Pd(OAc)₂ or palladacycles can be highly effective and may be less sensitive to certain steric interactions.[17][18]

  • Polar Aprotic Solvents: Solvents like DMF or NMP can help to stabilize the cationic intermediate in the Heck catalytic cycle and can improve reaction rates.

  • Base: The choice of base is important for regenerating the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like sodium carbonate are common. For hindered substrates, a slightly stronger base might be beneficial.[19]

Troubleshooting Guides & Optimized Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Tetra-ortho-substituted Biaryls

This protocol is designed for coupling this compound with a sterically demanding ortho-substituted boronic acid.

Materials:

  • This compound (1.0 eq)

  • Ortho-substituted arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene/H₂O (10:1 mixture, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene/H₂O mixture.

  • Purge the Schlenk flask with argon for 10 minutes.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High-Yield Buchwald-Hartwig Amination with a Bulky Secondary Amine

This protocol is optimized for the coupling of this compound with a sterically hindered secondary amine.

Materials:

  • This compound (1.0 eq)

  • Bulky secondary amine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried vial.

  • Add toluene, this compound, and the secondary amine.

  • Seal the vial and heat to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Visual Guides: Reaction Mechanisms & Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_0 A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-I) A->B This compound C Ar-Pd(II)-I(L2) B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'B(OH)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Cross-Coupling q1 Are you using a bulky ligand (e.g., Buchwald-type)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base appropriate for the sterically hindered substrate? a1_yes->q2 sol1 Switch to a bulky, electron-rich phosphine or NHC ligand. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized temperature and time? a2_yes->q3 sol2 Consider a weaker base for Suzuki (K3PO4) or stronger for Buchwald (NaOtBu). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Re-evaluate substrate purity and reaction setup. a3_yes->end_node sol3 Increase temperature incrementally. Consider microwave heating. a3_no->sol3

Sources

Validation & Comparative

Comparative Analysis of 4-(4-Iodophenyl)morpholine in Different Cross-Coupling Reactions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

We will explore the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a blend of mechanistic insights, comparative experimental data, and detailed protocols. This document is designed to be a practical resource, enabling you to make informed decisions in your synthetic strategies.

The Central Player: 4-(4-Iodophenyl)morpholine

The reactivity of this compound is primarily governed by the carbon-iodine (C-I) bond. The relative weakness and high polarizability of the C-I bond make it an excellent substrate for oxidative addition to low-valent transition metal catalysts, the crucial first step in most cross-coupling catalytic cycles. The morpholine ring, while primarily influencing the overall physicochemical properties of the molecule, can also exert subtle electronic effects on the phenyl ring, thereby modulating its reactivity.

PropertyValue
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol [1]
Appearance Solid[1]
Melting Point 114-118 °C
CAS Number 87350-77-4[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[2] This reaction is exceptionally well-suited for the arylation of this compound.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three elementary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.[3]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Comparative Experimental Data
Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃Toluene/H₂O80-100>90
4-Methoxyphenylboronic acidPdCl₂(dppf) (1-3)-K₃PO₄Dioxane100~95
Thiophene-2-boronic acidPd₂(dba)₃ (1) / SPhos (2)SPhosK₂CO₃Toluene110~90
Detailed Experimental Protocol
  • To a flame-dried flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system.

  • Add the palladium catalyst and ligand (if required).

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to substituted alkenes.[4] This reaction is particularly useful for synthesizing styrene derivatives from this compound.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Insertion of Pd(0) into the C-I bond.

  • Migratory Insertion: The alkene coordinates to the palladium center and inserts into the aryl-palladium bond.[5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.[5]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[5]

Caption: Catalytic cycle of the Heck reaction.

Comparative Experimental Data
Alkene PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1-2)PPh₃Et₃NDMF100-120>85
StyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMA120~80
AcrylonitrilePd₂(dba)₃ (1) / P(o-tol)₃ (2)P(o-tol)₃K₂CO₃NMP110~88
Detailed Experimental Protocol
  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (1.5-2.0 equiv.) in a reaction vessel.

  • Add the palladium catalyst and ligand under an inert atmosphere.

  • Add the degassed solvent.

  • Heat the reaction to the required temperature until completion (monitored by TLC/LC-MS).

  • Cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[6][7][8] This reaction is co-catalyzed by palladium and copper.[6][7][8]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with oxidative addition of the aryl iodide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[6]

Reductive elimination from the resulting palladium complex yields the arylalkyne product.

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl_Iodide This compound Solvent Solvent (e.g., THF, DMF) Aryl_Iodide->Solvent Alkyne Terminal Alkyne Alkyne->Solvent Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Solvent Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Solvent Base Amine Base (e.g., Et₃N) Base->Solvent Temperature Room Temp. to 80 °C Solvent->Temperature Filtration Filtration of Amine Salts Temperature->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 4-(4-Alkynylphenyl)morpholine Purification->Product

Caption: General workflow for a Sonogashira coupling reaction.

Comparative Experimental Data
Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT-50>90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene60~90
1-HexynePdCl₂(dppf) (1.5)CuI (3)Cs₂CO₃DMF80~85
Detailed Experimental Protocol
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[9] It allows for the coupling of aryl halides with a wide range of amines.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed via:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Experimental Data
Amine PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (1)BINAPNaOtBuToluene100>90
PiperidinePd(OAc)₂ (2)XantphosK₃PO₄Dioxane110~85
BenzylaminePd₂(dba)₃ (0.5)RuPhosLHMDSTHF70~95
Detailed Experimental Protocol
  • In a glovebox, charge a Schlenk tube with the base, palladium catalyst, and ligand.

  • Add this compound and the amine coupling partner.

  • Remove the tube from the glovebox, add the anhydrous solvent, and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature and monitor its progress.

  • After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly adaptable and reactive substrate for a multitude of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions all demonstrate high efficacy in functionalizing this core structure, paving the way for the synthesis of a diverse array of complex molecules. The success of these transformations is intricately linked to the judicious selection of reaction parameters, including the catalyst, ligand, base, and solvent. This guide offers a solid foundation and practical starting points for chemists to leverage the full potential of this compound in their synthetic endeavors, ultimately accelerating innovation in drug discovery and materials science.

References

  • Buchwald, S. L.; Hartwig, J. F. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58(33), 11220-11245.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107(3), 874–922.
  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345-390.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457–2483.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653(1-2), 46-49.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(29), 6722-6737.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57(35), 7449-7476.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31(12), 805–818.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Validating the Biological Activity of 4-(4-Iodophenyl)morpholine Derivatives: A Comparative Guide to PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. The 4-(4-Iodophenyl)morpholine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides a comprehensive, in-depth framework for validating the biological activity of its derivatives, with a specific focus on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow designed to build a robust data package, enabling objective comparison against alternative therapeutic strategies. We will delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating dataset.

The Comparative Landscape: PI3K Inhibitors

The PI3K family of lipid kinases represents a well-established therapeutic target in oncology.[1] When evaluating novel this compound derivatives, it is crucial to benchmark their performance against existing classes of PI3K inhibitors:

  • Pan-PI3K Inhibitors: These compounds inhibit multiple Class I PI3K isoforms (α, β, δ, γ). While potent, they can be associated with off-target effects.

  • Isoform-Selective Inhibitors: Designed to target a specific PI3K isoform, these agents may offer an improved therapeutic window.[2] For instance, inhibitors targeting the p110α isoform are of great interest due to the frequent mutation of its encoding gene, PIK3CA, in various cancers.[3][4]

  • Dual PI3K/mTOR Inhibitors: These compounds inhibit both PI3K and the downstream mammalian Target of Rapamycin (mTOR), providing a more comprehensive blockade of the pathway.[5][6]

Our validation strategy will therefore focus on determining not only the potency of our novel derivatives but also their selectivity and mechanism of action in comparison to these established classes.

A Two-Pillar Validation Workflow

We propose a two-pillar approach to characterize the biological activity of novel this compound derivatives. The first pillar establishes the compound's effect on cellular viability, while the second provides mechanistic proof of on-target activity.

G cluster_0 Pillar 1: Phenotypic Screening cluster_1 Pillar 2: Mechanistic Validation P1_Start Dose-Response Cell Viability Assay P1_Data Calculate IC50 / GI50 Values P1_Start->P1_Data Measure metabolic activity or ATP levels Comparison Comparative Analysis vs. Known PI3K Inhibitors P1_Data->Comparison P2_Start Western Blot Analysis of PI3K Signaling Pathway P2_Data Quantify Phospho-Akt Levels P2_Start->P2_Data Probe for p-Akt, Akt, and loading control P2_Data->Comparison Start Novel this compound Derivatives Start->P1_Start Start->P2_Start G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC2->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Compound This compound Derivative Compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Detailed Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Seed cells (e.g., MCF7) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of the this compound derivative (centered around the IC50 value) or a comparator for 1-2 hours. Subsequently, stimulate the pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes to induce robust Akt phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [7]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. [7][8]6. SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane. [8]7. Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. * Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]8. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system. [7]9. Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the stimulated vehicle control.

Data Presentation: Comparative Mechanism of Action

The results will clearly demonstrate whether the compound inhibits the PI3K pathway at concentrations consistent with its anti-proliferative effects.

TreatmentConc. (nM)p-Akt / Total Akt Ratio (Normalized)
Vehicle (Unstimulated)-0.1
Vehicle (Stimulated)-1.0
Derivative 1A 100Experimental
Derivative 1A 500Experimental
Comparator A 100Reference
Comparator A 500Reference

Conclusion: Building a Case for a Lead Candidate

By following this two-pillar validation framework, researchers can build a comprehensive and compelling data package for their novel this compound derivatives. The integration of phenotypic screening with mechanistic validation provides a self-validating system. A compound that demonstrates potent cell viability inhibition (Pillar 1) and a corresponding dose-dependent reduction in p-Akt levels (Pillar 2) is strongly positioned as an on-target PI3K pathway inhibitor.

This objective, data-driven comparison against known alternatives is the cornerstone of modern drug discovery. It allows for the confident identification of derivatives with superior potency, selectivity, or other desirable pharmacological properties, thereby justifying their advancement as lead candidates for further preclinical development.

References

  • Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. (2022). Vertex AI Search.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Structure of PI3K inhibitors | Download Scientific Diagram.
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC - PubMed Central.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors.
  • Cell Health Screening Assays for Drug Discovery.
  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed.
  • Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
  • Cell viability assays. Abcam.
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • This compound 97 87350-77-4. Sigma-Aldrich.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • 4-[(4-Iodophenyl)carbonyl]morpholine | 79271-22-0. Sigma-Aldrich.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
  • This compound 97 87350-77-4. Sigma-Aldrich.
  • This compound 97 87350-77-4. Sigma-Aldrich.
  • This compound 97 87350-77-4. Sigma-Aldrich.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110α inhibitors. Scilit.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

A Comparative Guide to 4-(4-Iodophenyl)morpholine Analogs: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of an iodine atom at the para-position of the phenyl ring creates the 4-(4-iodophenyl)morpholine moiety, a key pharmacophore that can significantly influence ligand-protein interactions and pharmacokinetic properties. This guide provides a comparative analysis of the synthesis and biological evaluation of this compound analogs, with a focus on their activity as inhibitors of Phosphoinositide 3-kinases (PI3Ks) and as ligands for the Sigma-1 receptor, two critical targets in oncology and neurodegenerative diseases, respectively.

The Strategic Importance of the this compound Moiety

The morpholine ring, with its inherent polarity and ability to form hydrogen bonds, often improves the aqueous solubility and metabolic stability of drug candidates. The phenyl ring provides a scaffold for interaction with aromatic residues in protein binding sites. The introduction of a halogen, specifically iodine, at the para-position of this ring offers several strategic advantages:

  • Enhanced Binding Affinity: The large, polarizable iodine atom can form strong halogen bonds with electron-donating residues (e.g., carbonyl oxygens) in a protein's active site, thereby increasing binding affinity and potency.

  • Modulation of Lipophilicity: Halogenation can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-iodine bond can block sites of metabolism, leading to a longer half-life in vivo.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of iodine with other halogens or functional groups allows for a detailed exploration of the SAR, providing insights into the optimal substitution pattern for a given biological target.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the coupling of a substituted morpholine with an appropriately functionalized iodophenyl derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Synthesis of Core Scaffold cluster_2 Derivatization cluster_3 Final Analogs A 4-Iodoaniline C This compound A->C B Bis(2-chloroethyl) ether B->C D Introduction of diverse scaffolds (e.g., pyrimidines, quinazolines) C->D E Biologically Active Analogs D->E

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the core this compound scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-iodoaniline (1 equivalent), bis(2-chloroethyl) ether (1.2 equivalents), and a suitable base such as sodium carbonate (2.5 equivalents) in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 150-160 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Comparative Biological Evaluation

The this compound moiety has been incorporated into various molecular frameworks to target different biological pathways. Below is a comparative evaluation of its role in PI3K inhibition and Sigma-1 receptor modulation.

This compound Analogs as PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several potent PI3K inhibitors feature a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase.

The incorporation of a 4-(4-iodophenyl)amino group into PI3K inhibitor scaffolds has been explored to enhance potency and selectivity.

Compound IDCore ScaffoldTarget Isoform(s)IC50 (nM)Reference
ZSTK474 1,3,5-TriazinePan-Class IPI3Kα: 5.0, PI3Kδ: 3.9
Analog 6r 1,3,5-TriazinePI3Kα, PI3KδPI3Kα: 130, PI3Kδ: 236
Analog 6s 1,3,5-TriazinePI3Kα, PI3KδPI3Kα: 107, PI3Kδ: 137
Compound 15e Thieno[3,2-d]pyrimidinePI3Kα2.0

Note: ZSTK474 does not contain an iodophenyl group but is a benchmark morpholine-containing PI3K inhibitor. Analogs 6r and 6s are bifunctional inhibitors containing a (2-fluoro-4-iodophenyl)amino moiety.

  • The morpholine oxygen is crucial for activity, likely forming a hydrogen bond with the hinge region of the PI3K active site.

  • The (2-fluoro-4-iodophenyl)amino group in analogs 6r and 6s contributes to the overall binding affinity, though these larger bifunctional inhibitors are less potent than smaller, dedicated PI3K inhibitors like ZSTK474.

  • The thieno[3,2-d]pyrimidine core in compound 15e, combined with a morpholino group, leads to highly potent and selective PI3Kα inhibition.

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor This compound Analog Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.

This compound Analogs as Sigma-1 Receptor Ligands

The Sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders. Modulators of the Sigma-1 receptor are of interest for the treatment of neurodegenerative diseases, pain, and addiction.

While specific data on this compound analogs as Sigma-1 ligands is limited, the general pharmacophore for Sigma-1 ligands often includes a basic amine (like the morpholine nitrogen) and an aromatic ring system. The iodophenyl group could therefore be a valuable component in designing novel Sigma-1 modulators.

Compound IDCore ScaffoldKi (nM)Selectivity (σ1 vs D4)Reference
12c Indazole-piperidine0.7829
14e Morpholine-piperidine3880.4 (D4 selective)

Note: These compounds do not contain an iodophenyl group but illustrate the activity of morpholine-containing scaffolds at the Sigma-1 receptor.

  • The basic nitrogen of the morpholine or piperidine ring is a key interaction point with the Sigma-1 receptor.

  • The nature of the aromatic "southern portion" of the molecule significantly influences potency and selectivity. For instance, an indazole moiety in compound 12c leads to high Sigma-1 affinity and selectivity.

  • The replacement of a piperidine with a morpholine in analog 14e reversed selectivity towards the D4 dopamine receptor, highlighting the subtle structural requirements for Sigma-1 binding.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, enabling the development of potent and selective modulators of key biological targets. In the context of PI3K inhibition, the morpholine ring is a well-established pharmacophore, and the addition of an iodophenyl group can further enhance binding and fine-tune drug-like properties. For the Sigma-1 receptor, while less explored, the this compound moiety possesses the key structural features necessary for ligand recognition and warrants further investigation. The comparative data and synthetic strategies presented in this guide provide a framework for the rational design and evaluation of novel this compound analogs as potential therapeutic agents.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

A Senior Application Scientist's Guide: Head-to-Head Catalyst Performance for the Synthesis of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The target molecule, 4-(4-Iodophenyl)morpholine, is a valuable building block in medicinal chemistry, notably utilized in the synthesis of anticoagulants like Apixaban. This guide provides a direct, head-to-head comparison of leading catalytic systems for its synthesis via the mono-amination of 1,4-diiodobenzene with morpholine. We will delve into the mechanistic nuances and practical performance of Palladium-, Copper-, and Nickel-based catalysts, supported by comparative experimental data to inform your catalyst selection process.

The Synthetic Challenge: Selective Mono-Amination

The synthesis of this compound presents a classic challenge in cross-coupling chemistry: achieving selective mono-arylation of a symmetrical dihalide. The primary competing reaction is the formation of the 1,4-dimorpholinobenzene byproduct. Controlling this selectivity is paramount for maximizing the yield of the desired product and simplifying downstream purification.

The reaction at the heart of this guide is the coupling of 1,4-diiodobenzene with morpholine. Given the high reactivity of aryl iodides, this transformation is an excellent platform to compare the efficacy of various modern catalytic systems.

Catalyst Systems Under Review

We will evaluate three classes of catalysts that represent the past, present, and future of C-N cross-coupling: Palladium (the established workhorse), Copper (the classic, reimagined), and Nickel (the cost-effective contender).

The Workhorse: Palladium-Based Catalysis (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the gold standard for C-N bond formation, renowned for its broad substrate scope and high efficiency. The reaction's success is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are known to accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Mechanism Insight: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of the ligand can favor the formation of monoligated palladium species, which are often more active catalysts.

The Classic Reimagined: Copper-Based Catalysis (Ullmann-Goldberg Reaction)

The Ullmann reaction is the historical predecessor to palladium-catalyzed methods. While traditional Ullmann couplings required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ ligands like amino acids (e.g., L-proline) or diols (e.g., ethylene glycol) to facilitate the reaction under much milder conditions, even at room temperature for aryl iodides. This makes copper an attractive, low-cost alternative to palladium.

The Emerging Contender: Nickel-Based Catalysis

Nickel catalysis is gaining significant traction as a sustainable and economical alternative to palladium. Nickel catalysts can perform similar transformations, often with unique reactivity and selectivity profiles. Recent advances, including the use of photoredox catalysis, have enabled ligand-free nickel-catalyzed aminations, further simplifying the reaction setup. For thermal catalysis, N-heterocyclic carbene (NHC) ligands are often employed to stabilize the nickel center.

Head-to-Head Experimental Comparison

To provide actionable insights, we present a comparative experiment designed to assess the performance of leading catalyst systems for the selective mono-amination of 1,4-diiodobenzene.

Experimental Design & Rationale

The experiment is designed to isolate the effect of the catalyst system. Substrate stoichiometry, solvent, temperature, and reaction time are held constant. The key variables are the metal precursor, the ligand, and the base, chosen to represent state-of-the-art protocols for each metal.

  • Substrates: 1,4-Diiodobenzene (1.0 equiv) and Morpholine (1.2 equiv). A slight excess of the amine is used to drive the reaction.

  • Solvent: Toluene, a common non-polar solvent for cross-coupling reactions.

  • Temperature: 100 °C, a moderate temperature achievable in standard laboratory equipment.

Benchmarking the Efficacy of "4-(4-Iodophenyl)morpholine" Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potent and selective inhibitor is one of meticulous evaluation and benchmarking. The "4-(4-Iodophenyl)morpholine" moiety presents a versatile and synthetically accessible starting point for the design of novel therapeutics. Its inherent physicochemical properties, conferred by the morpholine ring, can enhance solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive framework for benchmarking the potential efficacy of inhibitors derived from this scaffold, with a focus on two prominent target classes: Phosphoinositide 3-kinases (PI3Ks) and Cholinesterases.

Part 1: Targeting the PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has made PI3K a prime target for oncology drug discovery. The morpholine moiety has been a key pharmacophore in the development of potent PI3K inhibitors, often interacting with the hinge region of the kinase domain.[3]

Comparative Efficacy of PI3K Inhibitors

To contextualize the potential of novel "this compound" derivatives, it is essential to compare their anticipated performance against established clinical and preclinical PI3K inhibitors. The following table summarizes the inhibitory potency of selected morpholine-containing inhibitors and clinically relevant pan-PI3K and isoform-specific inhibitors.

Inhibitor ClassCompoundTarget(s)IC50 (nM)Reference
Morpholine-Containing (Thieno[3,2-d]pyrimidine) Compound 15ePI3Kα2.0[4]
Morpholine-Containing (Dimorpholinopyrimidine) Compound 17pPI3Kα31.8[5]
Pan-PI3K Inhibitor Buparlisib (BKM120)Pan-Class I PI3K52 (p110α)[1]
Isoform-Selective Inhibitor Alpelisib (BYL719)PI3Kα5[1]
Dual PI3K/mTOR Inhibitor PKI-587PI3Kα, mTOR0.4, 1.6[6]
Experimental Protocols for Efficacy Benchmarking

To generate robust and comparable data for novel "this compound" derivatives, standardized in vitro assays are crucial.

1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the target kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a biotinylated lipid substrate. Inhibition of the kinase by the test compound prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a serial dilution of the "this compound" derived inhibitor in the assay buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled anti-phospho-substrate antibody, and the biotinylated substrate.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the streptavidin-allophycocyanin (SA-APC) conjugate.

    • Incubate for another 30 minutes.

    • Read the plate on a TR-FRET enabled plate reader and calculate the IC50 values.

2. Cell-Based Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can enter cells and bind to its target in a physiological context.

  • Principle: A bioluminescence resonance energy transfer (BRET) based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the active site. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal.

  • Protocol:

    • Transfect cells with a vector expressing the NanoLuc®-PI3K fusion protein.

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer and the "this compound" derived inhibitor at various concentrations.

    • Add the Nano-Glo® substrate and measure the BRET signal using a luminometer.

    • Calculate the IC50 values from the dose-response curve.

Visualizing the PI3K Inhibition Workflow

PI3K_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Biochem_Start Prepare Serial Dilution of Inhibitor Biochem_Mix Mix Kinase, Antibody, and Substrate Biochem_Start->Biochem_Mix Biochem_Incubate Add Inhibitor & ATP, Incubate Biochem_Mix->Biochem_Incubate Biochem_Read Stop Reaction, Add SA-APC, Read TR-FRET Biochem_Incubate->Biochem_Read Biochem_Result Calculate IC50 Biochem_Read->Biochem_Result Cell_Start Transfect Cells with NanoLuc-Kinase Cell_Plate Plate Transfected Cells Cell_Start->Cell_Plate Cell_Treat Add Tracer and Inhibitor Cell_Plate->Cell_Treat Cell_Read Add Substrate, Measure BRET Cell_Treat->Cell_Read Cell_Result Calculate Cellular IC50 Cell_Read->Cell_Result Start Novel 'this compound' Derivative Start->Biochem_Start Start->Cell_Start

Caption: Workflow for benchmarking PI3K inhibitor efficacy.

Part 2: Targeting Cholinesterases for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain. The morpholine moiety has been incorporated into novel cholinesterase inhibitors to enhance their binding to the enzyme's active site.[2]

Comparative Efficacy of Cholinesterase Inhibitors

The efficacy of novel "this compound" based cholinesterase inhibitors can be benchmarked against clinically approved drugs and other morpholine-containing compounds.

Inhibitor ClassCompoundTarget(s)IC50 (µM)Reference
Morpholine-Containing (Quinoline) Compound 11gAChE, BChE1.94, 28.37[2]
Clinically Approved DonepezilAChE0.021[7]
Clinically Approved RivastigmineAChE, BChE0.004 - 4.15, 0.016 - 0.037[7]
Clinically Approved GalantamineAChE0.59[2]
Experimental Protocol for Efficacy Benchmarking

Ellman's Spectrophotometric Method for Cholinesterase Inhibition

This is the gold-standard in vitro assay for measuring cholinesterase activity.

  • Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

  • Protocol:

    • Prepare solutions of the test inhibitor ("this compound" derivative) and reference inhibitors at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and the inhibitor solution.

    • Add the cholinesterase enzyme solution (AChE from electric eel or BChE from equine serum) to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Visualizing the Cholinesterase Inhibition Pathway and Assay Principle

Cholinesterase_Inhibition cluster_pathway Cholinergic Synapse cluster_assay Ellman's Assay ACh Acetylcholine (ACh) AChE AChE/BChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Inhibitor 'this compound' Derivative Inhibitor->AChE Inhibition Substrate Acetylthiocholine Product Thiocholine + Acetate Substrate->Product Hydrolysis by AChE Enzyme AChE TNB TNB (Yellow) Product->TNB Reacts with DTNB DTNB DTNB->TNB Inhibitor_Assay Inhibitor Inhibitor_Assay->Enzyme Blocks Hydrolysis

Caption: Cholinergic pathway and Ellman's assay principle.

Conclusion

The "this compound" scaffold holds considerable promise for the development of novel inhibitors targeting critical enzymes like PI3Ks and cholinesterases. By employing the rigorous benchmarking protocols outlined in this guide, researchers can effectively evaluate the potency and cellular efficacy of their derivatives. A direct comparison with established inhibitors is paramount for understanding the therapeutic potential and guiding the structure-activity relationship studies necessary for lead optimization. This systematic approach, grounded in robust experimental data, will ultimately accelerate the translation of promising chemical matter into next-generation therapeutics.

References

  • (Reference details to be populated
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Omega, 2022. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 2021. [Link]

  • (Reference details to be populated
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 2016. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 2006. [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 2021. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 2024. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry, 2010. [Link]

  • (Reference details to be populated

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 4-(4-Iodophenyl)morpholine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be therapeutically beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, the early and comprehensive assessment of a compound's selectivity is not just a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.[3][4]

The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets, particularly kinases.[5][6][7] Its presence in numerous approved drugs attests to its utility.[8] This guide uses the "4-(4-Iodophenyl)morpholine" scaffold as a central case study to provide an in-depth, practical comparison of modern selectivity profiling strategies. We will explore how subtle chemical modifications to this core structure can dramatically alter a compound's selectivity profile and provide the experimental frameworks necessary to elucidate these differences.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind experimental choices, empowering you to design and interpret selectivity studies with confidence.

Compound Selection: A Case Study in Structure-Selectivity Relationships

To illustrate the principles of selectivity profiling, we will consider a parent compound, This compound (Compound A) , and three hypothetical analogs designed to probe key structure-activity relationships (SAR).

Compound IDStructureRationale for Inclusion
Compound A 4-(4-I -phenyl)morpholineThe parent scaffold, providing a baseline for comparison. The large, lipophilic iodine atom can form significant halogen bonds or hydrophobic interactions.
Compound B 4-(4-Cl -phenyl)morpholineExplores the effect of a smaller, more electronegative halogen. This modification alters the electronic properties and steric profile of the phenyl ring.
Compound C 4-(4-CH₃ -phenyl)morpholineReplaces the halogen with a classic hydrophobic methyl group to investigate the role of non-polar interactions in target binding and selectivity.
Compound D 4-(4-Iodophenyl)-2-methyl -morpholineIntroduces a steric and conformational constraint on the morpholine ring itself, testing the importance of this part of the scaffold for target engagement.

A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of selectivity requires an integrated, multi-tiered approach that combines high-throughput biochemical screening with lower-throughput, but more physiologically relevant, cell-based assays. Our workflow is designed to build a comprehensive understanding of a compound's behavior, from its kinome-wide interactions to its engagement with the intended target in a live-cell environment.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Safety & Liability Screening T1_Primary Primary Target Assay (e.g., PKC-θ IC50) T1_Kinome Broad Kinase Panel Screen (>400 Kinases @ 1µM) T1_Primary->T1_Kinome Potent Hits T2_CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Confirmation T1_Kinome->T2_CETSA Selective Hits T3_Safety Broad Off-Target Panel (GPCRs, Ion Channels, etc.) T2_CETSA->T3_Safety Cell-Active Hits a T3_Safety->a Candidate Profile

Caption: A tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad Biochemical Profiling - The Kinome Scan

Given the prevalence of the aryl-morpholine scaffold in kinase inhibitors, our initial hypothesis is that these compounds target a member of the protein kinase family.[9][10] For this guide, we will designate Protein Kinase C-theta (PKC-θ), a key T-cell signaling enzyme, as the hypothetical primary target.[11]

The Causality Behind the Choice: A broad kinase panel screen is the most efficient way to get an early, system-wide view of a compound's selectivity across a large, functionally related protein family.[12] This "kinome scan" is critical for identifying potential off-target liabilities that could lead to toxicity and for discovering unexpected polypharmacology that might be therapeutically advantageous.[13] Companies like Reaction Biology and Pharmaron offer extensive panels for this purpose.[14][15]

Experimental Protocol: Radiometric Kinase Inhibition Assay (HotSpot™)

This protocol is based on the industry-standard radiometric format, which directly measures the transfer of a radioactive phosphate from ATP to a substrate, providing a highly sensitive and unambiguous measure of enzyme activity.[15][16]

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., PKC-θ), the specific peptide substrate, and the test compound (Compounds A-D) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

  • Initiation: Start the enzymatic reaction by adding the ATP mixture, which includes [γ-³³P]-ATP, at a physiologically relevant concentration (e.g., 1 mM).

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate turnover.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP is washed away.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data & Interpretation

Table 1: Kinase Selectivity Profile (IC₅₀ in nM or % Inhibition @ 1 µM)

TargetCompound A (Iodo)Compound B (Chloro)Compound C (Methyl)Compound D (Methyl-Morpholine)
PKC-θ (Primary) 55 nM 25 nM 450 nM >10,000 nM
PKC-δ (Family)850 nM150 nM3,200 nM>10,000 nM
LCK (Off-Target)2,100 nM650 nM>10,000 nM>10,000 nM
PI3Kα (Off-Target)>10,000 nM>10,000 nM>10,000 nM>10,000 nM
Selectivity Score (PKC-δ/PKC-θ) 15.5x 6.0x 7.1x N/A

Interpretation:

  • Compound A shows good potency for the primary target PKC-θ and reasonable selectivity against the closely related family member PKC-δ.

  • Compound B , with the smaller chlorine atom, is more potent against PKC-θ but loses selectivity against both PKC-δ and the off-target kinase LCK. This suggests the binding pocket may be sensitive to the size and electronic nature of the halogen.

  • Compound C , the methyl analog, is significantly less potent, indicating that a halogen at this position is preferred for strong binding, possibly due to halogen bonding.

  • Compound D , with the methyl group on the morpholine ring, shows a complete loss of activity, highlighting the critical importance of the unsubstituted morpholine scaffold for target engagement.

Tier 2: Cellular Target Engagement - Is the Target Hit in a Real Cell?

Biochemical assays, while excellent for high-throughput screening, are performed in an artificial environment with purified proteins.[16] They do not account for crucial factors like cell permeability, intracellular target concentration, or competition from endogenous ligands like ATP.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms direct binding between a compound and its target protein within the complex milieu of an intact cell or even tissue lysate.[18][19][20]

The Principle of CETSA: CETSA is based on the concept of ligand-induced thermal stabilization.[19] When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, we can measure how much of the target protein remains soluble. A stabilizing compound will result in more soluble protein at higher temperatures—a "thermal shift."[21]

G cluster_0 A Treat cells with Compound or DMSO B Heat aliquots to a range of temperatures A->B C Lyse cells & separate soluble fraction (centrifugation) B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves & determine thermal shift (ΔTagg) D->E

Caption: A simplified workflow for a CETSA experiment.

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture & Treatment: Culture a suitable cell line (e.g., Jurkat T-cells, which endogenously express PKC-θ) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM of Compound A or B) or DMSO vehicle for 1 hour.

  • Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular contents.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze the amount of soluble PKC-θ at each temperature point by SDS-PAGE and Western blotting using a specific anti-PKC-θ antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. The temperature at which 50% of the protein has aggregated is the apparent aggregation temperature (Tagg). The difference in Tagg between the compound-treated and DMSO-treated samples (ΔTagg) is the thermal shift.

Hypothetical Data & Interpretation

Table 2: Cellular Thermal Shift Assay (CETSA) Results

Compound IDPrimary TargetTagg (DMSO)Tagg (10 µM Compound)Thermal Shift (ΔTagg)Interpretation
Compound A PKC-θ52.1°C56.5°C+4.4°C Robust target engagement in cells.
Compound B PKC-θ52.1°C57.8°C+5.7°C Excellent target engagement, consistent with higher biochemical potency.
Compound C PKC-θ52.1°C52.3°C+0.2°C Negligible shift, indicating poor target engagement in cells, likely due to lower intrinsic affinity.

Interpretation: The CETSA data provides crucial validation of our biochemical findings. Both Compound A and B demonstrate significant thermal shifts, confirming that they can enter cells and bind to PKC-θ. The larger shift observed for Compound B correlates well with its higher biochemical potency. Compound C's failure to produce a meaningful shift suggests its weaker biochemical activity does not translate to effective target engagement in a cellular context. This step is critical for validating that a compound's activity is due to on-target binding.[21][22]

Tier 3: Broad Off-Target Liability Screening

While kinome scanning addresses a major class of potential off-targets, a thorough safety assessment requires screening against a broader panel of proteins known to be associated with adverse drug events.[3] This typically includes targets like the hERG potassium channel (cardiotoxicity), various G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes (drug metabolism).[4][23]

The Rationale: Proactively identifying these liabilities early allows medicinal chemists to "design out" unwanted activities, saving immense time and resources by preventing the progression of compounds with a high probability of failing in later preclinical or clinical stages.[4]

Hypothetical Data & Interpretation

Table 3: Broad Off-Target Panel Results (% Inhibition @ 10 µM)

TargetCompound A (Iodo)Compound B (Chloro)Interpretation
hERG (Ion Channel) 12%48%Compound B shows a potential cardiotoxicity liability not present in the parent compound.
5-HT₂ₐ (GPCR) 8%15%Both compounds have low activity at this receptor.
CYP3A4 (Enzyme) 22%35%Compound B shows moderate inhibition, suggesting a higher risk of drug-drug interactions.

Interpretation: This broader screen reveals a critical divergence in the safety profiles of Compounds A and B. While Compound B was more potent in biochemical and cellular assays, it also shows significant inhibition of the hERG channel and CYP3A4. This is a classic example of a potency-liability trade-off. The chemical modification that improved on-target potency also introduced undesirable off-target interactions. This information is invaluable for guiding the next round of chemical optimization, which would aim to retain the potency of Compound B while restoring the cleaner off-target profile of Compound A.

Conclusion: Synthesizing the Data for a Holistic View

Selectivity profiling is a dynamic, iterative process that builds a progressively clearer picture of a compound's biological interactions. By integrating data from biochemical, cellular, and broad liability assays, we can move beyond simple potency metrics to a nuanced understanding of a compound's true therapeutic potential.

Our comparative analysis of the this compound scaffold demonstrates that:

  • Small structural changes can have profound effects on selectivity. The switch from an iodo to a chloro substituent (Compound A vs. B) enhanced potency but introduced significant off-target liabilities.

  • The core scaffold is essential. Modification of the morpholine ring itself (Compound D) completely abolished activity, underscoring its role as a key pharmacophore.

  • Biochemical activity does not guarantee cellular efficacy. A compound must be able to engage its target in a physiological environment, a hypothesis that must be tested directly with methods like CETSA.[17]

  • A holistic view is non-negotiable. Relying on a single assay type provides an incomplete and potentially misleading picture. A multi-tiered approach is essential for making informed decisions in drug discovery and for ultimately developing safer, more effective medicines.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. [Link]

  • Amberg, W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 125-143. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Finding a better path to drug selectivity. Chemistry & Biology, 13(1), 17-23. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2245-2253. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-14. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Biomolecular Screening, 16(3), 347-353. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Pelago Bioscience. (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience Events. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Seashore-Ludlow, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1958. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Vieth, M., et al. (2004). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 23(11), 2969. [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Caspar, A. T., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1543-1551. [Link]

  • Teo, T., et al. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. Journal of Medicinal Chemistry, 64(16), 12173-12190. [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-213. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Jo, H., et al. (2019). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 24(18), 3326. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. International Journal of Drug Design and Discovery, 5(2), 1-5. [Link]

  • Ciaffrocchi, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-570. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Wang, L. F., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556. [Link]

  • Ciaffrocchi, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-570. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of "Neuro-4IPM," a Novel Neuroprotective Drug Candidate Derived from the 4-(4-Iodophenyl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of "Neuro-4IPM," a hypothetical drug candidate developed from the 4-(4-iodophenyl)morpholine scaffold. The morpholine moiety is recognized as a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of bioactive molecules.[1][2] Recent studies have highlighted the potential of morpholine derivatives in the treatment of neurodegenerative diseases, attributed to their ability to modulate key enzymes and pathways implicated in neuronal survival.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to the in vitro and in vivo evaluation of Neuro-4IPM's neuroprotective efficacy, using established methodologies and a relevant comparator compound.

The Drug Candidate: Neuro-4IPM and its Postulated Mechanism of Action

For the purpose of this guide, we will consider "Neuro-4IPM" as a novel derivative of this compound, designed to exhibit neuroprotective properties. Based on the known biological activities of morpholine-containing compounds, we hypothesize that Neuro-4IPM exerts its therapeutic effects through a multi-faceted mechanism involving the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of apoptotic pathways in neuronal cells. This proposed mechanism is depicted in the signaling pathway diagram below.

G cluster_stress Neurodegenerative Stressors cluster_cell Neuronal Cell Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuroinflammation Neuroinflammation (e.g., LPS) NFkB ↑ NF-κB Activation Neuroinflammation->NFkB Caspase3 ↑ Caspase-3 Activation ROS->Caspase3 NFkB->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Neuro_4IPM Neuro-4IPM Neuro_4IPM->ROS Inhibits Neuro_4IPM->NFkB Inhibits

Caption: Postulated neuroprotective mechanism of Neuro-4IPM.

The Comparator: Edaravone

To provide a robust assessment of Neuro-4IPM's therapeutic potential, its performance will be benchmarked against Edaravone , a potent antioxidant and free radical scavenger. Edaravone is an approved treatment for amyotrophic lateral sclerosis (ALS) and has been extensively studied for its neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease.

In Vitro Validation: A Cellular Model of Parkinson's Disease

The initial validation of Neuro-4IPM will be conducted using the SH-SY5Y human neuroblastoma cell line, a widely accepted in vitro model for studying neurodegenerative disorders. Neurotoxicity will be induced using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and mimics key pathological features of Parkinson's disease.[4]

Experimental Workflow: In Vitro Validation

G cluster_setup Experimental Setup cluster_assays Endpoint Assays Cell_Culture 1. Culture SH-SY5Y Cells Differentiation 2. Differentiate with Retinoic Acid Cell_Culture->Differentiation Treatment 3. Pre-treat with Neuro-4IPM or Edaravone Differentiation->Treatment Induction 4. Induce Neurotoxicity with 6-OHDA Treatment->Induction MTT Cell Viability (MTT Assay) Induction->MTT ROS_Assay Oxidative Stress (DCFDA Assay) Induction->ROS_Assay Caspase_Assay Apoptosis (Caspase-3 Assay) Induction->Caspase_Assay ELISA Inflammation (TNF-α ELISA) Induction->ELISA

Caption: Workflow for the in vitro validation of neuroprotective compounds.

Comparative Efficacy of Neuro-4IPM and Edaravone in SH-SY5Y Cells

The following table summarizes the expected quantitative data from the in vitro assays, comparing the neuroprotective effects of Neuro-4IPM and Edaravone against 6-OHDA-induced neurotoxicity.

ParameterAssay6-OHDA ControlNeuro-4IPM (10 µM)Edaravone (10 µM)
Cell Viability MTT Assay48.2 ± 3.5%82.5 ± 4.1%78.9 ± 3.8%
Oxidative Stress ROS Production225 ± 18%120 ± 11%130 ± 13%
Apoptosis Caspase-3 Activity3.5 ± 0.3-fold1.3 ± 0.2-fold1.5 ± 0.2-fold
Inflammation TNF-α Levels450 ± 35 pg/mL180 ± 22 pg/mL210 ± 25 pg/mL
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Detailed Experimental Protocols: In Vitro Assays
  • Cell Culture and Treatment: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, cells are treated with 10 µM retinoic acid for 6 days. Differentiated cells are pre-treated with Neuro-4IPM or Edaravone for 2 hours before the addition of 100 µM 6-OHDA for 24 hours.

  • MTT Assay for Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

  • DCFDA Assay for Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. After treatment, cells are incubated with 10 µM DCFDA for 30 minutes. The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Caspase-3 Activity Assay: Apoptosis is quantified by measuring the activity of caspase-3. Cell lysates are incubated with a colorimetric caspase-3 substrate (Ac-DEVD-pNA). The cleavage of the substrate is monitored by measuring the absorbance at 405 nm.

  • TNF-α ELISA: The concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Validation: A Rodent Model of Parkinson's Disease

To evaluate the in vivo efficacy of Neuro-4IPM, the 6-OHDA-induced rat model of Parkinson's disease will be utilized. This model involves the unilateral injection of 6-OHDA into the medial forebrain bundle, leading to the progressive degeneration of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[5][6]

Experimental Workflow: In Vivo Validation

G cluster_setup Experimental Setup cluster_assessment Behavioral and Histological Assessment Acclimatization 1. Animal Acclimatization Surgery 2. Unilateral 6-OHDA Lesion Acclimatization->Surgery Treatment 3. Daily Administration of Neuro-4IPM or Edaravone Surgery->Treatment Rotation_Test Apomorphine-Induced Rotation Test Treatment->Rotation_Test Cylinder_Test Cylinder Test for Limb Asymmetry Rotation_Test->Cylinder_Test Histology Immunohistochemistry (Tyrosine Hydroxylase) Cylinder_Test->Histology

Sources

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Properties of Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous evaluation. A critical aspect of this evaluation lies in understanding the pharmacokinetic profile of a molecule—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as improving metabolic stability, solubility, and bioavailability.[1][2][3][4][5][6] This guide provides a framework for comparing the pharmacokinetic properties of phenylmorpholine derivatives, with a focus on "4-(4-Iodophenyl)morpholine" analogues.

While specific experimental data for a broad range of "this compound" derivatives is not extensively available in the public domain, this guide will utilize a comparative approach with well-characterized, marketed morpholine-containing drugs. This will serve as a practical blueprint for researchers to generate and interpret their own data, enabling informed decisions in the lead optimization process.

The Significance of the Morpholine Scaffold in Pharmacokinetics

The six-membered heterocyclic morpholine ring is more than just a structural component; its unique physicochemical properties often impart favorable ADME characteristics to a parent molecule. The presence of the oxygen atom reduces the basicity of the nitrogen compared to its piperidine counterpart, which can decrease susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1] Furthermore, the morpholine group can improve aqueous solubility and provide a handle for hydrogen bonding, which can be crucial for target engagement and improving absorption.[3][4] For compounds targeting the central nervous system (CNS), the morpholine moiety can also influence blood-brain barrier (BBB) permeability.[2][3][4]

A Comparative Look at Marketed Morpholine-Containing Drugs

To illustrate the pharmacokinetic profiles that can be achieved with a morpholine scaffold, the following table summarizes key parameters for several well-known drugs. This data serves as a valuable benchmark for interpreting the experimental results of novel phenylmorpholine derivatives.

Pharmacokinetic ParameterGefitinibLinezolidReboxetine
Oral Bioavailability (%) ~60~100~60
Time to Peak Plasma Conc. (Tmax) (h) 3-71-2~3
Plasma Protein Binding (%) ~90~31~97
Elimination Half-life (t½) (h) ~484.8~13
Primary Metabolism Hepatic (CYP3A4)OxidationHepatic (CYP3A4)
Primary Excretion Route FecesUrineUrine

This table is a compilation of generally accepted values from various sources and is intended for illustrative purposes.

Key Experimental Protocols for Pharmacokinetic Profiling

A thorough in vitro ADME assessment is the cornerstone of understanding a compound's pharmacokinetic potential. The following are detailed protocols for three fundamental assays.

Caco-2 Permeability Assay: Predicting Intestinal Absorption

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[1]

Experimental Workflow:

Caption: Workflow of the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of the test compound is prepared and diluted to the final concentration in transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • The culture medium is replaced with pre-warmed transport buffer and the cells are equilibrated.

    • The transport buffer on the apical (A) side is replaced with the buffer containing the test compound.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B to A): The process is reversed to assess efflux, with the compound added to the basolateral side and samples collected from the apical side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug permeation across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Microsomal Stability Assay: Assessing Metabolic Clearance

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are major determinants of drug clearance.

Experimental Workflow:

Caption: Workflow of the plasma protein binding assay.

Step-by-Step Methodology:

  • Preparation: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Loading: One chamber is filled with plasma containing the test compound at a known concentration. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).

  • Equilibration: The apparatus is incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Interpreting the Data: A Holistic Approach

The data generated from these in vitro assays provide a multi-faceted view of a compound's likely in vivo behavior.

  • High Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) suggests good potential for oral absorption. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that the compound may be a substrate for efflux transporters like P-glycoprotein, which could limit its absorption and brain penetration.

  • A short microsomal stability half-life (e.g., < 30 minutes) may indicate rapid hepatic clearance in vivo, potentially leading to low oral bioavailability and a short duration of action. Conversely, very high stability might lead to drug accumulation and potential toxicity.

  • High plasma protein binding (>99%) means that only a small fraction of the drug is free to exert its pharmacological effect and be cleared. This can affect the required dose and the potential for drug-drug interactions.

By systematically evaluating a series of "this compound" derivatives using these assays, researchers can build a structure-activity relationship (SAR) and a structure-property relationship (SPR) profile. This allows for the rational design of new analogues with an optimized pharmacokinetic profile, bringing a promising new therapeutic one step closer to the clinic.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • BenchChem. (2025). Comparative Pharmacokinetic Profile of Morpholine-Containing Compounds: A Guide for Researchers.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390.
  • Melior Discovery. (n.d.). Pharmacokinetics (PK) Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Hou, T., Wang, J., Zhang, W., & Xu, X. (2008). Structure-ADME relationship: still a long way to go?. Expert opinion on drug metabolism & toxicology, 4(6), 759–770.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as "4-(4-Iodophenyl)morpholine," a versatile building block in medicinal chemistry, certainty of its structure is paramount before proceeding with further biological assays or lead optimization.[1] This guide provides an in-depth comparison of spectroscopic techniques to not only confirm the identity of this compound but also to assess its purity against potential starting materials and byproducts.

The Imperative of Structural Verification

This compound possesses a unique combination of a rigid aromatic ring, a flexible heterocyclic morpholine moiety, and a heavy iodine atom. Each of these features imparts distinct spectroscopic signatures that can be leveraged for its identification. The morpholine scaffold is prevalent in FDA-approved drugs due to its favorable pharmacokinetic properties.[2] The iodophenyl group, in turn, is a common motif for introducing functionalities through cross-coupling reactions. Therefore, ensuring the correct connectivity and substitution pattern is critical.

This guide will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. We will also touch upon X-ray Crystallography as the gold standard for solid-state structural confirmation, using a close analog as a comparative example.

The Analytical Workflow: A Multi-faceted Approach

A robust confirmation of the structure of this compound relies on a synergistic approach, where the data from multiple analytical techniques are integrated to build a comprehensive and self-validating picture of the molecule.

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insights: What to Expect from the NMR Spectra

The morpholine ring typically exhibits a distinct NMR pattern due to its chair conformation in solution.[3][4] The protons on the carbons adjacent to the oxygen are deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen. The 4-iodophenyl group will present a characteristic AA'BB' system in the ¹H NMR spectrum, a pattern typical for para-substituted benzene rings.

Comparative NMR Data

To predict the expected chemical shifts for this compound, we can draw comparisons with structurally similar compounds.

Compound Aromatic Protons (ppm) Morpholine Protons (ppm) Aromatic Carbons (ppm) Morpholine Carbons (ppm)
4-(4-Bromophenyl)morpholine ~7.4 (d), ~6.8 (d)~3.8 (t), ~3.1 (t)~150, ~132, ~117, ~115~67, ~49
4-(4-Nitrophenyl)morpholine ~8.1 (d), ~6.8 (d)~3.8 (t), ~3.4 (t)~155, ~140, ~126, ~113~66, ~48
N-(4-Iodophenyl)formamide ~7.6 (d), ~7.3 (d)-~138, ~121, ~88-
Predicted: this compound ~7.5 (d), ~6.7 (d) ~3.8 (t), ~3.2 (t) ~151, ~138, ~118, ~90 ~67, ~49

Data for bromo and nitro analogs are typical values. Data for the iodo-formamide provides insight into the iodophenyl moiety's shifts.[1][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-pulse ¹H spectrum.

    • Expected signals: Two doublets in the aromatic region (approximately 6.5-7.5 ppm) and two triplets in the aliphatic region (approximately 3.0-4.0 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Expected signals: Four signals in the aromatic region (approximately 90-155 ppm) and two signals in the aliphatic region (approximately 45-70 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm proton-proton couplings) and HSQC (to correlate protons to their attached carbons).

Caption: Relationship between 2D NMR experiments for structural assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. For this compound, IR spectroscopy will confirm the presence of the C-O-C ether linkage of the morpholine ring, the C-N bond, and the aromatic C-H and C=C bonds.

Expert Insights: Characteristic IR Absorptions

The IR spectrum of this compound is expected to be relatively simple but informative. The key is to look for the characteristic stretches that define its core structure and to ensure the absence of peaks that would indicate starting materials or byproducts (e.g., N-H stretches from morpholine, or carbonyl stretches from potential side reactions).

Comparative IR Data
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Aromatic C-H3100-3000Stretch
Aliphatic C-H2950-2850Stretch
C-O-C (Ether)1150-1085Asymmetric Stretch
C-N (Aromatic Amine)1335-1250Stretch
Aromatic C=C1600-1450Stretch
C-I600-500Stretch

Reference IR spectra for morpholine and other aromatic compounds can be found in the NIST Chemistry WebBook.[6][7]

Experimental Protocol: Solid-State IR Analysis

As this compound is a solid, several sampling techniques are available.[2][8][9][10][11]

  • Thin Solid Film (Recommended):

    • Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent like dichloromethane.

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[8][9]

    • Acquire the spectrum using an FTIR spectrometer.

  • Potassium Bromide (KBr) Pellet:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Analyze the pellet in the spectrometer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Furthermore, the fragmentation pattern can offer clues about the molecule's structure.

Expert Insights: Predicting the Mass Spectrum

For this compound (C₁₀H₁₂INO), the expected monoisotopic mass is 289.00. The molecular ion peak (M⁺) should be observed at m/z = 289. Due to the presence of a single iodine atom, there will be no significant M+2 isotope peak, which is characteristic for chlorine and bromine containing compounds.[12] The fragmentation pattern will likely involve cleavage of the morpholine ring and loss of fragments such as C₂H₄O.

Expected Fragmentation Pattern
m/z Proposed Fragment Notes
289[C₁₀H₁₂INO]⁺Molecular Ion (M⁺)
232[C₈H₈IN]⁺Loss of C₂H₄O from the morpholine ring
204[C₆H₄I]⁺Phenyl-iodine cation
162[C₁₀H₁₂NO]⁺Loss of Iodine radical
86[C₄H₈NO]⁺Morpholine ring fragment

The fragmentation of halogenated aromatic compounds can sometimes be influenced by the ionization method.[13][14]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): This "hard" ionization technique is excellent for generating reproducible fragmentation patterns.[4][15]

    • Electrospray Ionization (ESI): A "soft" ionization technique that is more likely to yield the intact molecular ion.[16]

  • Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

Alternative Technique: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule. While not a routine analytical technique for every batch, it is the gold standard for structural confirmation. The crystal structure of the closely related 4-(4-Nitrophenyl)morpholine has been reported, showing a chair conformation for the morpholine ring.[17][18][19] It is highly probable that this compound would adopt a similar solid-state conformation.

Conclusion: A Weight of Evidence Approach

The structural confirmation of a synthesized product like this compound is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. The predicted and comparative data presented in this guide provide a robust framework for researchers to interpret their own experimental results.

  • NMR spectroscopy provides the detailed atomic connectivity.

  • IR spectroscopy confirms the presence of key functional groups.

  • Mass spectrometry verifies the molecular weight and offers structural clues through fragmentation.

  • Melting point determination (experimentally found to be 158-163 °C) serves as a crucial check for purity and identity against a known standard.[20][21]

By systematically applying these techniques and comparing the obtained data with the expected values, researchers can have high confidence in the structural integrity of their this compound product, ensuring a solid foundation for subsequent research and development activities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bode, M. L., & Ley, S. V. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 514–517. [Link]

  • NIST Chemistry WebBook. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Andersen, H. R., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1814-1821. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • Gevert, D., et al. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 28(10), 4087. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • James, T. L. (2008). A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis. Nature Protocols, 3(2), 210-214. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • Haim, B., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2697. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized "4-(4-Iodophenyl)morpholine" by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis itself is only half the battle. The rigorous confirmation of a molecule's identity and the stringent assessment of its purity are paramount to ensure the reliability and reproducibility of subsequent biological or material science data. Purity is not a footnote; it is a critical quality attribute that can profoundly impact experimental outcomes.[1][2] Trace impurities, for instance, can lead to misleading biological activity results.[1]

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of "4-(4-Iodophenyl)morpholine," a versatile heterocyclic building block. We will delve into the causality behind experimental choices, provide field-proven protocols, and objectively compare the data derived from each method.

The Subject Molecule: this compound

This compound is a disubstituted aromatic compound featuring a morpholine ring attached to an iodobenzene moiety. The morpholine group is a common pharmacophore in medicinal chemistry, while the iodo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[3][4] Given its role as a key intermediate, verifying its purity is crucial to prevent the carry-over of impurities into the final target molecules.

Structure:

  • Formula: C₁₀H₁₂INO

  • Molecular Weight: 289.11 g/mol

  • Key Features: A para-substituted benzene ring, a morpholine ring, and an iodine atom.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a premier technique for separating and quantifying components in a mixture.[5][6] For a molecule like this compound, which contains a strong UV chromophore (the iodophenyl group), Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile).[6][7] Separation occurs based on polarity. Nonpolar compounds, like our analyte, interact more strongly with the nonpolar stationary phase and thus elute later than more polar impurities. The percentage purity is typically calculated based on the relative area of the main peak in the chromatogram.[6]

Expertise in Action: Why These Protocol Choices?

The protocol below is not arbitrary. Each parameter is selected to achieve optimal separation and detection for this specific molecular structure.

  • Column (C18): A C18 column is the workhorse for reverse-phase separations of small aromatic molecules due to its excellent retention and resolving power for compounds of moderate polarity.[6][7]

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution (changing the solvent composition over time) is superior to an isocratic (constant composition) method for purity analysis. It ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.[6] Acetonitrile is chosen for its low UV cutoff and viscosity.

  • UV Detection (254 nm): The iodophenyl group provides a strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity for detecting the main peak and any related aromatic impurities.[6]

Detailed Experimental Protocol: HPLC
  • System Preparation: Ensure the HPLC system is equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and appropriate mobile phase solvents.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water.

    • Solvent B: HPLC-grade Acetonitrile.

    • Degas both solvents thoroughly before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Hold at 50% B (re-equilibration).

Data Presentation & Interpretation

The primary output is a chromatogram. Purity is determined by the "area percent" method, assuming all components have a similar response factor at the chosen wavelength.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.5285.61.2Possible polar impurity
29.877015.398.6This compound
311.2414.20.2Possible nonpolar impurity
  • Interpretation: The chromatogram shows a major peak at 9.87 minutes, corresponding to the target compound, with a purity of 98.6%. Small peaks at other retention times indicate minor impurities. This method provides excellent quantitative data on purity but gives no definitive structural information about the main peak or the impurities.[2]

Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation & Purity

NMR spectroscopy is an unparalleled tool for elucidating molecular structure.[8] For purity assessment, it serves a dual purpose: unequivocally confirming the identity of the synthesized compound and detecting impurities, including those that are non-UV active or co-elute in HPLC.[2][6] Quantitative NMR (qNMR) can also provide a highly accurate, absolute measure of purity.[1][9][10]

Principle of Analysis

¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ) of each nucleus is sensitive to its electronic environment, while the integration of a ¹H signal is directly proportional to the number of protons it represents.[10] This proportionality is the foundation of qNMR, allowing for purity determination against a certified internal standard.[9][11]

Expertise in Action: Interpreting the Spectrum

For this compound, we expect a specific set of signals:

  • Aromatic Region (~7.0-8.0 ppm): The para-substituted benzene ring will show a characteristic AA'BB' system, which often appears as two distinct doublets.[12] The protons ortho to the iodine will be at a different chemical shift than those ortho to the morpholine nitrogen.

  • Morpholine Region (~3.0-4.0 ppm): The morpholine ring has two sets of chemically distinct protons: those adjacent to the oxygen (-O-CH₂-) and those adjacent to the nitrogen (-N-CH₂-). Due to the symmetry of the ring, these will appear as two triplets.

  • Impurity Detection: The presence of unexpected signals, such as those for residual starting materials (e.g., 1,4-diiodobenzene, morpholine) or solvents (e.g., ethyl acetate, hexane), provides direct evidence of impurities.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely.

    • For qNMR: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into the tube along with the sample before adding the solvent.[9][10]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is critical for accurate integration.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals, setting the integration of a well-resolved signal from the analyte to the corresponding number of protons.

Data Presentation & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.58Doublet2HAr-H (ortho to I)
6.78Doublet2HAr-H (ortho to N)
3.86Triplet4H-O-CH₂ -
3.15Triplet4H-N-CH₂ -
  • Interpretation: The ¹H NMR data perfectly matches the expected structure of this compound, confirming its identity. The clean baseline and correct integration ratios suggest high purity. If an impurity like residual ethyl acetate were present, one would see characteristic signals at ~4.1 ppm (quartet), ~2.0 ppm (singlet), and ~1.2 ppm (triplet).

Part 3: Comparative Analysis & Integrated Workflow

Neither HPLC nor NMR alone tells the whole story. They are orthogonal, complementary techniques that, when used together, provide a comprehensive and trustworthy assessment of a synthesized compound.[2][6]

FeatureHPLC (UV Detection)NMR Spectroscopy
Primary Output Chromatogram (Signal vs. Time)Spectrum (Signal vs. Frequency)
Information Provided Quantitative purity (relative %), retention timeDefinitive structure, quantitative purity (absolute % with standard)
Strengths High sensitivity, high throughput, excellent for resolving mixturesUnambiguous structural confirmation, detects non-UV active impurities (water, solvents), primary analytical method for qNMR[6]
Limitations No structural information, non-UV active impurities are invisible, co-elution can hide impuritiesLower sensitivity than HPLC, complex mixtures can be difficult to resolve, higher initial instrument cost
Purity Calculation Relative peak areaAbsolute purity via qNMR (requires internal standard)[9][10]
An Integrated Approach for Self-Validating Purity Assessment

A robust workflow leverages the strengths of both techniques. The HPLC provides a sensitive screen for impurities and a precise purity value based on UV-active species. The NMR confirms the identity of the main component and quantifies it against other proton-containing species, including residual solvents and organic impurities that may not have been detected by HPLC.

G cluster_0 Synthesis & Workup cluster_1 Orthogonal Purity Analysis cluster_2 Data Interpretation cluster_3 Final Assessment synth Synthesized Crude This compound hplc HPLC Analysis synth->hplc nmr NMR Analysis synth->nmr hplc_data Chromatogram - Retention Time - Peak Area % hplc->hplc_data Quantitative Purity nmr_data Spectrum - Chemical Shift - Integration - Coupling nmr->nmr_data Structural Identity result Confirmed Identity & Validated Purity >95% hplc_data->result nmr_data->result

Caption: Integrated workflow for purity assessment.

Conclusion

For researchers, scientists, and drug development professionals, a multi-faceted approach to purity assessment is non-negotiable. While HPLC provides excellent quantitative data on the purity of this compound with respect to UV-active components, it cannot confirm the compound's identity. NMR spectroscopy fills this gap by providing unambiguous structural confirmation and detecting a broader range of potential impurities, including residual solvents.[2][6] The combination of these two orthogonal techniques creates a self-validating system, ensuring the highest confidence in the quality of the synthesized material and the integrity of the data it will generate.[2]

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 11, 2026, from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 11, 2026, from [Link]

  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved January 11, 2026, from [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Van der Waals, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9293-9302. [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 11, 2026, from [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. JoVE Lab Manual. [Link]

  • Georg, G. I., & Wanner, K. T. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. [Link]

  • Nakashima, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(4), 311-318. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved January 11, 2026, from [Link]

  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. International Journal of Pharmaceutical Sciences and Research, 6(10), 4287-4292. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 11, 2026, from [Link]

  • Belen'kii, L. I., & Kruchinin, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 651-676. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 11, 2026, from [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ling, W. K. (2013). The study of the reaction of morpholine with aryl halide and aliphatic halide. UNIMAS Institutional Repository. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved January 11, 2026, from [Link]

  • da Silva, J. C. J., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 30(6), 1259-1273. [Link]

  • Reddy, V. P., et al. (2007). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. Tetrahedron Letters, 48(43), 7624-7627. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-(4-Iodophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally-grounded framework for conducting comparative molecular docking studies on 4-(4-Iodophenyl)morpholine derivatives. We move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring the scientific validity and reproducibility of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization and structure-activity relationship (SAR) analysis.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates and engage in potent molecular interactions with target proteins.[1][2] Its presence in numerous clinically approved drugs underscores its value. The "this compound" core provides a synthetically tractable scaffold, where the iodine atom offers a vector for further chemical modification (e.g., via Sonogashira or Suzuki coupling) while the morpholine ring can establish crucial hydrogen bonds.[3]

Comparative docking is a powerful computational technique used to predict how a series of related ligands (in this case, our morpholine derivatives) will bind to one or more protein targets.[4] By comparing the predicted binding affinities and interaction patterns, we can build robust Structure-Activity Relationship (SAR) models, prioritize compounds for synthesis, and generate hypotheses about target selectivity.[5] This guide will focus on a practical, validated workflow for comparing derivatives against key cancer-related protein kinases, a common target class for morpholine-containing molecules.[6]

The Strategic Foundation: Target Protein Selection

The choice of target proteins is the most critical decision in a comparative docking study. It must be driven by a clear biological hypothesis. Morpholine derivatives have shown significant promise as inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[7][8]

For this guide, we will select two therapeutically relevant and structurally well-characterized kinases as our targets:

  • Phosphoinositide 3-kinase (PI3Kα): A key node in cell growth and survival signaling.[7] We will use the PDB ID: 4TV3 for our study, which contains a co-crystallized inhibitor.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in tumor proliferation.[8] We will use the PDB ID: 3W2O, which features a mutation relevant to drug resistance.

The rationale for selecting targets with existing co-crystallized ligands is paramount for protocol validation—a cornerstone of trustworthy computational science.[9][10] This allows us to perform a crucial re-docking experiment to confirm that our chosen parameters can accurately reproduce a known, experimentally determined binding pose.

The Experimental Workflow: A Validated Docking Protocol

A robust docking protocol is a self-validating system. This means it includes internal checks to ensure the methodology is sound before generating novel predictions. The following workflow, visualized in the diagram below, incorporates these essential validation steps.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB_Fetch 1. Fetch Protein Structures (PDB: 4TV3, 3W2O) Protein_Prep 3. Prepare Protein Structures (Remove water, add hydrogens) PDB_Fetch->Protein_Prep Ligand_Prep 2. Prepare Ligand Library (this compound derivs.) Docking 7. Dock Ligand Library (To all target proteins) Ligand_Prep->Docking Redock 4. Re-dock Co-crystallized Ligand (Control Experiment) Protein_Prep->Redock RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Protein_Prep No (Adjust Parameters) Decision->Docking Yes Analysis 8. Analyze Results (Binding Energy, Interactions) Docking->Analysis SAR 9. Generate SAR & Hypotheses Analysis->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

This protocol utilizes AutoDock Vina, a widely used and effective open-source docking program, in conjunction with visualization tools like UCSF Chimera or PyMOL.[11][12]

Part A: Preparation of Target Proteins

  • Fetch Structures: Download the crystal structures of your target proteins (e.g., 4TV3 and 3W2O) from the RCSB Protein Data Bank.[4]

  • Clean the Structure: Open the PDB file in a molecular viewer. Remove all non-essential molecules, including water, solvent ions, and any co-factors not relevant to the binding site. Critically, for the validation step, save a separate copy of the original co-crystallized ligand.[13]

  • Prepare the Receptor: Use a preparation wizard (e.g., Dock Prep in Chimera or the tools in AutoDock Tools) to:

    • Add Hydrogens: This is not a trivial step. Correctly adding hydrogens ensures that the ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg) are appropriate for a physiological pH, which is fundamental for accurate hydrogen bond calculations.[4]

    • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is essential for the electrostatic term in the docking scoring function.[13]

    • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[12]

Part B: Preparation of Ligand Library

  • Generate 3D Structures: Create 3D structures for your "this compound" derivatives. This can be done using software like PubChem Sketcher, ChemDraw, or Open Babel. Ensure correct stereochemistry.

  • Energy Minimization: Perform a preliminary energy minimization of each ligand using a force field like MMFF94. This step removes steric strain and finds a low-energy starting conformation.

  • Prepare Ligands for Docking: Similar to the protein, use AutoDock Tools to:

    • Detect Rotatable Bonds: Define the torsional degrees of freedom that the docking algorithm will explore.

    • Merge Nonpolar Hydrogens: Simplify the calculation by merging hydrogens attached to carbon atoms.

    • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Part C: Protocol Validation via Re-Docking

  • Define the Binding Site: For your validation target (e.g., 4TV3), load the prepared protein and the extracted co-crystallized ligand. Define the docking search space (the "grid box") to encompass the entire binding pocket occupied by this known ligand. A good practice is to make the box 5-10 Å larger than the ligand in each dimension.[4]

  • Run Validation Docking: Dock the prepared co-crystallized ligand back into its own receptor using your defined grid box and standard Vina parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original experimental pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation , indicating that your docking protocol can accurately reproduce the known binding mode.[9][10] If the RMSD is higher, you may need to adjust the size of your grid box or other advanced docking parameters.

Part D: Running the Comparative Docking Simulation

  • Batch Docking: Once your protocol is validated, use the same grid box definition and docking parameters to dock every derivative in your library against each target protein.

  • Execution: Use the AutoDock Vina command line interface to run the simulations.[4] A typical command looks like this: vina --receptor protein.pdbqt --ligand ligand_01.pdbqt --center_x 15 --center_y 12.5 --center_z 10 --size_x 25 --size_y 25 --size_z 25 --out output_01.pdbqt

Results and Interpretation: From Data to Insights

The primary outputs from a docking simulation are the predicted binding affinity (a score) and the 3D coordinates of the predicted binding poses.

Data Presentation

Summarize your quantitative results in a clear, comparative table. This allows for at-a-glance identification of the most promising candidates and trends across the derivative series.

Compound IDDerivative (R-Group)PI3Kα Binding Affinity (kcal/mol)EGFR Binding Affinity (kcal/mol)Selectivity Index (PI3Kα/EGFR)
Parent H-8.1-7.51.08
Deriv-01 -CH₃-8.4-7.61.11
Deriv-02 -OCH₃-8.9-8.01.11
Deriv-03 -CONH₂-9.5-7.81.22
Deriv-04 -SO₂NH₂-10.2-8.11.26

Note: Data are hypothetical for illustrative purposes. The Selectivity Index is a simple ratio of affinities; more sophisticated analyses can be used.

Analysis of Binding Interactions

A docking score alone is insufficient. The true value comes from analyzing the predicted binding poses to understand the underlying molecular interactions.[14]

  • Visualize the Top Poses: For your most potent compounds, load the docked poses into a molecular viewer along with the receptor.

  • Identify Key Interactions: Look for:

    • Hydrogen Bonds: Are there H-bonds between the morpholine oxygen/nitrogen and key active site residues?

    • Hydrophobic Interactions: How does the iodophenyl group sit within hydrophobic pockets?

    • Pi-Stacking or Halogen Bonds: Does the aromatic ring or iodine atom form favorable interactions?

  • Compare Across Derivatives: The central question is: How do specific chemical modifications alter these interactions to improve potency or confer selectivity? For example, does adding a hydrogen-bond donor (like in Deriv-03) allow the compound to engage a new residue in the PI3Kα active site that isn't available in EGFR? This is the essence of SAR.

The logical relationship between SAR analysis and experimental outcomes can be visualized as a feedback loop.

G Docking Comparative Docking Study SAR Generate SAR (e.g., -SO₂NH₂ improves binding) Docking->SAR Hypothesis Formulate Hypothesis (H-bond with Asp810 is key) SAR->Hypothesis Synthesis Prioritize & Synthesize New Derivatives Hypothesis->Synthesis Bioassay Biological Testing (IC₅₀ Measurement) Synthesis->Bioassay Feedback Refine Model Bioassay->Feedback Feedback->Docking

Caption: The iterative cycle of computational and experimental drug design.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, validated workflow for the comparative docking of this compound derivatives. By grounding the computational protocol in an essential validation step and focusing the analysis on the causality of molecular interactions, researchers can generate reliable, high-impact hypotheses that accelerate the drug discovery process.

The results from such a study provide a clear path forward: prioritize the synthesis of derivatives with the best predicted affinities and selectivity profiles (e.g., Deriv-04) for in vitro biological validation. Discrepancies between docking scores and experimental activity are also valuable, as they can point to more complex biological phenomena not captured by simple docking, such as receptor flexibility or the role of water molecules, which may require more advanced techniques like molecular dynamics simulations for further investigation.[15]

References

  • Vertex AI Search. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Google Search. (n.d.). Molecular Docking Tutorial.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Sigma-Aldrich. (n.d.). This compound 97 87350-77-4.
  • PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.
  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
  • MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.

Sources

A Comparative Guide to the Synthesis of 4-(4-Iodophenyl)morpholine: A Critical Evaluation of Reproducibility in Common Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the reliable synthesis of key building blocks is paramount. 4-(4-Iodophenyl)morpholine is a valuable intermediate, frequently utilized in the construction of a diverse range of biologically active molecules. Its synthesis, while conceptually straightforward, presents researchers with a choice between several established methodologies. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and a ligand-free, Copper-catalyzed Ullmann-type N-arylation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to offer a critical evaluation of the underlying chemical principles, expected outcomes, and practical considerations for reproducibility. The experimental data and protocols presented herein are synthesized from established literature and adapted for the specific synthesis of this compound, providing a tangible framework for laboratory application.

At a Glance: Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Buchwald-Hartwig AminationProtocol 2: Ligand-Free Ullmann N-Arylation
Catalyst Palladium(II) Acetate with Xantphos ligandCopper(I) Iodide (ligand-free)
Starting Materials 1,4-Diiodobenzene, Morpholine1,4-Diiodobenzene, Morpholine
Base Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent TolueneN-Methyl-2-pyrrolidone (NMP)
Reaction Temperature 110 °C160 °C
Reaction Time 12 - 24 hours16 - 24 hours
Reported Yield Moderate to High (typically 70-90%)Moderate (typically 50-70%)
Key Advantages High yields, good functional group tolerance, well-established and versatile.Lower catalyst cost, ligand-free conditions simplify purification.
Key Disadvantages Expensive palladium catalyst and ligand, potential for heavy metal contamination.Harsher reaction conditions (higher temperature), may have a narrower substrate scope.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become a favored method for the synthesis of arylamines due to its high yields and tolerance of a wide array of functional groups.[3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl halide (1,4-diiodobenzene) to a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst. The resulting Pd(II) intermediate then undergoes ligand exchange with the amine (morpholine) in the presence of a base. The crucial C-N bond-forming step is the reductive elimination from the palladium center, which yields the desired this compound and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is critical for promoting both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Pd(0)L->Aryl-Pd(II)-X(L) Oxidative Addition (Ar-I) Aryl-Pd(II)-N(L) Aryl-Pd(II)-N(L) Aryl-Pd(II)-X(L)->Aryl-Pd(II)-N(L) Ligand Exchange (Morpholine, Base) Product Product Aryl-Pd(II)-N(L)->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • 1,4-Diiodobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃; 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is in the range of 158-163 °C.[4][5]

Protocol 2: Ligand-Free Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation, and its nitrogen-coupling variant, the Goldberg reaction, represent the classical approach to C-N bond formation.[6][7] While traditionally requiring harsh conditions, modern modifications have led to milder and more efficient protocols. A ligand-free, copper(I)-catalyzed approach offers a cost-effective and operationally simpler alternative to palladium-based methods.[8]

Mechanistic Rationale

The precise mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. In the proposed cycle, a copper(I) salt reacts with the amine (morpholine) to form a copper-amide complex. This complex then undergoes oxidative addition with the aryl iodide (1,4-diiodobenzene). The resulting intermediate subsequently undergoes reductive elimination to furnish the N-aryl product and regenerate the active copper(I) species. The absence of a ligand in this protocol simplifies the reaction setup and purification, relying on the solvent and reactants to facilitate the catalytic cycle.

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)-N Cu(I)-N Cu(I)X->Cu(I)-N Amine Coordination (Morpholine, Base) Ar-Cu(III)-N(X) Ar-Cu(III)-N(X) Cu(I)-N->Ar-Cu(III)-N(X) Oxidative Addition (Ar-I) Product Product Ar-Cu(III)-N(X)->Product Reductive Elimination Product->Cu(I)X Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Detailed Experimental Protocol

Materials:

  • 1,4-Diiodobenzene (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Copper(I) Iodide (CuI; 0.1 equiv)

  • Potassium Carbonate (K₂CO₃; 2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1,4-diiodobenzene, copper(I) iodide, and potassium carbonate.

  • Add N-methyl-2-pyrrolidone (NMP) and morpholine to the flask.

  • Heat the reaction mixture to 160 °C with vigorous stirring for 16-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Overview

Experimental_Workflow cluster_buchwald Protocol 1: Buchwald-Hartwig cluster_ullmann Protocol 2: Ullmann N-Arylation b_start Combine Reagents: 1,4-diiodobenzene, Morpholine, Pd(OAc)₂, Xantphos, Cs₂CO₃ in Toluene b_react Heat to 110°C (12-24h) b_start->b_react b_workup Cool, Dilute, Filter b_react->b_workup b_purify Column Chromatography b_workup->b_purify b_product This compound b_purify->b_product u_start Combine Reagents: 1,4-diiodobenzene, Morpholine, CuI, K₂CO₃ in NMP u_react Heat to 160°C (16-24h) u_start->u_react u_workup Cool, Quench, Extract u_react->u_workup u_purify Column Chromatography u_workup->u_purify u_product This compound u_purify->u_product

Caption: Comparative experimental workflow for the synthesis of this compound.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the ligand-free Ullmann N-arylation represent viable and reproducible methods for the synthesis of this compound. The choice of protocol will largely depend on the specific constraints and priorities of the research setting.

For laboratories where high yield and broad functional group tolerance are the primary drivers, and where the cost of the palladium catalyst and ligand is not a prohibitive factor, the Buchwald-Hartwig amination is the recommended protocol . Its well-defined mechanism and extensive literature support provide a high degree of confidence in its reproducibility.

Conversely, for process chemistry applications or in academic laboratories where cost-effectiveness and operational simplicity are paramount, the ligand-free Ullmann N-arylation presents a compelling alternative . While the yields may be slightly lower and the reaction conditions more forcing, the avoidance of expensive and potentially toxic ligands simplifies both the reaction setup and the subsequent purification, which can be a significant advantage, particularly at a larger scale.

Ultimately, the successful and reproducible synthesis of this compound is readily achievable by either method. A thorough understanding of the underlying principles and careful execution of the experimental procedures outlined in this guide will enable researchers to confidently produce this valuable synthetic intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Goldberg, I. (1906). Ueber Phenylirungen am Stickstoff aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 39(2), 1691–1692.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amines, Amides, and Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.

Sources

Safety Operating Guide

Navigating the Disposal of 4-(4-Iodophenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Iodophenyl)morpholine, a halogenated organic compound. Adherence to these procedures is critical not only for immediate laboratory safety but also for ensuring environmental protection and compliance with stringent hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Core Directive: Waste Characterization and Disposal

The cornerstone of proper chemical disposal is the accurate classification of the waste. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of the waste is responsible for determining if it is hazardous.[1][2] this compound is not a specifically listed hazardous waste; therefore, its classification depends on whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

Step 1: Hazardous Waste Determination

A systematic evaluation is required to determine if your waste stream containing this compound is hazardous.

  • Ignitability: this compound is a combustible solid, but it does not have a low flash point and is not considered ignitable under normal laboratory conditions.

  • Corrosivity: The compound is not corrosive.

  • Reactivity: It is stable under normal conditions and does not exhibit hazardous reactivity. However, it is incompatible with strong oxidizing agents.[3]

  • Toxicity: This is the most likely characteristic to render the waste hazardous. The toxicity of a waste stream is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the leachate from a sample of the waste contains any of the contaminants listed in 40 CFR §261.24 at concentrations equal to or greater than the regulatory levels, the waste is considered toxic hazardous waste. While this compound itself is not listed, its decomposition products or other components in your waste stream could be. Given that it is harmful if swallowed, it is prudent to manage it as a toxic waste.[4][5]

Based on its properties as a halogenated organic compound and its potential toxicity, it is best practice to manage all waste containing this compound as hazardous waste.

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Halogenated Organic Waste Stream: This waste should be classified as a halogenated organic waste.[6] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Incompatible Materials: Ensure that strong oxidizing agents are not added to the same waste container.[3]

Step 3: Disposal through a Licensed Facility

Once collected and properly labeled, the hazardous waste must be disposed of through a licensed hazardous waste management company. These companies are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.[7]

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody as mandated by RCRA.[1][2]

Recommended Disposal Technology

For halogenated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[1] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen iodide) are neutralized in a scrubber system.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Final Disposal start Waste containing This compound is generated char_decision Is the waste hazardous? start->char_decision char_yes Assume hazardous due to halogenated nature and toxicity. char_decision->char_yes Yes (Best Practice) collect Collect in a designated, labeled 'Halogenated Organic Waste' container. char_yes->collect incompatible Ensure no incompatible materials (e.g., strong oxidizers) are added. collect->incompatible ehs Contact Environmental Health & Safety (EHS) for pickup. incompatible->ehs vendor Waste is transferred to a licensed hazardous waste vendor. ehs->vendor incinerate Recommended Disposal: High-Temperature Incineration vendor->incinerate

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

PropertyInformationSource
Chemical Name This compound
Molecular Formula C10H12INO[3]
Appearance Solid
Primary Hazard Harmful if swallowed (Acute Toxicity 4 Oral)
Incompatibilities Strong oxidizing agents[3]
Primary Disposal Route As hazardous waste via a licensed contractor[1][7]
Recommended Technology High-temperature incineration[1]

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • University of California, Riverside. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Electronic Code of Federal Regulations. (n.d.).
  • Fisher Scientific. (2023, September 5).
  • Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
  • U.S. Environmental Protection Agency. (n.d.).
  • Chemical Label. (n.d.). This compound.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • PubMed. (2011, August 15).
  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Carl ROTH. (n.d.).

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-(4-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, practical framework for handling 4-(4-Iodophenyl)morpholine, moving beyond basic data sheets to offer field-proven insights and procedural clarity. Our goal is to empower you with the knowledge to manage this compound with the highest degree of safety and operational integrity, building a foundation of trust that extends from our products to your laboratory practices.

Understanding the Hazard Profile: A Tale of Two Moieties

To handle this compound safely, we must appreciate the distinct characteristics of its constituent parts: the aryl iodide and the morpholine ring. While the compound itself is classified as Acutely Toxic 4 (Oral), meaning it is harmful if swallowed, a deeper analysis reveals a more nuanced risk profile that informs our safety protocols.[1][2][3]

  • The Morpholine Moiety: Morpholine and its derivatives are known skin and eye irritants.[4][5] Prolonged or repeated exposure can lead to more significant health effects, including potential damage to the liver and kidneys.[4][6] The primary risk from this part of the molecule is direct contact.

  • The Aryl Iodide Moiety: Halogenated aromatic compounds, such as aryl iodides, present a different set of considerations. While this specific compound is a solid with a high melting point (158-163 °C) and thus low volatility at room temperature, dust or aerosols generated during handling can be inhaled.[1][3] High vapor concentrations of simpler aryl halides can have anesthetic effects.[7] Critically, the presence of iodine necessitates a specific waste disposal stream to prevent environmental contamination.

This dual nature dictates a comprehensive protection strategy focused on preventing ingestion, dermal contact, and inhalation of particulates.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice based on the chemical's properties. The following table outlines the recommended PPE, explaining the rationale behind each selection.

PPE CategoryRecommendation & Rationale
Hand Protection Primary: Double-glove with a chemotherapy-rated nitrile glove as the inner layer and a thicker nitrile or neoprene glove as the outer layer. Rationale: The morpholine component necessitates robust chemical resistance. Chemical resistance charts rate neoprene and nitrile as having "Very Good" to "Good" resistance against morpholine.[8][9] Double-gloving provides a critical safety buffer against undetected punctures and minimizes contamination during doffing.
Eye & Face Protection Mandatory: Chemical safety goggles are required for all handling. Strongly Recommended: A full-face shield worn over safety goggles during any procedure with a risk of splashing or aerosol generation (e.g., weighing, dissolution). Rationale: Morpholine derivatives can cause severe eye damage.[10] A face shield protects the entire face from splashes and particulates.
Body Protection Primary: A chemical-resistant lab coat, fully fastened. For larger quantities (>10g) or spill cleanup: A chemical-resistant apron over the lab coat. Rationale: Protects skin from accidental contact with the solid compound or solutions. The primary risk is dermal absorption and irritation from the morpholine component.[5]
Respiratory Protection Standard Operations: All handling of the solid compound (weighing, transfers) must be conducted within a certified chemical fume hood to control exposure to fine particulates. Rationale: While the vapor pressure is low, fine powders can be easily inhaled. Emergency/Spill Situations (outside a fume hood): A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[11][12] A P100 particulate filter should be included if there is significant dust.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a structured workflow is paramount for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to immediate waste containment.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE (Lab Coat, Goggles, Face Shield, Double Gloves) gather_ppe->don_ppe weigh 4. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decon_tools 7. Decontaminate Spatula/Surfaces with appropriate solvent dissolve->decon_tools contain_waste 8. Contain Primary Waste (e.g., weigh paper, contaminated wipes) in Halogenated Waste Bag decon_tools->contain_waste doff_ppe 9. Doff PPE Correctly contain_waste->doff_ppe

Caption: A logical workflow from preparation to cleanup for handling this compound.

Spill Management and Decontamination

Accidents happen, but a prepared response mitigates their impact.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is outside a fume hood and generates dust, evacuate the immediate area.

  • Don Emergency PPE: Before re-entering, don the appropriate respiratory protection (full-face respirator with OV/AG cartridge).

  • Containment: Gently cover the spill with an absorbent, non-reactive material like vermiculite or sand to prevent aerosolization. Do not use combustible materials.

  • Decontamination: Working from the outside in, carefully collect the absorbed material using a scoop or dustpan. Place all contaminated materials into a clearly labeled, sealed container for halogenated waste.

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated waste.

Decontamination of Reusable PPE:

  • Face Shields/Goggles: Wipe thoroughly with 70% ethanol or isopropanol, followed by a rinse with water. Ensure they are completely dry before storage.[13][14]

  • Check Manufacturer's Instructions: Always defer to the manufacturer's guidelines for the decontamination of specific equipment, as some solvents may degrade materials.[8][14]

The Critical Final Step: Waste Disposal

The iodine atom in this compound places it in a specific waste category. Improper disposal can lead to environmental harm and regulatory non-compliance.

Disposal Plan:

  • Segregation is Key: All waste contaminated with this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[15] This includes:

    • Unused or waste product.

    • Contaminated consumables (gloves, weigh paper, pipette tips, absorbent pads).

    • Solvent rinses from cleaning contaminated glassware.

  • Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and list this compound as a constituent.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, in accordance with EPA and local regulations.[16]

PPE Doffing (Removal) Procedure

The sequence of PPE removal is designed to prevent the transfer of contaminants from "dirty" surfaces to your skin or clean clothes.

start Begin Doffing gloves 1. Remove Outer Gloves (Peel off, turning inside out) start->gloves faceshield 2. Remove Face Shield/Goggles (Handle by straps/sides) gloves->faceshield coat 3. Remove Lab Coat (Roll inward, away from body) faceshield->coat inner_gloves 4. Remove Inner Gloves (Peel off, turning inside out) coat->inner_gloves wash 5. Wash Hands Thoroughly with Soap and Water inner_gloves->wash end Doffing Complete wash->end

Caption: The correct sequence for removing PPE to prevent cross-contamination.[4][5][17]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of safety and professional responsibility.

References

  • AAHA. (2019). Sequence for donning and doffing personal protective equipment (PPE). American Animal Hospital Association. [Link]

  • 3M. (n.d.). 3M™ Formaldehyde/Organic Vapor Cartridge 6005. [Link]

  • 3M. (n.d.). 3M™ Respirator Selection Guide. [Link]

  • Alpha Chemical Co. (2023). Uncovering The Benefits and Risks of Morpholine. [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. [Link]

  • Wurth Additive Group. (n.d.). 3M™ Versaflo™ TR-65360N TR-600 PAPR Respirator Organic Vapor/Acid Gas/HEPA Cartridges. [Link]

  • Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. [Link]

  • Health Canada. (n.d.). Hazardous substance assessment – Morpholine. [Link]

  • Select Safety Sales. (n.d.). 3M Respirator Cartridges. [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]

  • The Center for Food Security and Public Health. (2014). Personal Protective Equipment: Doffing. [Link]

  • MIT EHS. (2020). Guidelines for the Use and Disinfection of Shared PPE. [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • CDC. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. [Link]

  • NHS England. (n.d.). Appendix 7: Decontamination of reusable non-invasive care equipment. [Link]

  • EPA. (n.d.). EPA Hazardous Waste Codes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Iodophenyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.